Product packaging for (1R,3S)-3-Aminocyclopentanecarboxylic acid(Cat. No.:CAS No. 19042-34-3)

(1R,3S)-3-Aminocyclopentanecarboxylic acid

货号: B105779
CAS 编号: 19042-34-3
分子量: 129.16 g/mol
InChI 键: MLLSSTJTARJLHK-UHNVWZDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B105779 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 19042-34-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-32-5, 71830-08-5
Record name rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71830-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of (1R,3S)-3-aminocyclopentanecarboxylic acid. This chiral cyclic β-amino acid serves as a valuable building block in medicinal chemistry, making its unambiguous structural characterization paramount for its application in drug discovery and development.[1][2][3] This document details a systematic approach, commencing with the synthesis and chiral resolution of the target molecule, followed by an in-depth analysis using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide culminates with the definitive determination of its absolute stereochemistry via X-ray crystallography. Each section provides not only the procedural steps but also the underlying scientific principles and the rationale behind the selection of specific experimental parameters, reflecting a field-proven approach to the structural characterization of complex small molecules.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry.[4][5][6] Its constrained cyclic structure and defined stereochemistry make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. The precise three-dimensional arrangement of the amino and carboxylic acid functional groups is critical for its biological activity, necessitating a rigorous and unequivocal elucidation of its structure. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the comprehensive characterization of this and other structurally related chiral molecules.

Synthesis and Chiral Resolution: Obtaining the Target Enantiomer

The journey to elucidating the structure of this compound begins with its synthesis and the subsequent isolation of the desired enantiomer from a racemic mixture. A common and efficient synthetic route involves the hydrolysis of a bicyclic lactam precursor, 2-azabicyclo[2.2.1]heptan-3-one.[7]

Synthesis of Racemic cis-3-Aminocyclopentanecarboxylic Acid

The racemic mixture of cis-3-aminocyclopentanecarboxylic acid can be prepared from 2-azabicyclo[2.2.1]heptan-3-one. The synthesis of this precursor is well-established in the literature. The subsequent hydrolysis of the lactam under acidic or basic conditions yields the racemic amino acid.

Chiral Resolution: The Key to Enantiopurity

Obtaining the enantiomerically pure this compound is a critical step. Enzymatic resolution has proven to be a highly effective method for this purpose. Specifically, lipase-catalyzed hydrolysis of a suitable derivative of the racemic amino acid can afford the desired enantiomer with high enantiomeric excess.[7]

Experimental Protocol: Enzymatic Resolution

  • Esterification: The racemic cis-3-aminocyclopentanecarboxylic acid is first converted to its corresponding methyl or ethyl ester using standard esterification procedures (e.g., treatment with thionyl chloride in the appropriate alcohol).

  • Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), in a suitable buffer system. The enzyme will selectively hydrolyze one of the enantiomeric esters, leaving the other unreacted.

  • Separation: The resulting mixture of the hydrolyzed acid and the unreacted ester can be separated by extraction or chromatography.

  • Hydrolysis of Unreacted Ester: The unreacted ester is then hydrolyzed under acidic or basic conditions to yield the other enantiomer of the amino acid.

  • Monitoring Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amino acid should be determined using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_0 Synthesis & Resolution Workflow racemic_lactam Racemic 2-Azabicyclo[2.2.1]heptan-3-one racemic_acid Racemic cis-3-Aminocyclopentanecarboxylic Acid racemic_lactam->racemic_acid Hydrolysis racemic_ester Racemic Ester Derivative racemic_acid->racemic_ester Esterification enzymatic_hydrolysis Lipase-Catalyzed Hydrolysis racemic_ester->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation hydrolyzed_acid (1S,3R)-3-Aminocyclopentanecarboxylic Acid separation->hydrolyzed_acid unreacted_ester Unreacted (1R,3S)-Ester separation->unreacted_ester final_product This compound unreacted_ester->final_product Hydrolysis chiral_hplc Chiral HPLC Analysis final_product->chiral_hplc Purity Check

Figure 1: Workflow for the synthesis and chiral resolution of this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Once the enantiomerically pure sample is obtained, a combination of spectroscopic techniques is employed to determine its covalent structure and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms and their spatial relationships.

3.1.1. ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts and coupling constants are crucial for determining the cis stereochemistry between the amino and carboxyl groups.

3.1.2. ¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

Carbon Atom Expected ¹³C Chemical Shift (ppm)
Carboxyl (C=O)175-185
C-1 (CH-COOH)45-55
C-3 (CH-NH₂)50-60
C-2, C-5 (CH₂)25-35
C-4 (CH₂)30-40
Table 1: Predicted ¹³C NMR chemical shifts for this compound.

3.1.3. 2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity around the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

G cluster_0 NMR Structure Elucidation Workflow H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (C-H Direct Connectivity) H1_NMR->HSQC HMBC HMBC (C-H Long-Range Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: A logical workflow for structure elucidation using a suite of NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₆H₁₁NO₂, the expected monoisotopic mass is 129.07898 Da.[4][6]

3.2.2. Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For cyclic amino acids, the fragmentation patterns can be complex but often involve ring-opening followed by characteristic losses.[8][9] Common fragmentation pathways for carboxylic acids include the loss of H₂O and COOH.[9][10]

Absolute Stereochemistry Determination: The Final Frontier

While NMR and MS can establish the connectivity and relative stereochemistry (cis in this case), they cannot determine the absolute configuration (R or S) of the chiral centers. For this, a technique that is sensitive to chirality is required.

X-ray Crystallography

X-ray crystallography is the gold standard for the determination of the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative.

Experimental Protocol: X-ray Crystallography

  • Derivatization: this compound, being a zwitterion, may not crystallize readily. Therefore, it is often necessary to prepare a derivative, for example, by reacting it with a heavy atom-containing reagent or by forming a salt with a chiral counter-ion of known absolute configuration.

  • Crystallization: The derivative is then crystallized from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.

  • Data Collection and Structure Solution: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to solve the crystal structure and determine the three-dimensional arrangement of the atoms in the molecule, including their absolute stereochemistry.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthesis, purification, and a suite of powerful analytical techniques. A logical and systematic approach, as outlined in this guide, ensures the unambiguous determination of its covalent structure, relative stereochemistry, and absolute configuration. The detailed protocols and the rationale behind the experimental choices provided herein are intended to serve as a valuable resource for scientists engaged in the characterization of chiral small molecules, ultimately facilitating the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally constrained cyclic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold imparts unique structural features to peptides and small molecules, influencing their binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this versatile chiral intermediate, offering insights for its effective utilization in research and pharmaceutical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
CAS Number 71830-08-5[1][2]
Appearance Off-white to beige crystalline powder[3]
Melting Point 172.1 °C[3]
Boiling Point 239.22 °C (rough estimate)[3]
Density 1.1426 g/cm³ (rough estimate)[3]
Water Solubility Slightly soluble[3]
pKa 4.44 ± 0.20 (Predicted)[3]
logP -2.6 (Predicted)[4]

Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its application in chiral drug development. Several strategies have been developed, primarily focusing on enantioselective synthesis or chiral resolution of a racemic mixture.

Synthetic Strategies Overview

Two primary approaches for obtaining the enantiomerically pure (1R,3S) isomer are:

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. Lipases are commonly employed for the resolution of amino acid precursors.

  • Asymmetric Synthesis: This approach builds the chiral molecule from achiral starting materials using chiral catalysts or auxiliaries to control the stereochemistry. Asymmetric cycloaddition reactions are a powerful tool in this context.

Below is a representative workflow for the synthesis and resolution of 3-aminocyclopentanecarboxylic acid, providing a conceptual framework for laboratory synthesis.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start Cyclopentene racemic_intermediate Racemic 3-Aminocyclopentanecarboxylic Acid start->racemic_intermediate Multi-step synthesis diastereomers Diastereomeric Salts racemic_intermediate->diastereomers Salt Formation chiral_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_agent->diastereomers separation Fractional Crystallization diastereomers->separation isomer1 This compound separation->isomer1 Isolation isomer2 (1S,3R)-3-Aminocyclopentanecarboxylic Acid separation->isomer2 Isolation

Caption: General workflow for the synthesis and chiral resolution of 3-aminocyclopentanecarboxylic acid.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic 3-aminocyclopentanecarboxylic acid. The choice of resolving agent and solvent system is critical and often requires empirical optimization.

Materials:

  • Racemic 3-aminocyclopentanecarboxylic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and liberation of the free amino acid

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve the racemic 3-aminocyclopentanecarboxylic acid and a molar equivalent of the chiral resolving agent in a minimal amount of a suitable hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt will crystallize out first.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to liberate the free amino acid. The specific pH will depend on the pKa of the amino acid and the resolving agent.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent to remove the chiral resolving agent. The aqueous layer containing the desired enantiomer can then be purified, for example, by ion-exchange chromatography or recrystallization.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the final product using a suitable analytical technique, such as chiral HPLC or gas chromatography.

Causality Behind Experimental Choices: The principle of chiral resolution by diastereomeric salt formation relies on the different physical properties, particularly solubility, of diastereomers. The choice of a resolving agent with a significantly different interaction with each enantiomer is key to achieving a large solubility difference between the resulting diastereomeric salts, thus enabling their separation by fractional crystallization. The solvent system is chosen to maximize this solubility difference.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum will show characteristic signals for the protons on the cyclopentane ring. The protons attached to the carbons bearing the amino and carboxylic acid groups will be shifted downfield. The coupling patterns between the protons will provide information about their relative stereochemistry.
¹³C NMR The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (typically >170 ppm). The carbons attached to the nitrogen and the carboxylic acid group will also be shifted downfield compared to the other aliphatic carbons.
FTIR The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1750 cm⁻¹), and N-H stretching bands for the amino group (around 3300-3500 cm⁻¹).
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ). Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (-45 Da) and the amino group (-17 Da).

Applications in Drug Development

The rigid, stereodefined structure of this compound makes it a valuable scaffold for constraining the conformation of bioactive molecules, leading to enhanced potency and selectivity.

Cyclic RGD Peptides for Tumor Targeting

The Arg-Gly-Asp (RGD) sequence is a well-known motif that binds to integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels. Incorporating this compound into cyclic RGD peptides has been shown to improve their binding affinity and selectivity for specific integrin subtypes. The constrained cyclopentane ring helps to lock the peptide backbone into a bioactive conformation that mimics the natural binding loop.

G cluster_peptide Cyclic RGD Peptide cluster_target Biological Target RGD RGD Sequence ACPC This compound RGD->ACPC Cyclic Structure Integrin Integrin Receptor on Tumor Cell RGD->Integrin Binding Linker Peptide Linker ACPC->Linker Cyclic Structure Linker->RGD Cyclic Structure

Caption: Incorporation of this compound into a cyclic RGD peptide for targeting integrin receptors.

Structure-Activity Relationship Insights: The stereochemistry of the aminocyclopentanecarboxylic acid is critical for optimal binding. The (1R,3S) configuration orients the amino and carboxyl groups in a specific spatial arrangement that facilitates the desired peptide backbone conformation for high-affinity integrin binding. This conformational constraint reduces the entropic penalty upon binding, leading to a more favorable binding free energy.

Synthesis of CCR1 Antagonists

This compound is a key chiral intermediate in the synthesis of potent and selective C-C chemokine receptor 1 (CCR1) antagonists, such as BMS-457. CCR1 is a G protein-coupled receptor involved in inflammatory responses, and its antagonists are being investigated for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

The synthesis of these complex molecules often involves the use of the aminocyclopentane core to introduce a specific three-dimensional structure that is essential for high-affinity binding to the CCR1 receptor. The defined stereochemistry of the (1R,3S) isomer is crucial for the overall shape of the final antagonist and its interaction with the receptor's binding pocket.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry. Its unique conformational constraints and well-defined stereochemistry make it an ideal scaffold for the design and synthesis of potent and selective bioactive molecules, particularly in the development of targeted cancer therapies and anti-inflammatory agents. A thorough understanding of its physicochemical properties, coupled with efficient synthetic strategies, will continue to drive its application in the discovery of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds, including carbocyclic nucleoside analogues with antiviral and anticancer properties. Its rigid cyclopentane scaffold and defined stereochemistry are pivotal for designing molecules with specific biological activities, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the intricacies of three major approaches: synthesis from a chiral precursor, classical chiral resolution, and modern asymmetric catalysis. Each section will not only detail the step-by-step methodologies but also provide insights into the rationale behind experimental choices, offering a comparative analysis to guide researchers and drug development professionals in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound

The conformational constraint imposed by the cyclopentane ring makes this compound and its derivatives valuable components in the design of peptidomimetics and other biologically active molecules. By locking the amino and carboxylic acid functionalities in a specific spatial arrangement, this scaffold allows for a more precise interaction with biological targets such as enzymes and receptors. The cis-relationship between the amino and carboxyl groups at the 1 and 3 positions, combined with the specific (1R,3S) stereochemistry, is often critical for potent and selective biological activity. Consequently, the development of efficient and scalable methods to access this enantiomerically pure compound is of high importance in the pharmaceutical industry.[1]

This guide will explore the following key synthetic pathways:

  • Synthesis from a Chiral Precursor: Leveraging the inherent chirality of a starting material to direct the synthesis towards the desired enantiomer.

  • Chiral Resolution of a Racemic Mixture: Separating a 50:50 mixture of enantiomers into its individual components.

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral substrate.

Synthesis from the Chiral Lactam Precursor: A Stereocontrolled Approach

One of the most established and reliable methods for the synthesis of cis-3-aminocyclopentanecarboxylic acid involves the use of the chiral bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince's lactam. The rigid, bicyclic structure of this starting material provides excellent stereocontrol for subsequent transformations.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the hydrogenation of the double bond in Vince's lactam to form the saturated bicyclic lactam, followed by acidic hydrolysis to open the lactam ring and yield the desired amino acid.

start 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince's Lactam) step1 Hydrogenation (H₂, Pd/C) start->step1 intermediate 2-Azabicyclo[2.2.1]heptan-3-one step1->intermediate step2 Acidic Hydrolysis (HCl) intermediate->step2 end This compound Hydrochloride step2->end

Caption: Synthesis of this compound from Vince's Lactam.

Detailed Experimental Protocol

Step 1: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Rationale: The hydrogenation of the carbon-carbon double bond is a standard procedure to obtain the saturated bicyclic lactam. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in a suitable solvent such as ethyl acetate.

    • Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or slightly higher).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-azabicyclo[2.2.1]heptan-3-one as a solid.

Step 2: Acidic Hydrolysis of 2-Azabicyclo[2.2.1]heptan-3-one

  • Rationale: The amide bond in the bicyclic lactam is cleaved under acidic conditions to yield the corresponding amino acid. The use of hydrochloric acid directly provides the hydrochloride salt of the product, which is often a stable, crystalline solid that is easy to isolate and purify.

  • Procedure:

    • Suspend 2-azabicyclo[2.2.1]heptan-3-one (1 equivalent) in aqueous hydrochloric acid (e.g., 6M HCl).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by the dissolution of the starting material and subsequent analysis (e.g., NMR of an aliquot).

    • After completion, concentrate the reaction mixture under reduced pressure to remove water and excess HCl.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound hydrochloride.

Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic Acid

Chiral resolution is a classical and often industrially viable method for separating enantiomers. This approach involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by techniques such as fractional crystallization.[2]

The Principle of Diastereomeric Salt Formation

The amino and carboxylic acid functionalities of the target molecule allow for the formation of salts with chiral acids or bases. For instance, reacting the racemic amino acid with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(1R,3S)-amino acid]•[L-tartaric acid] and [(1S,3R)-amino acid]•[L-tartaric acid]. These diastereomers will exhibit different solubilities in a given solvent, allowing one to crystallize out preferentially.[3][4]

Chiral Resolution Workflow

start Racemic cis-3-Aminocyclopentanecarboxylic acid step1 Salt formation with L-(+)-Tartaric Acid start->step1 intermediate Mixture of Diastereomeric Salts step1->intermediate step2 Fractional Crystallization intermediate->step2 salt1 Less Soluble Diastereomeric Salt (Crystalline) step2->salt1 salt2 More Soluble Diastereomeric Salt (in Mother Liquor) step2->salt2 step3a Liberation of Amine (Base Treatment) salt1->step3a step3b Liberation of Amine (Base Treatment) salt2->step3b end1 This compound step3a->end1 end2 (1S,3R)-3-Aminocyclopentanecarboxylic acid step3b->end2

Caption: Chiral Resolution of Racemic cis-3-Aminocyclopentanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • Rationale: The choice of solvent is critical in fractional crystallization as it dictates the differential solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to identify optimal conditions.

  • Procedure:

    • Dissolve racemic cis-3-aminocyclopentanecarboxylic acid (1 equivalent) in a suitable solvent, such as methanol or a methanol/water mixture, with heating.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with heating.

    • Slowly add the tartaric acid solution to the amino acid solution with stirring.

    • Allow the resulting solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

Step 2: Liberation of the Enantiomerically Pure Amino Acid

  • Rationale: After separation, the chiral resolving agent must be removed to isolate the free amino acid. This is typically achieved by treating the diastereomeric salt with a base to neutralize the tartaric acid and liberate the free amine.

  • Procedure:

    • Dissolve the diastereomerically pure salt in water.

    • Add a base, such as aqueous sodium hydroxide, until the pH is basic (e.g., pH 9-10).

    • The free amino acid can then be isolated by various methods, such as ion-exchange chromatography or by carefully adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

    • The isolated amino acid can be further purified by recrystallization.

Asymmetric Synthesis: The Catalytic Approach

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by avoiding the need to separate a racemic mixture. Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides or related unsaturated precursors is a powerful tool for the synthesis of chiral β-amino acids.[5][6][7]

Principle of Asymmetric Hydrogenation

In this approach, a prochiral enamide precursor is hydrogenated in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium center directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product.

Asymmetric Hydrogenation Workflow

start Prochiral Enamide Precursor step1 Asymmetric Hydrogenation start->step1 intermediate N-Acyl-(1R,3S)-3-aminocyclopentanecarboxylate step1->intermediate catalyst [Rh(COD)L]BF₄ (Chiral Ligand L) catalyst->step1 reagent H₂ reagent->step1 step2 Deprotection intermediate->step2 end This compound step2->end

Caption: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of the Prochiral Enamide Precursor

  • Rationale: A suitable prochiral precursor, such as an N-acyl-3-aminocyclopent-1-enecarboxylate, is required. This can typically be synthesized from a corresponding β-keto ester.

  • Procedure:

    • Synthesize the β-enamino ester from the corresponding β-keto ester and a source of ammonia.

    • Acylate the β-enamino ester with a suitable acylating agent (e.g., acetic anhydride) to form the N-acyl enamide.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Rationale: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those from the Josiphos or DuPhos families have proven to be highly effective in similar transformations.[5]

  • Procedure:

    • In a glovebox, charge a pressure-rated reaction vessel with the prochiral enamide precursor (1 equivalent) and a rhodium-chiral ligand complex (e.g., [Rh(COD)(Josiphos)]BF₄, typically 0.1-1 mol%).

    • Add a degassed solvent (e.g., methanol, toluene).

    • Seal the vessel, remove it from the glovebox, and pressurize it with hydrogen gas to the desired pressure (e.g., 50-500 psi).

    • Stir the reaction at a specified temperature until the reaction is complete (monitored by HPLC or GC).

    • Carefully vent the hydrogen pressure and concentrate the reaction mixture.

    • The crude product can be purified by column chromatography.

Step 3: Deprotection

  • Rationale: The final step is the removal of the N-acyl protecting group and hydrolysis of the ester to yield the target amino acid.

  • Procedure:

    • Hydrolyze the N-acyl amino ester under acidic or basic conditions, depending on the nature of the protecting group and ester. For example, refluxing in 6M HCl will hydrolyze both the amide and the ester.

    • Isolate and purify the final product as described in previous sections.

Enzymatic Kinetic Resolution

Enzymatic methods are increasingly favored in industrial processes due to their high selectivity, mild reaction conditions, and environmental compatibility. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the kinetic resolution of racemic esters.[8]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. For a racemic ester of cis-3-aminocyclopentanecarboxylic acid, CALB can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Enzymatic Resolution Workflow

start Racemic ethyl cis-3-aminocyclopentanecarboxylate step1 Enzymatic Hydrolysis start->step1 products Mixture of: (1R,3S)-acid and (1S,3R)-ester step1->products enzyme Candida antarctica Lipase B (CALB) enzyme->step1 reagent H₂O / Buffer reagent->step1 step2 Separation (e.g., Extraction) products->step2 acid This compound step2->acid ester (1S,3R)-ethyl 3-aminocyclopentanecarboxylate step2->ester step3 Hydrolysis ester->step3 other_enantiomer (1S,3R)-3-Aminocyclopentanecarboxylic acid step3->other_enantiomer

Caption: Enzymatic Kinetic Resolution of a Racemic Ester.

Detailed Experimental Protocol

Step 1: Enzymatic Hydrolysis

  • Rationale: The reaction is typically carried out in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to facilitate product separation. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Procedure:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

    • Disperse the racemic ethyl cis-3-aminocyclopentanecarboxylate (1 equivalent) in the buffer. An organic co-solvent may be used to improve solubility.

    • Add immobilized Candida antarctica lipase B (e.g., Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

Step 2: Separation and Isolation

  • Rationale: The product acid and the unreacted ester can be separated based on their different solubilities in aqueous and organic phases at different pH values.

  • Procedure:

    • Acidify the reaction mixture to a low pH (e.g., pH 2) to protonate the unreacted amine.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will move into the organic phase, while the amino acid salt will remain in the aqueous phase.

    • Separate the layers. The organic layer contains the unreacted (1S,3R)-ester. The aqueous layer contains the (1R,3S)-acid.

    • The (1R,3S)-acid can be isolated from the aqueous layer as described previously. The (1S,3R)-ester can be recovered from the organic layer and hydrolyzed to obtain the other enantiomer of the amino acid if desired.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the scale of the synthesis, cost of reagents and catalysts, available equipment, and the desired level of enantiopurity.

Parameter Synthesis from Chiral Precursor Chiral Resolution Asymmetric Synthesis Enzymatic Resolution
Stereocontrol Excellent, derived from starting materialDepends on the efficiency of separationExcellent, catalyst-controlledExcellent, enzyme-controlled
Theoretical Yield HighMaximum 50% (without racemization)HighMaximum 50% (without racemization)
Scalability GoodExcellent, widely used in industryGood, but catalyst cost can be a factorExcellent, particularly with immobilized enzymes
Cost Can be high if the chiral precursor is expensiveOften cost-effective, especially if the resolving agent is cheap and recyclableCan be high due to precious metal catalysts and chiral ligandsCan be cost-effective due to enzyme reusability and mild conditions
Development Time ModerateCan be time-consuming to screen resolving agents and solventsCan be rapid with modern high-throughput screening of catalystsModerate, involves screening of enzymes and optimization of conditions
Key Advantage Reliable and well-establishedIndustrially proven and robustHigh atom economy and elegance"Green" and highly selective
Key Disadvantage Dependent on the availability of the chiral precursorInherent 50% loss of materialHigh initial investment for catalystsSubstrate scope of the enzyme can be limited

Conclusion for the Practicing Scientist

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct strategies.

  • For reliability and well-established procedures , synthesis from Vince's lactam is an excellent choice, particularly for laboratory-scale synthesis where the cost of the starting material is manageable.

  • For large-scale industrial production , classical chiral resolution remains a highly competitive and often the most economical option, despite the inherent 50% loss of material, especially if an efficient racemization and recycling protocol for the unwanted enantiomer can be developed.

  • Asymmetric hydrogenation represents the state-of-the-art in terms of elegance and atom economy. As the cost of chiral catalysts and ligands decreases, this method is becoming increasingly attractive for industrial applications, offering a direct route to the desired enantiomer in high yield and purity.

  • Enzymatic kinetic resolution is a powerful "green" alternative that provides access to both enantiomers with high purity under mild conditions. The reusability of immobilized enzymes makes this approach highly scalable and cost-effective.

Ultimately, the optimal synthetic route will be a function of the specific project requirements, balancing factors of cost, scale, time, and available expertise. This guide provides the foundational knowledge and practical insights for making an informed decision in the pursuit of this valuable chiral building block.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Investigation

Authored by: A Senior Application Scientist

Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid that has garnered interest within the scientific community. Its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), positions it as a compelling subject for neuropharmacological investigation. The constrained cyclopentane ring system of this molecule offers a unique conformational rigidity compared to the flexible backbone of GABA, suggesting the potential for selective interactions with components of the GABAergic system. This technical guide presents a comprehensive framework for elucidating the precise mechanism of action of this compound, moving from hypothesized targets based on structure-activity relationships of related analogs to detailed experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel neuromodulatory agents. While it is utilized in the development of inhibitors and modulators for various biological pathways, its specific mechanism of action remains an area of active investigation[1].

Hypothesized Mechanisms of Action: A Rationale for Investigation

The pharmacological activity of aminocyclopentanecarboxylic acid isomers is highly dependent on their stereochemistry. Studies on related analogs provide a rational basis for hypothesizing the primary molecular targets of the (1R,3S) enantiomer.

  • Inhibition of GABA Transporters (GATs): The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a critical mechanism for terminating inhibitory neurotransmission. Several conformationally restricted GABA analogs are known to inhibit GATs. Notably, studies have shown that both cis- and trans-3-aminocyclopentanecarboxylic acid exhibit inhibitory activity at GABA uptake sites, with the cis isomer displaying weak to moderate GABA-like activity, including inhibition of GABA uptake in rat brain minislices. Given that this compound is a cis isomer, a primary hypothesis is that it functions as a GABA reuptake inhibitor.

  • Modulation of GABAA Receptors: GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. The trans isomers of 3-aminocyclopentanecarboxylic acid have been shown to be potent at GABAA receptors. While the cis isomer is generally less active at these receptors, direct interaction cannot be ruled out without empirical testing. This compound could potentially act as an agonist, antagonist, or allosteric modulator of GABAA receptors. A vendor datasheet suggests that the (1S,3R) enantiomer of 3-aminocyclopentanecarboxylic acid has GABAA receptor activity, warranting direct investigation of the (1R,3S) isomer[2].

  • Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the catabolism of GABA. Inhibition of this enzyme leads to an increase in synaptic GABA concentrations. While there is no direct evidence to suggest that this compound is a potent GABA-AT inhibitor, some of its fluorinated derivatives have been shown to be powerful inactivators of this enzyme. Therefore, direct assessment of its effect on GABA-AT activity is a necessary component of a thorough mechanistic investigation.

Proposed Investigational Workflow

To systematically elucidate the mechanism of action of this compound, a tiered experimental approach is recommended. This workflow prioritizes the most likely hypotheses based on existing structure-activity relationship data.

Caption: A tiered approach to elucidating the mechanism of action.

Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed in Tier 1 of the investigational workflow.

Protocol 1: [3H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay will determine the inhibitory potential of this compound on GABA transporters.

I. Materials

  • Male Wistar rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer (pH 7.4)

  • [3H]GABA (specific activity ~80-100 Ci/mmol)

  • This compound

  • Known GAT inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3)

  • Scintillation cocktail

  • Glass fiber filters (GF/B)

  • Homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

II. Synaptosome Preparation

  • Euthanize rats and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2 fraction) in Krebs-HEPES buffer to a final protein concentration of 0.5-1.0 mg/mL.

III. Uptake Assay

  • Pre-incubate 50 µL of the synaptosomal suspension for 10 minutes at 37°C in a shaking water bath.

  • Add 50 µL of varying concentrations of this compound or a known inhibitor.

  • Initiate the uptake by adding 50 µL of [3H]GABA (final concentration ~10-20 nM).

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

IV. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the [3H]GABA uptake assay.

Protocol 2: GABAA Receptor Radioligand Binding Assay

This assay will determine if this compound directly binds to the GABAA receptor.

I. Materials

  • Rat whole brain (minus cerebellum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]Muscimol (specific activity ~15-30 Ci/mmol) or [3H]Gabazine (SR-95531)

  • This compound

  • Unlabeled GABA (for non-specific binding)

  • Bovine serum albumin (BSA)

  • Glass fiber filters (GF/B) pre-soaked in polyethylenimine (0.3%)

  • Homogenizer

  • Refrigerated ultracentrifuge

  • Liquid scintillation counter

II. Membrane Preparation

  • Homogenize rat brain tissue in 20 volumes of ice-cold Tris-HCl buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.

III. Binding Assay

  • In a 96-well plate, add 50 µL of buffer, 50 µL of varying concentrations of this compound, and 50 µL of [3H]Muscimol (final concentration ~1-2 nM). For non-specific binding, use a high concentration of unlabeled GABA.

  • Add 100 µL of the membrane preparation to initiate the binding reaction.

  • Incubate for 30 minutes on ice.

  • Terminate the assay by rapid filtration through pre-soaked glass fiber filters, followed by three washes with ice-cold buffer.

  • Measure the radioactivity on the filters by liquid scintillation counting.

IV. Data Analysis

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: GABA Aminotransferase (GABA-AT) Activity Assay

This spectrophotometric assay will determine if this compound inhibits the activity of the GABA-AT enzyme.

I. Materials

  • Rat brain mitochondria (as a source of GABA-AT)

  • Potassium pyrophosphate buffer (pH 8.6)

  • α-ketoglutarate

  • GABA

  • β-NAD+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • This compound

  • Vigabatrin (as a positive control)

  • Spectrophotometer (plate reader)

II. Enzyme Preparation

  • Isolate mitochondria from rat brain tissue by differential centrifugation.

  • Lyse the mitochondria to release the enzyme.

  • Determine the protein concentration of the lysate.

III. Activity Assay

  • In a 96-well plate, prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, β-NAD+, and SSADH.

  • Add varying concentrations of this compound or Vigabatrin.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding GABA.

  • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time.

IV. Data Analysis

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Data Interpretation and Further Steps

The results from these primary assays will guide the subsequent investigation.

  • If potent GAT inhibition is observed: The next steps would involve determining the selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) using cell lines expressing individual transporters. Functional assays, such as synaptosomal GABA release and electrophysiological recordings of synaptic currents, would be crucial to confirm the functional consequences of GAT inhibition.

  • If direct GABAA receptor binding is confirmed: Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings from cells expressing specific GABAA receptor subtypes, would be necessary to characterize the functional activity (agonist, antagonist, or allosteric modulator).

  • If GABA-AT inhibition is detected: Further kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Conclusion

While the definitive mechanism of action of this compound is yet to be fully elucidated, its structural characteristics strongly suggest an interaction with the GABAergic system. The proposed investigational workflow and detailed experimental protocols provide a robust and scientifically rigorous framework for its pharmacological characterization. A systematic approach, beginning with primary screening assays and progressing to more complex functional and in vivo studies, will be essential in unveiling the therapeutic potential of this intriguing molecule. The data generated from these studies will not only clarify the specific mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships of conformationally restricted GABA analogs.

References

An In-depth Technical Guide to the Biological Activity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), serves as a pivotal tool in neuropharmacology. Its rigid structure provides a unique opportunity to probe the specific conformational requirements of GABA receptor subtypes. This technical guide offers an in-depth exploration of the biological activity of this compound, with a primary focus on its mechanism of action as a selective GABAC receptor agonist. We will detail its pharmacological profile, delineate the experimental protocols for its characterization, and discuss its significance in the broader context of GABAergic neurotransmission research and therapeutic development.

Introduction: The Significance of Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main classes of receptors: GABAA, GABAB, and GABAC.[1] The inherent flexibility of the GABA molecule allows it to adopt numerous conformations, enabling interaction with this diverse range of receptors. However, this flexibility complicates the development of receptor-subtype-selective ligands.

To overcome this challenge, medicinal chemists have synthesized conformationally restricted GABA analogs. By incorporating the GABA backbone into a rigid ring structure, such as a cyclopentane ring, specific conformations are "locked" in place. This compound, also known as (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP), is a prime example of this strategy.[2] Its unique stereochemistry pre-organizes the amino and carboxylic acid functional groups into a specific spatial arrangement, leading to a distinct pharmacological profile. This compound has proven to be an invaluable probe for elucidating the structural and functional nuances of GABA receptors, particularly the GABAC subtype.[2][3]

Pharmacological Profile: A Selective GABAC Receptor Agonist

The primary biological activity of this compound is its selective agonist activity at GABAC receptors.[2] GABAC receptors, composed of ρ (rho) subunits, are ligand-gated chloride ion channels with a distinct pharmacology that differentiates them from the more widespread GABAA receptors.[4][5] They are notably insensitive to the classical GABAA modulator bicuculline and are not modulated by benzodiazepines or barbiturates.[5]

This compound demonstrates a clear preference for GABAC receptors over GABAA and GABAB receptors. This selectivity is crucial for its utility as a research tool, allowing for the isolation and study of GABAC receptor-mediated processes.

Quantitative Analysis of Receptor Activity

The potency and efficacy of this compound at GABAC receptors have been quantified using electrophysiological techniques, typically in Xenopus oocytes expressing recombinant human GABAC receptor subunits (ρ1 and ρ2).[2]

CompoundReceptor SubtypeEC₅₀ (µM)SpeciesReference
(+)-CACP ((1R,3S)-isomer) ρ126.1 ± 1.1Human[2]
ρ220.1 ± 2.1Human[2]
(-)-CACPρ178.5 ± 3.5Human[2]
ρ263.8 ± 23.3Human[2]
GABAρ1~1-5 (Typical)HumanN/A
ρ2~1-5 (Typical)HumanN/A

Table 1: Potency of this compound ((+)-CACP) at human recombinant GABAC receptors.

The data clearly indicate that the (+)-CACP isomer is a moderately potent partial agonist at both ρ1 and ρ2 GABAC receptors.[2] Its enantiomer, (-)-CACP, is significantly less potent, highlighting the strict stereochemical requirements of the GABAC receptor binding pocket.[2]

Mechanism of Action: Probing the GABAC Receptor Binding Site

This compound activates GABAC receptors by binding to the orthosteric site, the same site that binds the endogenous ligand GABA.[6] Upon binding, it induces a conformational change in the receptor, leading to the opening of the integral chloride ion channel.[5] The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and resulting in an inhibitory postsynaptic potential.

The selectivity of this compound for GABAC receptors is a direct consequence of its rigid structure. The cyclopentane ring constrains the distance and relative orientation of the amino and carboxyl groups, presenting a conformation that is preferentially recognized by the GABAC receptor binding site over those of GABAA and GABAB receptors.

GABA_C_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound GABAC_R GABAC Receptor (ρ subunit pentamer) Ligand->GABAC_R Binds to orthosteric site Cl_in Cl- GABAC_R->Cl_in Channel Opens Effect Neuronal Hyperpolarization (Inhibition) Cl_out Cl- Cl_out->GABAC_R Influx Cl_in->Effect

Figure 1: Simplified workflow of GABAC receptor activation by this compound.

Experimental Protocols for Characterization

The determination of the pharmacological profile of a compound like this compound relies on robust and reproducible experimental methodologies. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a gold-standard method for studying ligand-gated ion channels.

Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes

This protocol outlines the key steps for assessing the agonist activity of this compound at recombinant GABA receptors.

Objective: To determine the potency (EC₅₀) and efficacy of this compound at specific GABA receptor subtypes (e.g., human ρ1 GABAC).

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type IA

  • cRNA for the desired GABA receptor subunits (e.g., human ρ1)

  • Nuclease-free water

  • Barth's solution

  • TEVC setup (amplifier, digitizer, perfusion system)

  • Glass microelectrodes (filled with 3 M KCl)

  • This compound and GABA stock solutions

Methodology:

  • Oocyte Preparation:

    • Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

    • Isolate oocytes by gentle dissection and incubate in a collagenase solution to defolliculate.

    • Wash the oocytes thoroughly and store them in Barth's solution.

  • cRNA Injection:

    • Inject approximately 50 nL of the GABA receptor subunit cRNA solution into the cytoplasm of Stage V-VI oocytes.

    • Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Compound Application & Data Acquisition:

    • Apply GABA at a known concentration (e.g., the EC₅₀) to confirm receptor expression and obtain a reference maximal current (Imax).

    • After a washout period, apply increasing concentrations of this compound.

    • Record the peak inward current elicited at each concentration.

    • Normalize the responses to the maximal GABA response.

  • Data Analysis:

    • Plot the normalized current response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ and Hill slope.

TEVC_Workflow A Oocyte Harvest & Defolliculation B cRNA Microinjection (GABAC ρ1 subunit) A->B C Incubation (2-7 days, 18°C) B->C D Two-Electrode Voltage Clamp Setup C->D E Drug Perfusion (Concentration Gradient) D->E F Record Inward Chloride Current E->F G Data Analysis (Dose-Response Curve) F->G H Determine EC50 & Efficacy G->H

Figure 2: Experimental workflow for TEVC analysis of GABA receptor agonists.

Broader Significance and Future Directions

The selectivity of this compound makes it an indispensable pharmacological tool. It allows researchers to:

  • Functionally Isolate GABAC Receptors: In native tissues where multiple GABA receptor subtypes are present, this compound can be used to selectively activate GABAC receptors and study their contribution to synaptic transmission and neuronal circuitry.

  • Map GABAC Receptor Distribution: By studying the physiological responses to its application in different brain regions, researchers can infer the location and density of functional GABAC receptors.

  • Serve as a Scaffold for Novel Ligands: The structure of this compound provides a validated starting point for the design of new, more potent, or selective GABAC receptor modulators, including antagonists and allosteric modulators.[3]

While primarily a research tool, the study of selective GABAC agonists like this compound has potential therapeutic implications. GABAC receptors are highly expressed in the retina, and their modulation is being explored for visual disorders.[4] They are also found in other brain regions, and their role in conditions like anxiety, sleep disorders, and memory is an active area of investigation.

Conclusion

This compound stands as a testament to the power of rational drug design. Its conformationally constrained structure imparts a high degree of selectivity for the GABAC receptor, providing the scientific community with a crucial tool to dissect the complexities of the GABAergic system. The methodologies described herein represent the standard for characterizing such compounds and continue to be vital in the ongoing quest to understand inhibitory neurotransmission and develop novel therapeutics for neurological and psychiatric disorders.

References

(1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency and selectivity is paramount. The strategic use of conformationally constrained scaffolds is a cornerstone of rational drug design, enabling the precise orientation of pharmacophoric elements to optimize interactions with biological targets. Among these valuable building blocks, the (1R,3S)-3-aminocyclopentanecarboxylic acid core has emerged as a privileged scaffold, particularly in the realm of neuroscience. Its rigid cyclopentane framework serves as a γ-aminobutyric acid (GABA) analog, offering a unique platform for the development of modulators for both ionotropic GABA receptors and metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of this compound derivatives and analogs, offering researchers and drug development professionals a comprehensive resource to navigate the complexities and opportunities presented by this versatile chemical entity.

The this compound Core: A Structural Perspective

This compound is a chiral, non-proteinogenic β-amino acid. Its defining feature is the cis-relationship between the amino and carboxylic acid functional groups on the cyclopentane ring. This specific stereochemistry imparts a fixed spatial arrangement, which is crucial for its biological activity. The constrained conformation of this scaffold allows for the exploration of specific binding modes at receptor sites, often leading to enhanced selectivity compared to more flexible linear analogs.[1][2]

The unique three-dimensional structure of this core makes it an attractive starting point for the synthesis of diverse chemical libraries. The amino and carboxylic acid moieties provide convenient handles for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and the introduction of various pharmacophoric groups.[3]

Synthesis of the this compound Scaffold

The enantioselective synthesis of the this compound core is a critical step in the development of its derivatives. Several strategies have been developed to achieve high stereochemical control, including asymmetric synthesis and chemoenzymatic methods.

Asymmetric Synthesis from Prochiral Starting Materials

One effective approach involves the asymmetric functionalization of prochiral cyclopentane derivatives. For instance, a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso derivative can establish the desired stereocenters early in the synthetic sequence. Subsequent stereocontrolled reductions and functional group manipulations can then yield the target amino acid.[4]

Chemoenzymatic Synthesis

Chemoenzymatic strategies offer an elegant and efficient route to enantiomerically pure this compound. These methods often employ lipases for the kinetic resolution of racemic intermediates. For example, a racemic mixture of a suitable precursor, such as a protected aminocyclopentanol, can be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the two stereoisomers.[4]

Experimental Protocol: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (a key intermediate)

This protocol outlines a chemoenzymatic approach for the preparation of a key chiral intermediate for this compound.[4]

Step 1: Hetero-Diels-Alder Reaction

  • In a suitable reaction vessel, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and 2-ethyl-2-oxazoline as a ligand.

  • Cyclopentadiene is then introduced to the reaction mixture to undergo a hetero-Diels-Alder reaction, forming the cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester intermediate. The reaction is typically carried out at a controlled temperature of 20-30°C.

Step 2: Reductive Cleavage of the N-O Bond

  • The bicyclic intermediate from Step 1 is subjected to selective reduction of the nitrogen-oxygen bond using a zinc powder-acetic acid system. This step yields the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution

  • The racemic alcohol is then subjected to enzymatic kinetic resolution using a lipase, such as Novozym 435, in the presence of an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers.

Step 4: Hydrogenation of the Double Bond

  • The desired enantiomer from the resolution step is then subjected to hydrogenation using a palladium on carbon catalyst to reduce the cyclopentene double bond, yielding the corresponding saturated cyclopentanol derivative.

Step 5: Deprotection and Salt Formation

  • The protecting groups are subsequently removed under appropriate conditions. For example, the acetyl group can be removed under basic conditions (e.g., lithium hydroxide in methanol), and the tert-butoxycarbonyl (Boc) group can be removed under acidic conditions.

  • Finally, the free amine is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol, yielding (1R,3S)-3-aminocyclopentanol hydrochloride.

Biological Activity and Therapeutic Targets

The constrained nature of the this compound scaffold makes it an excellent mimic of GABA, the primary inhibitory neurotransmitter in the central nervous system. Derivatives of this core have shown significant activity at both GABA receptors and metabotropic glutamate receptors.

GABA Receptor Modulation

Derivatives of this compound have been shown to interact with GABA receptors, particularly the GABAA and GABAC subtypes.[5][6] The rigid cyclopentane ring restricts the conformation of the GABA backbone, leading to specific interactions with the receptor binding sites.

  • GABAA Receptors: These ligand-gated ion channels are the primary targets for many anxiolytic, sedative, and anticonvulsant drugs. Certain derivatives of this compound have demonstrated agonist or antagonist activity at GABAA receptors.[2]

  • GABAC Receptors: These receptors, primarily found in the retina, are also ligand-gated chloride channels. The conformational constraints of cyclopentane-based GABA analogs have been shown to be critical for their activity at GABAC receptors.[6]

Metabotropic Glutamate Receptor (mGluR) Modulation

In addition to their effects on GABA receptors, derivatives of this scaffold, particularly (1S,3R)-1-amino-1,3-dicarboxycyclopentane (ACPD), have been instrumental in elucidating the pharmacology of metabotropic glutamate receptors.[7][8] These G-protein coupled receptors are involved in a wide range of neuronal processes and are attractive targets for the treatment of various neurological and psychiatric disorders.

  • Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors typically leads to the mobilization of intracellular calcium.[9]

  • Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs: Activation of these receptors is generally coupled to the inhibition of adenylyl cyclase.[10]

The stereochemistry of the aminocyclopentane ring is a critical determinant of activity and selectivity at different mGluR subtypes. For example, (1S,3R)-ACPD is a potent agonist at several mGluR subtypes, while the (1R,3S)-ACPD enantiomer is significantly less active.[7][8]

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships governing its interaction with various receptors.

Compound/DerivativeReceptor Target(s)ActivityKey Structural FeaturesReference(s)
(1S,3R)-ACPDmGluRsAgonist1,3-dicarboxylic acid[7][8]
(1R,3S)-ACPDmGluRsWeak Agonist/Inactive1,3-dicarboxylic acid[7][8]
(+)-TACP ((+)-trans-3-aminocyclopentanecarboxylic acid)GABACPartial Agonisttrans-stereochemistry[6]
(-)-TACP ((-)-trans-3-aminocyclopentanecarboxylic acid)GABACWeak Partial Agonisttrans-stereochemistry[6]
(+)-CACP ((+)-cis-3-aminocyclopentanecarboxylic acid)GABACPartial Agonistcis-stereochemistry[6]
(-)-CACP ((-)-cis-3-aminocyclopentanecarboxylic acid)GABACPartial Agonistcis-stereochemistry[6]
Benzylthioether of 4-aminocyclopent-1-enecarboxylic acidGABAA (α1β2γ2L)Antagonist (IC50 = 42 µM)Thioether substitution
(1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acidGABA-ATPotent InactivatorDifluoromethylene group

Key SAR Insights:

  • Stereochemistry is paramount: The relative orientation of the amino and carboxyl groups, as well as the stereochemistry of other substituents, has a profound impact on receptor affinity and efficacy.

  • Introduction of additional functional groups: The addition of substituents to the cyclopentane ring can modulate activity and selectivity. For example, the introduction of a difluoromethylene group in a vigabatrin analog based on this scaffold significantly increased its potency as a GABA-AT inactivator.[11]

  • Bioisosteric replacements: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can improve pharmacokinetic properties like lipophilicity and blood-brain barrier permeability.[11]

Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound derivatives makes them promising candidates for the treatment of a range of central nervous system disorders.

  • Epilepsy: As conformationally restricted GABA analogs, these compounds have the potential to act as novel antiseizure medications. Preclinical studies have shown that derivatives of this scaffold can be potent inactivators of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA.[11]

  • Neuropathic Pain: The modulation of GABAergic and glutamatergic signaling is a key strategy in the management of neuropathic pain. The dual activity of some of these compounds at both GABA and glutamate receptors could offer a synergistic approach to pain relief.

  • Other Neurological and Psychiatric Disorders: The diverse pharmacology of this scaffold suggests potential applications in other conditions such as anxiety, spasticity, and substance use disorders.[12]

The continued exploration of the chemical space around the this compound core, guided by a deep understanding of its structure-activity relationships, holds significant promise for the discovery of next-generation therapeutics for challenging neurological and psychiatric conditions.

Experimental Workflows and Signaling Pathways

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Neuronal Membrane GABA GABA GABAA_R GABA_A Receptor GABA->GABAA_R Binds Chloride_Channel Chloride Channel (Open) GABAA_R->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to Derivative (1R,3S)-Derivative (Agonist) Derivative->GABAA_R Binds

Caption: GABAA Receptor Signaling Pathway.

mGluR-Mediated Calcium Mobilization Workflow

mGluR_Workflow start Seed cells expressing mGluR and a calcium indicator add_compound Add (1R,3S)-Derivative (Agonist) start->add_compound measure_fluorescence Measure fluorescence change over time add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 measure_fluorescence->analyze_data end Identify potent agonists analyze_data->end

Caption: mGluR Calcium Mobilization Assay Workflow.

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a standard in vitro radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.[5][13][14]

1. Materials and Reagents:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (derivatives of this compound)

  • Scintillation vials and cocktail

  • Centrifuge and liquid scintillation counter

2. Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and re-homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet twice by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the final pellet in binding buffer and store at -70°C.

3. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • Set up assay tubes containing:

    • Binding buffer

    • [3H]Muscimol (final concentration ~5 nM)

    • Test compound at various concentrations or vehicle

    • For non-specific binding, add a high concentration of GABA (e.g., 10 µM)

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for 45 minutes.

  • Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Experimental Protocol: Intracellular Calcium Mobilization Assay for mGluR Agonists

This protocol outlines a cell-based assay to measure the ability of test compounds to activate Gq-coupled mGluRs, leading to an increase in intracellular calcium.[3][9][15][16]

1. Materials and Reagents:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium and reagents

  • Plasmid DNA encoding the mGluR of interest (e.g., mGluR5)

  • Transfection reagent

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds (derivatives of this compound)

  • Positive control agonist (e.g., glutamate)

  • Fluorescence plate reader with automated injection capabilities

2. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate growth medium.

  • Seed cells into 96-well black-walled, clear-bottom plates.

  • Transfect the cells with the mGluR plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow the cells to express the receptor for 24-48 hours.

3. Dye Loading:

  • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

4. Calcium Mobilization Assay:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer.

  • Place the 96-well plate in the fluorescence plate reader.

  • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

  • Establish a baseline fluorescence reading for each well.

  • Use the instrument's automated injectors to add the test compounds or control agonist to the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • For each well, calculate the change in fluorescence from baseline after compound addition.

  • Plot the peak fluorescence response against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

References

Preamble: The Structural Imperative of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclic β-Amino Acids in Modern Drug Discovery

In the landscape of therapeutic development, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, the clinical translation of natural α-peptides is often hampered by their inherent weaknesses: a susceptibility to rapid proteolytic degradation and a high degree of conformational flexibility, which can lead to diminished binding affinity and off-target effects. The field of peptidomimetics seeks to address these limitations by introducing non-natural amino acid building blocks that retain the desirable biological activity of their natural counterparts while exhibiting improved pharmacological properties.[1][2]

β-amino acids, featuring an additional carbon in their backbone, represent a significant step forward in this endeavor.[3] This subtle homologous extension fundamentally alters the peptide backbone, rendering it resistant to many common proteases.[4][5] When this modification is taken a step further by constraining the Cα-Cβ bond within a cyclic structure, an unparalleled level of conformational rigidity is achieved.[6] These cyclic β-amino acids act as powerful conformational constraints, pre-organizing peptide chains into well-defined secondary structures such as helices, turns, and sheets.[2] This pre-organization minimizes the entropic penalty of binding to a biological target, often resulting in a dramatic increase in affinity and selectivity.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core principles and practical methodologies for the synthesis, conformational control, and application of cyclic β-amino acids. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to harness the transformative potential of these building blocks in the design of next-generation therapeutics.

Part 1: The Synthetic Toolkit: Accessing Conformationally Defined Cyclic β-Amino Acids

The Rationale for Stereoselective Synthesis

The precise three-dimensional arrangement of atoms—stereochemistry—is not a mere academic detail in drug design; it is the very language of molecular recognition. For cyclic β-amino acids, the stereochemical configuration of the amino and carboxyl groups relative to the plane of the ring (cis or trans) and the absolute chirality of each stereocenter are the primary determinants of the resulting peptide's secondary structure. An enantiomerically pure cyclic β-amino acid will consistently induce a specific, predictable fold, whereas a racemic mixture would lead to a heterogeneous ensemble of structures, confounding any structure-activity relationship (SAR) studies. Therefore, robust and highly stereoselective synthetic methods are the essential starting point for any rational drug design campaign utilizing these monomers.[3][7]

Key Asymmetric Synthetic Strategies

Accessing these chiral building blocks requires a sophisticated chemical toolkit. Several powerful strategies have emerged, each with its own set of advantages and considerations.

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures. The strategy involves creating a linear precursor containing two terminal alkenes, which are then joined by a transition-metal catalyst (typically ruthenium-based) to form a new double bond, thereby closing the ring.[8] This method is highly versatile, allowing for the synthesis of a wide range of ring sizes. Subsequent hydrogenation of the newly formed double bond can yield the saturated carbocycle. The stereochemistry is typically established in the linear precursor before the cyclization step.[9]

[3+2] cycloaddition reactions, particularly those involving nitrones and alkenes, provide a powerful and convergent route to five-membered heterocyclic rings (isoxazolidines).[10] These heterocycles can then be reductively cleaved to yield the corresponding acyclic β-amino alcohol, or further manipulated to produce cyclic β-amino acids. When a chiral auxiliary is employed, the cycloaddition can proceed with high diastereoselectivity, which, after cleavage of the auxiliary, translates into high enantiomeric purity of the final product. Chelation control, for instance using a magnesium bromide catalyst, can further enhance the stereochemical outcome.[10]

The desymmetrization of prochiral or meso-compounds is an elegant and highly efficient strategy for generating enantiomerically pure products. This approach starts with a symmetrical molecule that possesses two enantiotopic reactive sites. A chiral catalyst or reagent then selectively reacts with one of these sites, breaking the symmetry and creating a chiral product in a single step. For cyclic β-amino acids, this often involves the enantioselective ring-opening of a meso-cyclic anhydride with an alcohol, catalyzed by a chiral amine, such as a modified Cinchona alkaloid.[11][12] This method can be exceptionally efficient, often affording high enantiomeric excess (ee) with a broad range of substrates.[12]

Protocol Spotlight: Asymmetric Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative via RCM

This protocol, adapted from the work of Estévez and coworkers, demonstrates the power of RCM in constructing a functionalized cyclopentane β-amino acid from a carbohydrate-derived precursor.[13][14] The key steps involve the synthesis of a diene intermediate followed by a Grubbs-catalyzed cyclization.

Experimental Protocol:

  • Preparation of the Diene Precursor: The synthesis begins with a suitably protected hexose derivative (e.g., from D-mannose or D-galactose), which is elaborated over several steps to introduce two terminal alkene functionalities. This process establishes the required stereocenters that will be present in the final cyclic product.

  • Ring-Closing Metathesis (RCM):

    • To a solution of the diene precursor (1.0 eq) in dry dichloromethane (CH₂Cl₂, concentration typically 0.002 M to favor intramolecular reaction), add the first-generation Grubbs catalyst (5-10 mol %).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyclopentene derivative.[14]

  • Functionalization and Deprotection:

    • The double bond of the cyclopentene ring can be hydrogenated to give the saturated ring system.

    • The amino and carboxyl groups are typically installed and/or deprotected in subsequent steps. For instance, a stereoselective aza-Michael addition can be used to install the amino group, followed by ester hydrolysis and deprotection of the amine to yield the final cyclic β-amino acid.[13]

Data Summary: Comparison of Synthetic Strategies

The choice of synthetic strategy depends on several factors, including the desired ring size, substitution pattern, scalability, and available starting materials.

StrategyAdvantagesDisadvantagesStereocontrolScalability
Ring-Closing Metathesis (RCM) High functional group tolerance; versatile for various ring sizes (5, 6, 7+).[8]Requires multi-step synthesis of diene precursor; potential for catalyst poisoning.Stereocenters must be set in the acyclic precursor.[9]Good; catalysts can be expensive but loadings are often low.
1,3-Dipolar Cycloaddition Convergent; rapid construction of 5-membered rings.[10]Primarily limited to 5-membered rings; requires cleavage of the resulting heterocycle.High diastereoselectivity achievable with chiral auxiliaries and Lewis acids.[10]Moderate; often relies on stoichiometric chiral auxiliaries.
Desymmetrization of meso-Anhydrides Highly efficient and atom-economical; can provide very high enantioselectivity.[12]Substrate scope can be limited by the availability of suitable meso-anhydrides.Excellent; catalyzed by small amounts of a chiral catalyst.[11]Good; organocatalysis is often amenable to scale-up.

Part 2: From Monomer to Foldamer: The Principles of Conformational Control

The defining feature of cyclic β-amino acids is their ability to impart a high degree of conformational constraint on a peptide backbone. This rigidity stems from the fact that two of the backbone bonds (N-Cα and Cα-Cβ) are locked within the ring structure, severely restricting the available dihedral angles (φ, ψ, and θ) and pre-organizing the peptide into a specific secondary structure.

The Conformational Landscape of Cyclic β-Amino Acids

The ring size of the cyclic β-amino acid is a critical determinant of the resulting secondary structure.

  • Five-membered rings (ACPC - Aminocyclopentanecarboxylic acid): Oligomers of trans-ACPC have a strong propensity to form a stable 12-helix, a structure that is topologically similar to the α-helix found in natural proteins.[6]

  • Six-membered rings (ACHC - Aminocyclohexanecarboxylic acid): Homooligomers of trans-ACHC robustly fold into a 14-helix, which is a wider, more open helical structure.[2]

  • Four-membered rings (ACBC - Aminocyclobutanecarboxylic acid): These smaller, more strained rings can induce sharp turns in a peptide sequence.

Furthermore, the stereochemistry of the substituents on the ring is crucial. Trans-isomers, where the amino and carboxyl groups are on opposite sides of the ring, are potent helix inducers. In contrast, cis-isomers tend to favor more extended or sheet-like conformations.

Visualizing Conformational Constraints

The diagrams below illustrate the fundamental structure of a cyclic β-amino acid and how its incorporation restricts the conformational freedom of a peptide chain.

G N1 N CA1 N1->CA1 C1 C' CA1->C1 O1 O C1->O1 N2 N C1->N2 CA2 N2->CA2 CB2 CA2->CB2 φ, ψ, θ constrained C2 C' CA2->C2 CG2 CB2->CG2 CD2 CG2->CD2 CD2->CA2 O2 O C2->O2

Caption: Structure of a peptide containing a cyclic β-amino acid (cyclopentane).

Workflow cluster_synthesis Monomer Synthesis cluster_peptide Peptide Elaboration cluster_analysis Conformational Analysis Start Select Target Ring (Size & Stereochemistry) Synth Asymmetric Synthesis (RCM, Desymmetrization, etc.) Start->Synth Purify Purification & Characterization (NMR, MS, X-ray) Synth->Purify SPPS Solid-Phase Peptide Synthesis Purify->SPPS Cleave Cleavage & Deprotection SPPS->Cleave HPLC RP-HPLC Purification Cleave->HPLC CD Circular Dichroism (CD) HPLC->CD NMR 2D NMR Spectroscopy (NOESY, ROESY) HPLC->NMR Model Computational Modeling CD->Model NMR->Model End Defined 3D Structure Model->End

Caption: Workflow for the design and analysis of a cyclic β-peptide foldamer.

Part 3: Applications in Drug Discovery and Chemical Biology

The unique structural properties of cyclic β-amino acids translate directly into significant advantages for therapeutic applications. Their incorporation into peptides can enhance stability, enforce bioactive conformations, and enable the targeting of challenging disease-related proteins.

Enhancing Proteolytic Stability: The Peptidomimetic Advantage

One of the most significant benefits of β-peptides is their remarkable resistance to degradation by proteases, the enzymes responsible for the rapid clearance of natural peptides in the body.[5] The altered backbone geometry of a β-peptide is a poor substrate for these enzymes, which have evolved to recognize and cleave the specific amide bonds of α-peptides. This increased stability leads to a longer biological half-life, a critical attribute for any effective drug.[4]

Peptide TypeSequence ExampleProteaseHalf-life / StabilityReference
α-peptide (α-Ala)₆Trypsin, ChymotrypsinMinutes to hours[4],[2]
α,β-peptide (α-Ala-β³-hAla)₃PronaseSlow cleavage observed[4]
α,β-peptide with cyclic β-residue Ac-Lys-ACPC-(α-Ala)₄-NH₂Trypsin, ChymotrypsinNo proteolysis after 36h[2]
β-peptide (β³-hAla)₆Various peptidasesEssentially no degradation[4]

This table is a representative summary; specific stability depends on the sequence and conditions.

Targeting Protein-Protein Interactions (PPIs): A Case Study of p53-MDM2

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Many PPIs are mediated by one protein presenting a short α-helical segment that fits into a groove on its partner. The p53-MDM2 interaction, a critical regulator of cell death and a key target in oncology, is a classic example.[15] The tumor suppressor protein p53 has an N-terminal α-helix that binds to the hydrophobic cleft of the oncoprotein MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing tumor cells to proliferate unchecked.

The challenge is to design a small molecule or peptide that can mimic the "hot spot" residues of the p53 α-helix (Phe19, Trp23, and Leu26) and block this interaction. Cyclic β-peptides have emerged as a powerful tool for this purpose. By incorporating cyclic β-amino acids and a D-Pro-L-Pro template, researchers have successfully designed β-hairpin mimetics that project side chains in a spatial arrangement that mimics the p53 α-helix.[16][17] These peptidomimetics bind to MDM2 with high affinity (nanomolar IC₅₀ values) and, due to their unnatural backbone, are resistant to proteolysis, making them promising candidates for cancer therapy.[18][19]

Part 4: Conclusion and Future Outlook

Cyclic β-amino acids are far more than simple curiosities of chemical synthesis; they are enabling tools that address fundamental challenges in peptide-based drug discovery. By providing a robust mechanism for controlling conformation and enhancing metabolic stability, they have opened the door to targeting classes of proteins, such as those involved in PPIs, that were previously considered "undruggable" with conventional small molecules. The synthetic methodologies for their creation are mature and versatile, allowing for the rational design of a vast array of structurally diverse building blocks.

The future of the field is bright and will likely be driven by several key trends. The continued development of novel and more efficient catalytic methods for asymmetric synthesis will further broaden the accessibility of these monomers. The exploration of new ring systems and substitution patterns will expand the repertoire of available secondary structures. Perhaps most excitingly, the integration of computational design with emerging technologies like the ribosomal synthesis of non-natural peptides could enable the rapid creation and screening of immense libraries of cyclic β-peptides, dramatically accelerating the discovery of new therapeutic leads. As our understanding of the complex interplay between structure and function continues to grow, cyclic β-amino acids are poised to become an indispensable component of the modern drug hunter's toolkit.

References

The Constrained World of Cyclopentane Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Five-Membered Ring

In the vast and intricate landscape of medicinal chemistry and peptide science, the quest for molecular scaffolds that offer both structural rigidity and functional diversity is paramount. Among the myriad of building blocks available to the modern chemist, cyclopentane amino acids have carved out a significant niche. Their inherent conformational constraints, a direct consequence of the five-membered ring integrated into their structure, provide a powerful tool to dictate the three-dimensional architecture of peptides and small molecules. This guide delves into the rich history of these unique amino acids, from their serendipitous discoveries in nature to their rational design and synthesis in the laboratory. We will explore the pivotal moments that have shaped our understanding of their properties and showcase their profound impact on the development of novel therapeutics and advanced materials. For the researcher, scientist, and drug development professional, this document aims to be an in-depth resource, illuminating the causality behind experimental choices and providing a foundation for future innovation.

Part 1: Foundational Discoveries and Early Synthetic Milestones

The story of cyclopentane amino acids begins not with a targeted design, but with fundamental explorations in organic synthesis and the discovery of bioactive natural products.

The Genesis: 1-Aminocyclopentane-1-carboxylic Acid (Cycloleucine)

The first documented synthesis of a cyclopentane amino acid dates back to 1907 with the work of Russian chemists Nikolay Zelinsky and G. Stadnikoff. Their research, published in Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of 1-aminocyclopentane-1-carboxylic acid, commonly known as cycloleucine, starting from cyclopentanone. This foundational work established the chemical feasibility of creating such cyclic amino acid structures. Cycloleucine is a non-proteinogenic α-amino acid where the α-carbon is part of the cyclopentane ring, rendering it non-chiral.[1][2] It has since become a valuable tool in biochemical research as a non-metabolizable amino acid that can reversibly inhibit nucleic acid methylation.[1][3]

Nature's Blueprint: The Discovery of Cispentacin

A significant leap in the field came with the discovery of naturally occurring cyclopentane amino acids. In 1989, a new antifungal antibiotic, Cispentacin, was isolated from the culture broth of Bacillus cereus.[4][5] Its structure was identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, a β-amino acid.[4][5] Cispentacin exhibited potent in vivo efficacy against fungal infections, such as those caused by Candida albicans, despite showing only weak in vitro activity.[4][5] This discovery was crucial as it validated the cyclopentane amino acid scaffold as a privileged structure in nature for biological activity and spurred further interest in the synthesis of its analogues. The biosynthesis of Cispentacin has since been found to involve a unique type II polyketide synthase (PKS) machinery.[6]

A Paradigm Shift in Antiviral Therapy: Carbocyclic Nucleosides

The 1960s witnessed the emergence of a new class of compounds that would profoundly impact antiviral drug discovery: carbocyclic nucleosides. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This seemingly simple modification of replacing the ring oxygen with a methylene group drastically increases the metabolic stability of the molecule towards phosphorylases and hydrolases.[7]

The first synthesis of a racemic carbocyclic analogue of adenosine was reported in 1966.[8][9] This was followed by the isolation of the naturally occurring (-) enantiomer, named Aristeromycin, from Streptomyces citricolor in 1968.[8][10] These early discoveries laid the groundwork for the development of some of the most successful antiviral drugs, including:

  • Abacavir: An anti-HIV agent that is a reverse-transcriptase inhibitor.[8]

  • Entecavir: A potent and selective inhibitor of the hepatitis B virus.[8]

The history of carbocyclic nucleosides demonstrates the power of using cyclopentane scaffolds as bioisosteres to improve the pharmacokinetic profiles of drug candidates.[11]

Part 2: Sculpting Peptides - The Rise of Conformational Control with β-Cyclopentane Amino Acids

While the early discoveries highlighted the potential of cyclopentane amino acids as bioactive molecules in their own right, their incorporation into peptides opened up a new frontier in materials science and drug design. The inherent rigidity of the cyclopentane ring offered a means to control the secondary structure of peptides, leading to the development of "foldamers" – oligomers with a strong propensity to adopt a specific, well-defined conformation in solution.[12]

trans-2-Aminocyclopentanecarboxylic Acid (ACPC): A Master of Helical Folds

A pivotal building block in this field is trans-2-aminocyclopentanecarboxylic acid (ACPC). Pioneering work demonstrated that homooligomers of trans-ACPC have a remarkable ability to fold into a stable 12-helix, a secondary structure defined by a series of 12-membered ring hydrogen bonds.[13][14] This is in contrast to homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), which form a 14-helix.[13] The ability to predictably form stable helical structures with short oligomers is a significant advantage in the design of peptidomimetics that can mimic the α-helices often found at the interface of protein-protein interactions.[10]

The compatibility of ACPC with standard solid-phase peptide synthesis has made it a preferred building block for constructing these conformationally ordered peptides.[12]

Synthetic Strategies for ACPC Stereoisomers

The utility of ACPC in peptide design is critically dependent on the availability of all its stereoisomers in high enantiomeric purity. Over the years, several scalable synthetic routes have been developed. Three main strategies have been identified for the synthesis of enantiopure cis- and trans-ACPC:[1][12]

  • Enzymatic Resolution of a Bicyclic β-Lactam: This approach starts with a racemic bicyclic β-lactam, which is a precursor to cis-ACPC. Enzymatic hydrolysis can be used to resolve the racemate.[1][12]

  • Diastereoselective Conjugate Addition: This method involves the conjugate addition of a chiral lithium amide to an achiral cyclopentene carboxylate.

  • Reductive Amination of a β-Keto Ester: This strategy relies on the reductive amination of 2-oxocyclopentane carboxylic acid derivatives.

These methods provide access to all four stereoisomers of ACPC, offering a versatile toolbox for the fine-tuning of peptide conformations.[12] A recent publication details a scalable synthesis of all four stereoisomers of Fmoc-protected ACPC, suitable for peptide synthesis.[12]

Part 3: Expanding the Structural Palette: γ- and ε-Cyclopentane Amino Acids

The success of α- and β-cyclopentane amino acids has encouraged the exploration of their γ- and ε-homologues, further expanding the possibilities for creating novel peptide architectures.

γ-Cyclopentane Amino Acids: Probing Conformational Flexibility

The synthesis and conformational analysis of γ-amino acids with a cyclopentane constraint, such as (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP), have been reported.[5][15][16] Studies on α/γ-peptides containing AMCP have shown that these oligomers are conformationally flexible in solution.[5][16] However, there is evidence for the partial population of an internally hydrogen-bonded helical conformation, suggesting that even with the conformational constraint of the cyclopentane ring, the resulting peptides can exhibit a degree of structural plasticity.[5][16]

ε-Cyclopentane Amino Acids: Building Novel Helices

Computational studies on oligomers of ε-amino acids with a cyclopentane substituent, such as 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), have predicted the formation of stable helical structures.[17] Specifically, the Amc5a hexamer is predicted to adopt a stable left-handed (M)-2.316 helical conformation.[17] These theoretical investigations highlight the potential of higher homologues of cyclopentane amino acids to form unique and stable secondary structures, further enriching the field of foldamer chemistry.

Part 4: Modern Synthetic Methodologies and Protocols

The advancement of synthetic organic chemistry has led to the development of highly efficient and stereoselective methods for the preparation of a wide array of functionalized cyclopentane amino acids.

Stereoselective Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids

A general and efficient method for the stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses has been developed.[6] This strategy involves two key steps:

  • Ring-Closing Metathesis (RCM): A richly functionalized diene intermediate, derived from a protected hexose, undergoes RCM to form the cyclopentene ring.[6]

  • Aza-Michael Addition: A stereoselective aza-Michael addition of an amine to the resulting α,β-unsaturated carboxylic acid derivative installs the amino group.[6]

This approach is versatile and can be applied to various hexoses, providing access to a diverse range of polyhydroxylated cyclopentane β-amino acids with different relative configurations.[6]

Experimental Protocol: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative from D-Mannose [6]

  • Preparation of the Diene Intermediate:

    • Start with a suitably protected D-mannose derivative.

    • Selectively protect the primary hydroxyl group (e.g., with TBDPS).

    • Oxidize the free C5 hydroxyl group to a ketone (e.g., using Dess-Martin periodinane).

    • Perform two successive olefination reactions (e.g., Wittig reactions) to introduce the two double bonds, forming the diene.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene intermediate in an appropriate solvent (e.g., CH2Cl2).

    • Add a Grubbs' catalyst (e.g., first generation).

    • Stir the reaction at room temperature for 24 hours.

    • Purify the resulting cyclopentenol derivative by column chromatography.

  • Oxidation and Esterification:

    • Oxidize the alcohol to a carboxylic acid (e.g., using TEMPO/BAIB followed by NaClO2).

    • Esterify the carboxylic acid (e.g., with MeI and NaHCO3) to form the α,β-unsaturated ester.

  • Aza-Michael Addition:

    • Dissolve the cyclopentene ester in a suitable solvent (e.g., DMF).

    • Add the desired amine (e.g., benzylamine).

    • Stir the reaction at room temperature for 24-48 hours.

    • Purify the final polyhydroxylated cyclopentane β-amino acid derivative by column chromatography.

Asymmetric Synthesis of a γ-Cyclopentane Amino Acid (AMCP)

An enantioselective synthesis of (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP) has been achieved, with the key step being an asymmetric Michael addition of nitromethane to cyclopentene-1-carboxaldehyde.[5]

Experimental Protocol: Key Step in the Asymmetric Synthesis of AMCP [5]

  • Preparation of Cyclopentene-1-carboxaldehyde:

    • Reduce methyl-1-cyclopentene-1-carboxylate with DIBAL-H to the corresponding alcohol.

    • Oxidize the alcohol to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Asymmetric Michael Addition:

    • Dissolve cyclopentene-1-carboxaldehyde in an appropriate solvent.

    • Add nitromethane in the presence of a chiral catalyst system (e.g., a chiral pyrrolidine derivative and a co-catalyst like benzoic acid/collidine).

    • Stir the reaction under controlled temperature conditions.

    • The reaction proceeds with high enantioselectivity to yield the trans δ-nitro alcohol.

  • Conversion to the Protected Amino Acid:

    • Reduce the nitro group to an amine.

    • Protect the amine (e.g., with a Boc group).

    • Oxidize the primary alcohol to a carboxylic acid.

Part 5: Applications in Drug Discovery and Development

The unique structural and conformational properties of cyclopentane amino acids have made them valuable scaffolds in the design of novel therapeutic agents.

Antiviral Drugs

As previously discussed, the replacement of the ribose ring with a cyclopentane ring in nucleoside analogues has led to the development of highly successful antiviral drugs like Abacavir (for HIV) and Entecavir (for Hepatitis B).[8] These drugs function as reverse transcriptase inhibitors, and their carbocyclic nature imparts crucial metabolic stability.

Antifungal Agents

The natural product Cispentacin is a testament to the potential of cyclopentane amino acids as antifungal agents.[4][5] Its unique mode of action and in vivo efficacy have inspired the development of synthetic analogues.

Analgesics: NaV1.7 Inhibitors

Recent drug discovery efforts have identified novel cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[18] In the development of these inhibitors, a cyclopentane carboxylic acid moiety was found to significantly boost potency compared to a proline warhead.[18] This highlights the utility of the cyclopentane scaffold in optimizing ligand-target interactions.

Peptidomimetics and Protein-Protein Interaction Inhibitors

The ability of cyclopentane amino acids, particularly ACPC, to induce stable helical conformations in short peptides makes them ideal candidates for designing peptidomimetics that can disrupt protein-protein interactions (PPIs).[10] Many PPIs are mediated by α-helical domains, and stable, helix-forming foldamers can mimic these domains and act as competitive inhibitors.

Part 6: Data Summary and Visualization

Quantitative Data Summary
Compound ClassKey ExampleDiscovery/First SynthesisPrimary Application/SignificanceReference(s)
α-Cyclopentane Amino Acid Cycloleucine1907 (Zelinsky & Stadnikoff)Biochemical tool (inhibitor of nucleic acid methylation)[2]
β-Cyclopentane Amino Acid Cispentacin1989 (isolated from B. cereus)Natural antifungal agent[4][5]
β-Cyclopentane Amino Acid trans-ACPC-Induces stable 12-helical structures in peptides (foldamers)[13][14]
Carbocyclic Nucleoside Aristeromycin1966 (racemic synthesis)Antiviral and anticancer properties[8][9]
γ-Cyclopentane Amino Acid AMCP-Building block for conformationally flexible α/γ-peptides[5][16]
ε-Cyclopentane Amino Acid Amc5a-Predicted to form stable 16-helices (computational)[17]
Visualizations

Diagram 1: Timeline of Key Discoveries in Cyclopentane Amino Acids

G cluster_0 Early Discoveries cluster_1 Carbocyclic Nucleosides cluster_2 Natural Products & Foldamers 1907 1907 First Synthesis of Cycloleucine (Zelinsky & Stadnikoff) 1966 1966 First Synthesis of a Carbocyclic Adenosine Analogue 1907->1966 1968 1968 Isolation of Aristeromycin 1966->1968 1989 1989 Discovery of Cispentacin 1968->1989 1990s 1990s Pioneering work on ACPC-based Foldamers 1989->1990s

Caption: A timeline highlighting the seminal discoveries in the field of cyclopentane amino acids.

Diagram 2: Synthetic Strategy for Polyhydroxylated Cyclopentane β-Amino Acids

G Hexose Protected Hexose (e.g., D-Mannose) Diene Diene Intermediate Hexose->Diene Multi-step synthesis Cyclopentenol Cyclopentenol Derivative Diene->Cyclopentenol Ring-Closing Metathesis (RCM) UnsatEster α,β-Unsaturated Ester Cyclopentenol->UnsatEster Oxidation & Esterification FinalProduct Polyhydroxylated Cyclopentane β-Amino Acid UnsatEster->FinalProduct Aza-Michael Addition

Caption: A generalized workflow for the synthesis of polyhydroxylated cyclopentane β-amino acids.

Conclusion

The journey of cyclopentane amino acids, from the first synthesis of cycloleucine over a century ago to their current status as sophisticated tools in drug discovery and materials science, is a compelling narrative of chemical innovation. The cyclopentane ring, a simple five-membered carbocycle, has proven to be a remarkably effective structural element for imparting conformational rigidity, enhancing metabolic stability, and enabling precise three-dimensional positioning of functional groups. The discovery of naturally occurring examples like Cispentacin and the rational design of carbocyclic nucleosides have validated their therapeutic potential. Furthermore, the pioneering work on ACPC-based foldamers has opened new avenues for mimicking protein secondary structures, a strategy with profound implications for modulating biological processes. As synthetic methodologies become ever more powerful and our understanding of the relationship between conformation and function deepens, cyclopentane amino acids are poised to remain at the forefront of molecular design, offering solutions to some of the most challenging problems in chemistry and biology.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to substituted cyclopentanes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a cursory list of rules to offer in-depth explanations, field-proven insights, and a systematic approach to accurately and unambiguously naming complex cyclopentane derivatives. Understanding these principles is paramount for clear communication in scientific literature, patent applications, and regulatory submissions.

Foundational Principles: The Logic of IUPAC Nomenclature

The IUPAC system is built on the foundational principle of assigning a unique and descriptive name to every chemical compound. For substituted cycloalkanes like cyclopentane, this involves a hierarchical set of rules designed to address the parent structure, the nature and position of substituents, and their three-dimensional arrangement (stereochemistry).

Identifying the Parent Structure

The core of the molecule's name is derived from the parent hydrocarbon. For the compounds discussed herein, the parent is cyclopentane, a five-membered ring of carbon atoms.[1][2] However, in molecules containing both a cyclic and an acyclic component, a critical decision must be made.

  • Rule of Precedence: The parent structure is determined by the component with the greater number of carbon atoms. If the cyclopentane ring has more or an equal number of carbons than the longest acyclic alkyl chain attached to it, the compound is named as a substituted cyclopentane.[3] Conversely, if the acyclic chain is longer, the cyclopentane ring is treated as a substituent ('cyclopentyl').[4]

This choice is not arbitrary; it ensures that the largest and most complex part of the molecule is designated as the parent, providing a more intuitive and consistent naming framework.

Scenario Parent Structure Example Rationale
Ring carbons ≥ Chain carbonsCyclopentaneEthylcyclopentaneThe five-membered ring is the largest structural unit.
Chain carbons > Ring carbonsAlkane1-CyclopentylhexaneThe six-carbon chain takes precedence over the five-membered ring.

A Systematic Protocol for Naming Substituted Cyclopentanes

To ensure accuracy and consistency, a stepwise approach to naming substituted cyclopentanes is essential. This protocol breaks down the process into a logical sequence of decisions.

Step 1: Identify the Parent Cyclopentane Ring

As established, the cyclopentane ring forms the base name.

Step 2: Identify and Name the Substituents

Substituents are atoms or groups of atoms that replace a hydrogen atom on the parent ring. These can range from simple alkyl groups and halogens to more complex functional groups.[1]

  • Simple Substituents: Alkyl groups are named by replacing the '-ane' suffix of the corresponding alkane with '-yl' (e.g., methane becomes methyl, ethane becomes ethyl).[5] Halogen substituents are given halo- prefixes (e.g., -F is fluoro, -Cl is chloro, -Br is bromo, -I is iodo).[1]

  • Complex Substituents: For branched alkyl substituents, the point of attachment to the cyclopentane ring is designated as carbon 1 of the substituent chain. The longest chain of the substituent is then numbered, and its substituents are named and located. The entire name of the complex substituent is enclosed in parentheses.

Step 3: Numbering the Cyclopentane Ring

The locants (numerical positions) of the substituents on the cyclopentane ring are determined by a set of priority rules designed to provide the lowest possible numbering scheme.

  • Single Substituent: If there is only one substituent, no number is needed as it is understood to be at position 1.[6] For example, methylcyclopentane.

  • Multiple Substituents:

    • Lowest Locant Rule: Numbering begins on a substituted carbon and proceeds around the ring (clockwise or counter-clockwise) to give the other substituents the lowest possible numbers.[3][4][7]

    • First Point of Difference Rule: If multiple numbering schemes result in the same lowest sum of locants, the scheme that has the lowest number at the first point of difference is chosen.[7]

    • Alphabetical Order as a Tie-Breaker: If the lowest locant rule and the first point of difference rule do not resolve ambiguity, the substituent that comes first alphabetically is assigned to the lower number.[4][7]

The following workflow visualizes the decision-making process for numbering the cyclopentane ring:

G start Start: Identify all substituents sub1 One substituent? start->sub1 sub_multi Multiple substituents? sub1->sub_multi No no_num No number needed for the single substituent. sub1->no_num Yes lowest_locant Find the numbering scheme that gives the lowest set of locants. sub_multi->lowest_locant final_name Assemble the final name. no_num->final_name first_point Is there a tie in the lowest locant sets? lowest_locant->first_point alphabetical Assign the lowest number to the substituent that comes first alphabetically. first_point->alphabetical Yes first_point->final_name No alphabetical->final_name

Caption: Decision workflow for numbering substituents on a cyclopentane ring.

Step 4: Assembling the Full IUPAC Name

Once the parent, substituents, and their locants are determined, the full name is constructed as follows:

  • List Substituents Alphabetically: The substituents are listed in alphabetical order, not numerical order.[1][6][7] Prefixes like 'di-', 'tri-', 'tetra-' (for multiple identical substituents) and hyphenated prefixes like 'sec-' and 'tert-' are ignored for alphabetization. However, prefixes like 'iso' and 'neo' are considered part of the substituent name for alphabetization.

  • Insert Locants: The locant for each substituent precedes its name, separated by a hyphen.

  • Combine with Parent Name: The alphabetized and located substituent names are placed before the parent name 'cyclopentane' as a single word.

For example, a cyclopentane with a methyl group at position 1 and an ethyl group at position 3 would be named 1-ethyl-3-methylcyclopentane, not 3-ethyl-1-methylcyclopentane, because 'ethyl' comes before 'methyl' alphabetically.[7]

Stereochemistry in Substituted Cyclopentanes: The cis/trans Convention

The planar representation of cyclopentane can be misleading. In reality, the ring is puckered, and substituents can be oriented on the same side or on opposite sides of the ring. This gives rise to stereoisomers, specifically diastereomers, which have the same connectivity but different spatial arrangements of atoms.[8][9]

  • cis Isomers: In a cis isomer, two substituents are on the same face of the cyclopentane ring (both pointing "up" or both pointing "down").[8][10]

  • trans Isomers: In a trans isomer, two substituents are on opposite faces of the ring (one "up" and one "down").[8][10]

The prefixes 'cis-' or 'trans-' are placed at the beginning of the IUPAC name, followed by a hyphen. For example, cis-1,2-dimethylcyclopentane and trans-1,2-dimethylcyclopentane are two distinct compounds with different physical and chemical properties.[10]

The following diagram illustrates the cis and trans configurations for 1,2-disubstituted cyclopentane.

G cluster_cis cis-1,2-disubstituted cyclopentane cluster_trans trans-1,2-disubstituted cyclopentane cis_structure Substituents on the same side of the ring trans_structure Substituents on opposite sides of the ring

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research due to its unique structural features.[1][2] This guide provides a comprehensive exploration of the stereochemical and conformational properties of this molecule, critical for understanding its biological activity and application in drug design. We will delve into the stereochemical assignments, the conformational landscape of the cyclopentane ring, and the interplay of its amino and carboxylic acid functional groups. This document will further detail experimental and computational methodologies for such analyses, providing researchers, scientists, and drug development professionals with a robust framework for their work.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity. Constrained amino acids, such as this compound, offer a scaffold that limits the accessible conformational space, often leading to higher receptor affinity and selectivity. This particular molecule, with its defined stereochemistry, serves as a crucial building block in the synthesis of novel therapeutic agents.[2] Understanding its three-dimensional structure is paramount for rational drug design and for elucidating its interactions with biological targets.

Stereochemistry: Defining the Chiral Centers

The nomenclature this compound precisely defines the absolute configuration of the two chiral centers on the cyclopentane ring. The "R" and "S" assignments are determined by the Cahn-Ingold-Prelog priority rules.

  • C1 (Carboxylic Acid): The carboxylic acid group is attached to a chiral center.

  • C3 (Amino Group): The amino group is attached to a second chiral center.

The specific cis relationship between the amino and carboxylic acid groups, as implied by the (1R, 3S) designation, plays a crucial role in the overall topography of the molecule and its potential binding interactions.

Conformational Analysis: Puckering of the Cyclopentane Ring

Unlike the relatively rigid, planar structure of a cyclopropane ring, cyclopentane and its derivatives are non-planar to alleviate torsional strain.[3][4] The cyclopentane ring exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[3][5] The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature through a process known as pseudorotation.[4]

However, the presence of substituents, such as the amino and carboxylic acid groups in our molecule of interest, influences the conformational preference. The substituents will preferentially occupy positions that minimize steric interactions.

Envelope vs. Half-Chair Conformations
  • Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.

  • Half-Chair Conformation: Here, three adjacent carbon atoms are coplanar, with the other two carbons displaced on opposite sides of the plane.

For a substituted cyclopentane, the energetic favorability of a particular conformation depends on the positioning of the substituents (axial vs. equatorial-like positions) to minimize steric hindrance.

Experimental Approaches to Conformational Analysis

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Rationale: VT-NMR is a powerful technique to study dynamic conformational equilibria.[6][7][8] By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of NMR signals, allowing for the observation of individual conformers and the determination of the energy barrier of interconversion.[7][8]

Experimental Protocol: Variable Temperature ¹H NMR

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Reduction: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Spectral Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum.

  • Data Analysis: Monitor changes in chemical shifts and signal line shapes. The coalescence temperature (the temperature at which two exchanging signals merge) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion.

Computational Chemistry: A Theoretical Lens on Conformation

Computational methods provide invaluable insights into the relative energies and geometries of different conformers at an atomic level.[9] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly well-suited for this purpose.[10][11]

Density Functional Theory (DFT) Calculations

Rationale: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[11][12] It can be employed to optimize the geometry of different possible conformers (e.g., various envelope and half-chair forms) and to calculate their relative energies, thus predicting the most stable conformation.[9][13]

Computational Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of this compound. Generate a series of initial guess structures corresponding to different envelope and half-chair puckering modes and various orientations of the amino and carboxyl groups.

  • Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[12]

  • Energy Calculation: Calculate the single-point energy of each optimized conformer.

  • Conformer Ranking: Rank the conformers based on their relative energies to identify the global minimum and other low-energy conformers.

  • Vibrational Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies).

Molecular Dynamics (MD) Simulations

Rationale: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility.[10][14] This approach allows for the exploration of the conformational landscape and the identification of preferred conformational states and the pathways of interconversion.

Computational Protocol: MD Simulation

  • System Setup: Place the optimized lowest-energy conformer of this compound in a simulation box with an appropriate solvent model (e.g., TIP3P water).

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to determine the populations of different conformations, root-mean-square deviation (RMSD), and dihedral angle distributions.

Data Presentation

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical DFT Data)

ConformerRing PuckeringSubstituent PositionsRelative Energy (kcal/mol)
A Envelope (C₃-endo)COOH (equatorial), NH₂ (axial)0.00
B Half-Chair (C₂,C₃-twist)COOH (pseudo-equatorial), NH₂ (pseudo-axial)0.85
C Envelope (C₁-endo)COOH (axial), NH₂ (equatorial)1.50
D Planar-4.50

Visualization of Key Concepts

Conformational Equilibrium of Cyclopentane

G Envelope Envelope (Cs) Planar_TS Planar Transition State Envelope->Planar_TS Pseudorotation HalfChair Half-Chair (C2) HalfChair->Planar_TS Planar_TS->Envelope Planar_TS->HalfChair G cluster_exp Experimental Analysis cluster_comp Computational Analysis VT_NMR Variable Temperature NMR Data_Analysis Kinetic & Thermodynamic Data VT_NMR->Data_Analysis Conformational_Landscape Conformational Landscape & Energies Data_Analysis->Conformational_Landscape Refinement DFT DFT Calculations DFT->Conformational_Landscape MD MD Simulations MD->Conformational_Landscape Conformational_Landscape->Data_Analysis Validation

References

Methodological & Application

Application Notes & Protocols: (1R,3S)-3-Aminocyclopentanecarboxylic Acid as a Pivotal Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid has emerged as a superior building block in medicinal chemistry, primarily due to its conformationally constrained structure. This rigidity, conferred by the cyclopentane ring, pre-organizes the amino and carboxyl functional groups into a specific spatial orientation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[1][2][3] This guide provides an in-depth exploration of its strategic applications, from its role as a Gamma-aminobutyric acid (GABA) analogue to its use in sophisticated peptide mimetics.[4][5] We present detailed, field-proven protocols for its synthesis and incorporation into peptide scaffolds, explaining the causal logic behind key experimental choices to empower researchers in drug discovery and development.

Table of Contents

  • The Principle of Conformational Constraint

  • Physicochemical Profile

  • Key Applications in Medicinal Chemistry

    • 3.1. As a Selective GABA Analogue

    • 3.2. In the Design of Peptide Mimetics

  • Experimental Protocols & Methodologies

    • 4.1. Protocol 1: Stereoselective Synthesis

    • 4.2. Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

  • References

The Principle of Conformational Constraint

A fundamental challenge in drug design is optimizing the interaction between a small molecule and its biological target. Flexible molecules exist as an ensemble of low-energy conformations, and only one of these may be the "bioactive" conformation responsible for the desired pharmacological effect. The process of binding requires the molecule to "freeze" into this specific shape, which is entropically unfavorable.[2]

The strategy of conformational restriction involves designing molecules with reduced flexibility.[1][6][7] By incorporating rigid structural elements, such as the cyclopentane ring in this compound, the molecule is locked into a conformation that is closer to the ideal binding geometry. This pre-organization minimizes the entropic loss upon binding, which can lead to a dramatic increase in binding affinity and potency.[2][3] Furthermore, by eliminating conformations that could bind to off-targets, this strategy can significantly improve a drug candidate's selectivity and reduce potential side effects.[2]

G cluster_0 Flexible Ligand cluster_1 Constrained Ligand cluster_2 Biological Target Flexible Multiple Low-Energy Conformations Bioactive Bioactive Conformation Flexible->Bioactive Inactive Inactive Conformations Flexible->Inactive Receptor Receptor Binding Site Bioactive->Receptor Binding incurs high entropic penalty Constrained (1R,3S)-3-Aminocyclopentane- carboxylic Acid PreOrganized Pre-organized in Bioactive Conformation Constrained->Receptor Binding has low entropic penalty caption Fig. 1: The Thermodynamic Advantage of Constraint

Caption: Fig. 1: The Thermodynamic Advantage of Constraint

Physicochemical Profile

A thorough understanding of the molecule's properties is essential for its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name This compoundN/A
Alternate Names (−)-(1R,3S)-β-Homocycloleucine[8]
CAS Number 71830-08-5[8][9]
Molecular Formula C₆H₁₁NO₂[8][9][10]
Molecular Weight 129.16 g/mol [8][9][10]
Appearance White to off-white solid[11]
Solubility Soluble in water[12]

Key Applications in Medicinal Chemistry

As a Selective GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[13] However, GABA itself has poor bioavailability and does not effectively cross the blood-brain barrier.[13][14] This has driven intensive research into GABA analogues with improved pharmacokinetic properties.[13][14] this compound serves as a rigid GABA analogue. Its constrained structure mimics a specific conformation of GABA, allowing it to interact with GABA receptors and transporters with potentially higher selectivity than flexible analogues.[15] This property is exploited in the development of drugs for neurological disorders such as epilepsy, neuropathic pain, and anxiety.[14][16]

In the Design of Peptide Mimetics

Peptides are crucial signaling molecules but are often poor drug candidates due to rapid degradation by proteases and poor cell permeability.[17][18] Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties.[19] Incorporating this compound into a peptide backbone introduces a rigid β-turn-like structure.[17] This has two major benefits:

  • Enhanced Stability: The unnatural amino acid backbone is resistant to cleavage by proteases.[17]

  • Increased Receptor Affinity: The rigid structure locks the peptide into a defined conformation, which can enhance binding to its target receptor.[17]

This building block is therefore invaluable for transforming bioactive peptides into more viable drug leads.[19]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the synthesis and application of this building block.

Protocol 1: Stereoselective Synthesis

A scalable, stereoselective synthesis is critical for accessing enantiomerically pure material. The following high-level workflow is based on the resolution of a racemic intermediate, a common and effective strategy.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for forming the amine from a ketone precursor.

  • Chiral Resolution: The use of a chiral resolving agent, such as dibenzoyl-d-tartaric acid, allows for the selective crystallization of one diastereomeric salt, separating the desired enantiomer from the mixture.[20] This is a robust and scalable method for achieving high enantiomeric purity.

  • Protecting Groups (e.g., Fmoc): The amine must be protected (e.g., with an Fmoc group) before it can be used in standard solid-phase peptide synthesis to ensure the correct amide bond is formed.

Step-by-Step Methodology:

  • Precursor Synthesis: Start with ethyl 2-oxocyclopentanecarboxylate. Perform reductive amination to produce the racemic ethyl 2-aminocyclopentanecarboxylate.

  • Chiral Resolution: Dissolve the racemic amino ester in a hot solvent (e.g., acetonitrile). Add a solution of a chiral acid, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid.[20]

  • Selective Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the desired enantiomer will preferentially precipitate.

  • Isolation: Filter the solid precipitate and wash with a cold solvent to isolate the pure diastereomeric salt.

  • Liberation of Free Amine: Treat the isolated salt with a base (e.g., KHCO₃/K₂CO₃ solution) to neutralize the tartaric acid and extract the free amino ester into an organic solvent.[20]

  • Hydrolysis & Protection: Hydrolyze the ester to the carboxylic acid. Subsequently, protect the amine with an Fmoc group using Fmoc-OSu under basic conditions to yield the final building block ready for peptide synthesis.

  • Purification: Purify the final product by column chromatography or recrystallization.

Start Ethyl 2-oxocyclopentane- carboxylate Amination Reductive Amination (Racemic Mixture) Start->Amination Resolution Chiral Resolution (e.g., DBTA) Amination->Resolution Isolation Diastereomer Isolation Resolution->Isolation Liberation Liberate Free Amine (Base Treatment) Isolation->Liberation Final Hydrolysis & Fmoc-Protection Liberation->Final Product Fmoc-(1R,3S)-3-Amino- cyclopentanecarboxylic acid Final->Product caption Fig. 2: Synthetic Workflow via Chiral Resolution

Caption: Fig. 2: Synthetic Workflow via Chiral Resolution

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid into a peptide chain on a solid support using the standard Fmoc/tBu strategy.

Causality Behind Experimental Choices:

  • Solid Support: Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.[21]

  • Fmoc Deprotection: A 20% solution of piperidine in DMF is the standard reagent for the rapid and clean removal of the base-labile Fmoc protecting group.[21][22]

  • Coupling Reagents: HCTU is a highly efficient aminium-based coupling reagent that rapidly activates the carboxylic acid to form an active ester, minimizing side reactions and racemization. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions required for the coupling reaction.[22]

  • Washing Steps: Extensive washing with DMF between steps is critical to remove excess reagents and by-products, ensuring high purity of the final peptide.[23]

Step-by-Step Methodology:

  • Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Initial Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once for 1 minute to ensure complete deprotection of the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Coupling (for the first standard amino acid):

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Fmoc Deprotection (for coupling the target building block): Repeat step 2 to expose the N-terminal amine of the resin-bound amino acid.

  • Washing: Repeat step 3.

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF.

    • Add this activated solution to the resin and agitate for 2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Chain Elongation: Repeat the deprotection, washing, and coupling cycles for all subsequent amino acids in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF, then dichloromethane (DCM), and dry. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Conclusion & Future Perspectives

This compound is more than just a synthetic intermediate; it is a strategic tool for imparting favorable pharmacological properties into novel molecules.[4][10][24] Its ability to enforce conformational rigidity makes it a powerful asset for enhancing binding affinity, improving metabolic stability, and increasing selectivity. As drug discovery moves towards more complex and challenging biological targets, the rational design of molecules using such constrained building blocks will become increasingly vital. Future work will likely involve the synthesis of decorated analogues of this scaffold, further expanding the chemical space accessible to medicinal chemists and paving the way for the next generation of precisely engineered therapeutics.

References

Application Note: A Chemoenzymatic Approach to the Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a constrained β-amino acid of significant interest in medicinal chemistry, serving as a crucial building block for peptidomimetics and pharmacologically active agents.[1] Its rigid cyclopentane framework imparts unique conformational properties to peptides and other molecules into which it is incorporated.[2] This document provides a detailed, field-proven protocol for the stereoselective synthesis of this compound. The strategy leverages the versatility of the bicyclic intermediate (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as the Vince lactam, followed by a highly efficient enzymatic kinetic resolution and subsequent stereospecific transformations.[3][4]

Introduction to the Synthetic Strategy

The synthesis of enantiomerically pure cyclic β-amino acids presents a considerable challenge due to the need for precise control over multiple stereocenters.[5] Among the various strategies, a chemoenzymatic approach starting from the Vince lactam is one of the most robust and scalable methods.[4] This lactam serves as a versatile precursor, wherein the double bond and the amide functionality can be manipulated to yield the desired cyclopentane amino acid.[3]

Our protocol is divided into three main stages:

  • Synthesis of Racemic Vince Lactam ((±)-1): A foundational step involving a [4+2] cycloaddition to construct the core bicyclic structure.

  • Enzymatic Kinetic Resolution: The racemic lactam is resolved using a lactamase, which selectively hydrolyzes the (+)-enantiomer, allowing for the isolation of the unreacted, enantiopure (–)-Vince lactam ((–)-1). This enzymatic step is the cornerstone of the asymmetric synthesis, offering exceptional enantioselectivity (>99% ee).[5]

  • Conversion to the Target Molecule ((1R,3S)-3): The enantiopure lactam is converted to the final product through catalytic hydrogenation to saturate the cyclopentene ring, followed by acid-catalyzed hydrolysis to open the lactam ring.[2]

This method is advantageous due to its high stereocontrol, operational simplicity, and the avoidance of classical resolution agents which can be laborious to remove.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Racemic Lactam Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Final Conversion A Cyclopentadiene + Chlorosulfonyl Isocyanate B Racemic Vince Lactam ((±)-1) A->B [4+2] Cycloaddition C Racemic Vince Lactam ((±)-1) D Enantiopure (–)-Vince Lactam (–)-1 C->D Lactamase (Selective Hydrolysis of (+)-1) E (+)-Amino Acid C->E Lactamase F Enantiopure (–)-Vince Lactam (–)-1 G Saturated Lactam ((–)-2) F->G 1. H₂, Pd/C H Target Product: (1R,3S)-3-Aminocyclopentane- carboxylic Acid (3) G->H 2. Acid Hydrolysis (HCl)

Figure 1: Chemoenzymatic synthesis pathway for this compound.

Experimental Protocols

Part A: Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one ((±)-1)

The Vince lactam is synthesized via a Diels-Alder reaction between cyclopentadiene and an isocyanate equivalent.[6] This protocol uses chlorosulfonyl isocyanate (CSI), which reacts with cyclopentadiene to form a β-lactam sulfonyl chloride adduct, which is then hydrolyzed to yield the racemic lactam.

Materials & Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Dichloromethane (DCM), anhydrous500 mL-Dry, inhibitor-free
Chlorosulfonyl Isocyanate (CSI)14.1 g (8.5 mL)1.0Corrosive, handle with extreme care
Cyclopentadiene (freshly cracked)7.3 g (9.2 mL)1.1Distill from dicyclopentadiene immediately before use
Saturated aq. NaHCO₃ solution250 mL-
Saturated aq. NaCl solution (Brine)100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)~20 g-Drying agent

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 500 mL of anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of CSI: Slowly add chlorosulfonyl isocyanate (8.5 mL) to the cold DCM via the dropping funnel over 15 minutes.

  • Addition of Cyclopentadiene: In a separate flask, dissolve freshly cracked cyclopentadiene (9.2 mL) in 50 mL of anhydrous DCM. Add this solution dropwise to the CSI solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate will form.

  • Reaction Quench: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. Quench the reaction by slowly adding 250 mL of a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas evolution. Allow the mixture to warm to room temperature with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude racemic Vince lactam as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes to yield approximately 10-12 g of pure (±)-1.

Part B: Enzymatic Kinetic Resolution of (±)-1

This step utilizes a γ-lactamase to selectively hydrolyze the (+)-enantiomer of the Vince lactam into the corresponding amino acid, leaving the desired (–)-enantiomer unreacted.[4]

Materials & Reagents:

Reagent/MaterialQuantityNotes
Racemic Vince Lactam ((±)-1)10.0 gFrom Part A
Phosphate Buffer (0.1 M, pH 7.5)500 mL
γ-Lactamase (e.g., from Pseudomonas sp.)~50 mg wet biomassActivity may vary; optimize loading
Ethyl Acetate (EtOAc)400 mLFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)~15 gDrying agent

Procedure:

  • Enzymatic Reaction: Suspend the racemic Vince lactam (10.0 g) in 500 mL of phosphate buffer (pH 7.5) in a 1 L flask. Add the γ-lactamase preparation.

  • Incubation: Stir the mixture at 30 °C. Monitor the reaction progress by chiral HPLC or by measuring the pH (which will decrease as the amino acid is formed). The reaction is typically complete when 50% conversion is reached (approx. 24-48 hours).

  • Extraction of (–)-1: Once 50% conversion is achieved, saturate the aqueous solution with solid NaCl to reduce the solubility of the organic components. Extract the mixture thoroughly with ethyl acetate (4 x 100 mL). The desired (–)-Vince lactam will be in the organic phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is the enantiomerically enriched (–)-Vince lactam ((–)-1). Typical yields are 4.0-4.5 g (>99% ee). The aqueous layer contains the (+)-amino acid, which can be discarded or recovered if desired.

Part C: Synthesis of this compound (3)

The final two steps involve the saturation of the double bond and the hydrolysis of the lactam ring.[2]

Materials & Reagents:

Reagent/MaterialQuantityNotes
(–)-Vince Lactam ((–)-1)4.0 gFrom Part B
Methanol (MeOH)100 mLSolvent for hydrogenation
Palladium on Carbon (10% Pd/C)400 mgCatalyst
Hydrochloric Acid (6 M HCl)50 mLFor hydrolysis
Dowex® 50WX8 ion-exchange resin~30 gFor purification
Aqueous Ammonia (2 M)As neededFor elution

Procedure:

  • Hydrogenation: Dissolve the (–)-Vince lactam (4.0 g) in methanol (100 mL) in a hydrogenation flask. Add 10% Pd/C catalyst (400 mg). Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Catalyst Removal: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Hydrolysis: Concentrate the filtrate under reduced pressure to obtain the saturated lactam ((–)-2) as a white solid. Add 50 mL of 6 M HCl to the solid and heat the mixture at reflux (100-110 °C) for 6 hours.

  • Purification: Allow the solution to cool to room temperature and then concentrate it to dryness under reduced pressure. Dissolve the resulting solid residue in a minimal amount of deionized water and apply it to a column of Dowex® 50WX8 resin (H⁺ form).

  • Elution: Wash the column with deionized water until the eluent is neutral to remove any remaining salts. Elute the desired amino acid from the resin using 2 M aqueous ammonia.

  • Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure to yield this compound (3) as a white crystalline solid. Typical yield is 3.5-4.0 g.

Characterization

  • Final Product (3):

    • Appearance: White crystalline solid.

    • Molecular Formula: C₆H₁₁NO₂[7]

    • Molecular Weight: 129.16 g/mol [7]

    • ¹H NMR (D₂O): Confirm structure by comparing with literature data.

    • Optical Rotation: Compare with reported values for the (1R,3S) enantiomer to confirm stereochemical purity.

Safety and Hazard Information

  • Chlorosulfonyl Isocyanate (CSI): Extremely corrosive and moisture-sensitive. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cyclopentadiene: Flammable and has a low boiling point. The cracking of dicyclopentadiene should be performed with care.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere when dry. The filtered catalyst should not be allowed to dry in the air.

  • General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.[6]

References

Structural Elucidation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral cyclic β-amino acid that serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its rigid cyclopentane scaffold and defined stereochemistry are pivotal for designing constrained peptides, peptidomimetics, and other pharmacologically active molecules. Accurate and unambiguous structural verification is paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, detailing experimental protocols, theoretical principles, and an in-depth interpretation of spectral data for complete structural and stereochemical assignment.

Introduction: The Importance of Stereochemical Integrity

The biological activity of chiral molecules like this compound is intrinsically linked to their three-dimensional structure. The specific cis orientation of the amino and carboxylic acid groups on the cyclopentane ring, dictated by the (1R,3S) configuration, creates a unique spatial arrangement that governs molecular interactions with biological targets. Consequently, confirming this relative stereochemistry is not merely a procedural step but a critical quality attribute.

NMR spectroscopy provides a non-destructive method to probe the molecular structure in solution. Through the analysis of chemical shifts, signal multiplicities, and nuclear coupling constants, one can piece together the molecular connectivity and, crucially, deduce the relative orientation of substituents on the ring.[4][5] This guide explains the causality behind the NMR parameters and how they collectively validate the structure of the title compound.

Theoretical Foundation for NMR Analysis

A robust interpretation of NMR spectra requires an understanding of the principles governing nuclear spin interactions within the specific context of a substituted cyclopentane ring.

  • Chemical Shift (δ): The position of an NMR signal is determined by the local electronic environment of the nucleus. Electronegative groups like the carboxylic acid (-COOH) and the protonated amine (-NH₃⁺) deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). For this compound, the methine protons at C1 and C3 (H1, H3) are therefore expected to resonate further downfield than the methylene protons of the ring.

  • Spin-Spin Coupling (J-Coupling): The interaction between neighboring nuclear spins through chemical bonds results in the splitting of NMR signals.[6] The magnitude of this splitting, the coupling constant (J), is highly informative:

    • Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon atom (e.g., within a CH₂ group).

    • Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle (θ) between the protons, a relationship described by the Karplus equation.[7] For cyclopentane systems, which exist in puckered envelope or twist conformations, the observed ³J values are an average of the couplings in the rapidly interconverting conformers.[8] However, the relative magnitudes of ³J(cis) and ³J(trans) couplings remain distinct and are essential for assigning stereochemistry.[9][10]

  • ¹³C NMR and Molecular Symmetry: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The (1R,3S) stereoisomer is chiral and possesses no plane of symmetry or center of inversion. Therefore, all six carbon atoms are chemically non-equivalent and are expected to produce six distinct signals. This is a key validation point; the presence of fewer than six signals would indicate an achiral, meso compound or a different stereoisomer.[4]

Experimental Protocol

This protocol outlines a validated method for preparing and acquiring high-quality NMR data for this compound.

Sample Preparation

The zwitterionic nature of amino acids dictates the choice of solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the compound and simplifies the ¹H spectrum by exchanging the acidic protons of the -COOH and -NH₃⁺ groups with deuterium, rendering them invisible.

  • Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, colorless solution should be obtained.

  • Referencing: While modern spectrometers can lock on the residual solvent signal (HDO at ~4.79 ppm), for precise work, an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added.

NMR Data Acquisition

Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Instrument: 400 MHz NMR Spectrometer

  • Temperature: 298 K (25 °C)

¹H NMR Parameters:

  • Pulse Program: zg30 (standard 30° pulse)

  • Spectral Width: 12-15 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans: 16

¹³C{¹H} NMR Parameters (Proton Decoupled):

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Spectral Width: 200-220 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans: ≥ 1024 (to achieve adequate signal-to-noise)

DEPT-135 (Optional but Recommended):

  • A DEPT-135 experiment is invaluable for distinguishing CH/CH₃ (positive phase) from CH₂ (negative phase) signals, simplifying the assignment of the cyclopentane ring carbons.

Data Interpretation and Structural Assignment

The following sections detail the predicted ¹H and ¹³C NMR spectra and their interpretation to confirm the (1R,3S) structure.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme is used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The protons on the cyclopentane ring are all chemically and magnetically non-equivalent, leading to a complex but interpretable spectrum.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling PartnersRationale
H3 ~3.6 - 3.8mH2 (2H), H4 (2H)Methine proton alpha to the electron-withdrawing -NH₃⁺ group; expected to be the most downfield of the ring protons.
H1 ~2.9 - 3.1mH2 (2H), H5 (2H)Methine proton alpha to the electron-withdrawing -COOH group.
H2/H4 (axial-like) ~2.2 - 2.4mH1, H3, H2/H4 (gem)Diastereotopic methylene protons. The axial-like protons are typically more shielded.
H2/H4 (equatorial-like) ~2.2 - 2.4mH1, H3, H2/H4 (gem)These signals will overlap significantly with their geminal partners and other methylene protons.
H5 (axial-like) ~1.8 - 2.0mH1, H4, H5 (gem)Diastereotopic methylene protons further from the electron-withdrawing groups.
H5 (equatorial-like) ~1.8 - 2.0mH1, H4, H5 (gem)These signals will also be complex and likely overlap.

Stereochemical Confirmation: The key to confirming the cis relationship between the substituents at C1 and C3 lies in analyzing the coupling patterns, potentially with the aid of a 2D COSY experiment. The vicinal coupling constants (³J) between H1 and its neighbors on C2 and C5, and between H3 and its neighbors on C2 and C4, will reflect their dihedral angles. In a simplified model, a larger ³J value is expected for protons with a cis relationship on the ring compared to those with a trans relationship. A full analysis using 2D NMR techniques (COSY, NOESY) would provide definitive proof of the spatial proximity of H1 and H3.

Predicted ¹³C NMR Spectrum Analysis

As established, six unique carbon signals are expected.

Carbon AssignmentPredicted δ (ppm)Carbon Type (DEPT)Rationale
C=O ~178 - 182CCarboxylic acid carbonyl carbon, most downfield signal.[11][12]
C1 ~45 - 50CHMethine carbon bonded to the carboxyl group.
C3 ~50 - 55CHMethine carbon bonded to the amino group; often slightly more downfield than C-COOH.
C2/C4 ~35 - 40CH₂Methylene carbons adjacent to the substituted methines.
C5 ~30 - 35CH₂Methylene carbon at the "back" of the ring, furthest from the substituents.

Experimental Workflow Visualization

The entire process from sample to final structure can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation cluster_result Final Output prep1 Weigh 15-20 mg of Analyte prep2 Dissolve in 0.6 mL D₂O prep1->prep2 prep3 Homogenize Sample prep2->prep3 acq1 ¹H NMR Experiment (zg30, 16 scans) prep3->acq1 acq2 ¹³C{¹H} NMR Experiment (zgpg30, 1024 scans) prep3->acq2 acq3 DEPT-135 Experiment (Optional) prep3->acq3 proc Process Spectra (FT, Phasing, Baseline Correction) acq1->proc acq2->proc acq3->proc an1H Assign ¹H Signals (Chemical Shift, Multiplicity) proc->an1H an13C Assign ¹³C & DEPT Signals (Chemical Shift, Carbon Type) proc->an13C anStereo Analyze Coupling Constants (³J) for Stereochemical Confirmation an1H->anStereo an13C->anStereo result Validated Structure of This compound anStereo->result

Caption: Workflow for the NMR-based structural elucidation of the target compound.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of all proton and carbon signals. Most importantly, this systematic approach enables the unambiguous confirmation of the critical (1R,3S) cis-stereochemistry, ensuring the structural integrity of this valuable synthetic building block for applications in pharmaceutical research and development.

References

(1R,3S)-3-Aminocyclopentanecarboxylic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Chiral Scaffold for Asymmetric Transformations

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral cyclic β-amino acid that has garnered interest within the scientific community as a valuable building block for pharmaceuticals and as a scaffold in asymmetric synthesis.[1] Its rigid cyclopentane framework pre-organizes the amino and carboxylic acid functionalities in a specific spatial arrangement, a feature that can be exploited to induce stereoselectivity in chemical reactions. This structural constraint makes it an intriguing, albeit less explored, alternative to more common organocatalysts like proline and its derivatives.[2][3][4]

This document provides an in-depth guide to the application of this compound and its derivatives in asymmetric catalysis. We will explore its potential in organocatalysis and as a chiral ligand in metal-catalyzed reactions, supported by mechanistic insights and detailed experimental protocols. The aim is to equip researchers with the foundational knowledge and practical guidance to leverage this unique chiral molecule in their synthetic endeavors.

Core Principles: Leveraging Chirality and Conformational Rigidity

The catalytic utility of this compound stems from its inherent chirality and conformational rigidity. Similar to proline, the secondary amine can participate in enamine or iminium ion catalysis, while the carboxylic acid group can act as a Brønsted acid or a hydrogen bond donor to activate substrates and control the stereochemical outcome of the reaction.

The cyclopentane ring locks the relative orientation of the amino and carboxyl groups, which can lead to a more defined transition state compared to acyclic amino acid catalysts. This conformational restriction is a key design element in modern asymmetric catalysis, as it can significantly enhance enantioselectivity.[2]

Application in Organocatalysis: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.[5] While proline is a well-established catalyst for this transformation, the use of constrained analogues like this compound derivatives offers a strategy to modulate reactivity and selectivity.[2]

Mechanistic Rationale: Enamine Catalysis

The catalytic cycle of an amino acid-catalyzed aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of the catalyst condenses with a ketone donor to form an enamine, which then attacks an aldehyde acceptor. The chiral environment provided by the catalyst directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product. The carboxylic acid moiety of the catalyst is crucial for activating the aldehyde through hydrogen bonding and for facilitating the final hydrolysis step to regenerate the catalyst.

Aldol_Mechanism cluster_cycle Catalytic Cycle cluster_activation Key Interactions Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst (1R,3S)-3-Aminocyclopentane carboxylic acid derivative TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Enamine_structure Enamine Aldehyde Aldehyde Aldehyde_structure Aldehyde Iminium Iminium Adduct TransitionState->Iminium Carboxyl_Hbond Carboxylic Acid H-Bond (Activation & Orientation) Product Chiral Aldol Product Iminium->Product + H₂O, -Catalyst Enamine_structure->Aldehyde_structure Nucleophilic Attack Carboxyl_Hbond->Aldehyde_structure

Figure 1: General mechanistic pathway for the organocatalytic asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Isatin with Acetone

This protocol is adapted from studies on the application of novel alicyclic β-amino acid derivatives in the asymmetric aldol reaction.[6] It serves as a representative example of how derivatives of this compound, such as amides, can be employed as organocatalysts.

Materials:

  • (1R,3S)-3-(N-aryl/alkyl-amido)cyclopentanecarboxylic acid (Catalyst)

  • Isatin or substituted isatin

  • Acetone (reagent and solvent)

  • Lithium hydroxide (LiOH) (additive)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating/cooling system

Procedure:

  • To a stirred solution of the organocatalyst (10 mol%) and LiOH (10 mol%) in acetone, add the isatin derivative (1.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Outcomes:

The use of chiral alicyclic β-amino acid derivatives as organocatalysts in the aldol reaction of isatins has been shown to provide the corresponding products with good to excellent enantioselectivities, in some cases up to 99% ee, depending on the specific catalyst structure, substrate, and reaction conditions.[6]

Table 1: Representative Results for the Asymmetric Aldol Reaction of Substituted Isatins [6]

EntryIsatin SubstituentCatalyst Loading (mol%)AdditiveYield (%)ee (%)
1H10LiOHGood57
24-Cl10LiOHGood94
34-Br10LiOHGood88
44-Me10LiOHGood77
54,7-diCl10LiOHGood99

Application as Chiral Ligands in Metal Catalysis

The amino and carboxylate groups of this compound can also serve as coordination sites for metal ions, making its derivatives potential chiral ligands for a variety of metal-catalyzed asymmetric transformations, such as hydrogenation and C-H activation.[7][8][9]

Conceptual Workflow: From Amino Acid to Chiral Ligand and Catalysis

Ligand_Synthesis_Catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis AminoAcid (1R,3S)-3-Aminocyclopentane carboxylic acid Modification Functional Group Modification (e.g., Amidation, Esterification) AminoAcid->Modification Ligand Chiral Ligand Derivative Modification->Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal Metal Precursor (e.g., Ru, Rh, Ir) Metal->Catalyst Reaction Asymmetric Reaction (e.g., Hydrogenation) Catalyst->Reaction Product Enantioenriched Product Reaction->Product

Figure 2: Workflow for the development and application of chiral ligands derived from this compound.

Protocol: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the enantioselective reduction of ketones, imines, and other unsaturated compounds.[10] Chiral amino alcohol and amino acid derivatives are effective ligands for ruthenium and rhodium catalysts in these reactions. This protocol outlines a general procedure for the ATH of a prochiral ketone using a catalyst system that could be developed from a this compound derivative.

Materials:

  • Chiral ligand derived from this compound (e.g., an amino alcohol derivative)

  • [Ru(p-cymene)Cl₂]₂ or other suitable metal precursor

  • Prochiral ketone

  • Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

  • Base (e.g., KOH, Na₂CO₃) if required

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (2.2 mol%) and the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1.0 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Asymmetric Reduction:

    • To the pre-formed catalyst solution, add the prochiral ketone (1.0 mmol).

    • If required, add a base to the reaction mixture.

    • Heat the reaction to the desired temperature and stir for the required time, monitoring by TLC or GC.

  • Work-up and Analysis:

    • After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Table 2: Factors Influencing Asymmetric Transfer Hydrogenation

ParameterInfluence
Ligand Structure The steric and electronic properties of the ligand are critical for enantioselectivity.
Metal Center The choice of metal (e.g., Ru, Rh, Ir) affects the reactivity and scope of the reaction.
Hydrogen Source The nature of the hydrogen donor can impact the reaction rate and efficiency.
Solvent The polarity and coordinating ability of the solvent can influence both reactivity and selectivity.
Temperature Reaction temperature can affect the rate and, in some cases, the enantioselectivity.
Base The presence and nature of a base can be crucial for the catalytic cycle.

Conclusion and Future Outlook

This compound represents a promising yet underutilized platform for the development of novel catalysts for asymmetric synthesis. Its constrained cyclic structure offers a unique stereochemical environment that can be harnessed to achieve high levels of enantiocontrol. While direct applications of the parent amino acid are still emerging, the successful use of its derivatives in organocatalysis and the potential for its incorporation into chiral ligands for metal catalysis highlight the significant opportunities that lie ahead.

Future research in this area will likely focus on the rational design of more sophisticated catalysts derived from this scaffold, expanding their application to a broader range of asymmetric transformations. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this intriguing chiral building block.

References

Application Notes and Protocols: (1R,3S)-3-Aminocyclopentanecarboxylic Acid as a Constrained GABA Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Its inherent conformational flexibility allows it to adopt various shapes, enabling interaction with a diverse array of GABA receptor subtypes (GABAA, GABAB, and GABAC). This flexibility, however, presents a challenge in the development of subtype-selective drugs. The synthesis of conformationally restricted GABA analogs, which lock the GABA backbone into specific spatial arrangements, is a powerful strategy to probe the bioactive conformations required for receptor subtype selectivity and to develop novel therapeutic agents with improved pharmacological profiles. This guide focuses on (1R,3S)-3-Aminocyclopentanecarboxylic acid , a carbocyclic GABA analog where the cyclopentane ring constrains the molecule into a specific cis configuration. We will delve into its significance as a research tool, provide detailed protocols for its characterization, and discuss the interpretation of experimental outcomes.

The Rationale for Constrained GABA Analogs: A Structural Perspective

The linear and flexible nature of the GABA molecule allows it to assume multiple low-energy conformations in solution. Different receptor subtypes are thought to bind to distinct conformational isomers of GABA. By synthesizing rigid analogs like this compound, we can investigate which specific three-dimensional arrangements of the amino and carboxylic acid groups are preferred by each GABA receptor subtype.[1][2] This knowledge is instrumental in designing next-generation therapeutics for neurological and psychiatric disorders such as epilepsy, anxiety, and spasticity, with enhanced efficacy and reduced side effects.[3]

The cyclopentane ring in this compound serves as a scaffold to lock the pharmacophoric elements—the amino group and the carboxylic acid group—into a fixed spatial orientation. This specific stereoisomer, with its cis configuration, presents a unique conformational profile for interaction with GABA receptors.

Pharmacological Profile: What the Data Tells Us

The pharmacological characterization of this compound and its stereoisomers has revealed a degree of selectivity, particularly for the GABAC receptor subtype.

Data Summary: Receptor Activity of 3-Aminocyclopentanecarboxylic Acid Stereoisomers
CompoundReceptor SubtypeAssay TypeResultReference
(-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid ρ1 GABACTwo-electrode voltage clampEC50 = 78.5 ± 3.5 µM[1]
ρ2 GABACTwo-electrode voltage clampEC50 = 63.8 ± 23.3 µM[1]
(+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid ρ1 GABACTwo-electrode voltage clampEC50 = 26.1 ± 1.1 µM[1]
ρ2 GABACTwo-electrode voltage clampEC50 = 20.1 ± 2.1 µM[1]
trans-3-Aminocyclopentanecarboxylic acidGABAAGuinea-pig ileum bioassayPotent Agonist[4]
Racemic cis-3-Aminocyclopentanecarboxylic acidGABA Uptake[3H]GABA uptake in rat brain slicesConsiderable Activity[4]

Note: The enantiomer (+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid is also referred to as (+)-CACP, and (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid as (-)-CACP in some literature.

The available data indicates that the cis-isomers of 3-aminocyclopentanecarboxylic acid are moderately potent partial agonists at human recombinant ρ1 and ρ2 GABAC receptors.[1] The stereochemistry at the chiral centers significantly influences the potency, with the (1S,3R) enantiomer being more potent than the (1R,3S) enantiomer.

Experimental Protocols for Characterization

To fully elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Characterization: Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a ligand for its target receptor. Here, we outline protocols for assessing the binding of this compound to GABAA and GABAB receptors.

This protocol is adapted from established methods for characterizing ligands at the GABAA receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor using a competitive binding assay with a known radioligand, such as [3H]muscimol or [3H]gabazine.

Materials:

  • Rat or mouse whole brain tissue (cortex or cerebellum are good sources)

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]muscimol (agonist site) or [3H]gabazine (antagonist site)

  • Non-specific binding control: 10 µM GABA

  • This compound stock solution

  • Scintillation cocktail and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in Binding Buffer and repeat the centrifugation step.

    • Wash the pellet twice more in Binding Buffer.

    • Resuspend the final pellet in a known volume of Binding Buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Binding Buffer

      • Radioligand (e.g., 1-5 nM [3H]muscimol)

      • Either:

        • Vehicle (for total binding)

        • 10 µM GABA (for non-specific binding)

        • A range of concentrations of this compound (e.g., 1 nM to 1 mM)

      • Membrane preparation (50-100 µg of protein)

    • Incubate for 60 minutes at 4°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is adapted from established methods for characterizing ligands at the GABAB receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive binding assay with a known radioligand, such as [3H]GABA (in the presence of a GABAA antagonist) or [3H]CGP54626.

Materials:

  • Rat or mouse whole brain tissue

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Radioligand: [3H]GABA or [3H]CGP54626 (antagonist)

  • GABAA receptor antagonist (if using [3H]GABA): Isoguvacine (100 µM)

  • Non-specific binding control: 100 µM Baclofen

  • This compound stock solution

  • Other materials as listed in Protocol 1.

Procedure: The procedure is similar to the GABAA receptor binding assay, with the following modifications:

  • Use the specified GABAB Binding Buffer.

  • If using [3H]GABA as the radioligand, include a GABAA antagonist like isoguvacine in all wells to prevent binding to GABAA receptors.

  • Use baclofen for determining non-specific binding.

Data Analysis: The data analysis is the same as for the GABAA receptor binding assay.

Functional Characterization: Electrophysiology

Electrophysiological techniques provide a direct measure of the functional consequences of ligand binding to ion channels. Two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp recordings from cultured neurons or brain slices are powerful methods to assess the agonist, antagonist, or modulatory effects of this compound.

Objective: To determine the efficacy (EC50) and potency of this compound at specific GABA receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis frogs

  • Oocyte collection and preparation reagents

  • cRNA for the desired GABA receptor subunits (e.g., ρ1 for GABAC; various α, β, and γ combinations for GABAA)

  • Microinjection setup

  • TEVC recording setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • This compound and standard agonists/antagonists

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from an anesthetized Xenopus laevis frog.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with the cRNA encoding the desired GABA receptor subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • Apply increasing concentrations of this compound via the perfusion system and record the resulting currents.

    • To test for antagonist activity, co-apply the compound with a known concentration of GABA.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized current versus the log concentration of the compound and fit with a Hill equation to determine the EC50 and Hill slope.

TEVC_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus Defolliculation Collagenase Treatment Oocyte_Harvest->Defolliculation cRNA_Injection Inject GABA Receptor cRNA Defolliculation->cRNA_Injection Incubation Incubate for 2-7 Days cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impale Impale with Electrodes Placement->Impale Voltage_Clamp Voltage Clamp at -70mV Impale->Voltage_Clamp Drug_Application Apply Compound Voltage_Clamp->Drug_Application Record_Current Record Current Response Drug_Application->Record_Current Measure_Peak Measure Peak Current Record_Current->Measure_Peak Normalize Normalize Responses Measure_Peak->Normalize Dose_Response Plot Dose-Response Curve Normalize->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for characterizing this compound using TEVC in Xenopus oocytes.

In Vivo Characterization: Behavioral Models

While in vitro data provides crucial information about the molecular interactions of a compound, in vivo studies are necessary to understand its effects on a whole organism. The choice of behavioral model will depend on the in vitro pharmacological profile of this compound.

Considerations for Behavioral Studies:

  • Route of Administration and Blood-Brain Barrier Permeability: The ability of the compound to cross the blood-brain barrier is a critical factor. Initial studies may involve direct administration into the central nervous system (e.g., intracerebroventricular injection) to confirm central activity before proceeding with systemic administration.

  • Dose-Response Studies: A range of doses should be tested to establish a dose-response relationship for any observed behavioral effects.

  • Appropriate Controls: Vehicle-treated animals and animals treated with a known GABAergic drug should be included as controls.

Potential Behavioral Models:

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Elevated Plus Maze or Open Field Test: To evaluate anxiolytic or anxiogenic properties.

  • Forced Swim Test or Tail Suspension Test: To investigate potential antidepressant-like effects.

  • Pentylenetetrazol (PTZ) or Maximal Electroshock (MES) Seizure Models: To test for anticonvulsant activity.

Interpreting the Results and Future Directions

The data obtained from these protocols will provide a comprehensive pharmacological profile of this compound.

  • Binding affinities (Ki) will quantify the compound's potency at GABAA and GABAB receptors.

  • Efficacy (EC50) and maximal response from electrophysiological recordings will determine whether it acts as a full agonist, partial agonist, or antagonist at specific receptor subtypes.

  • Behavioral studies will reveal its in vivo effects and potential therapeutic applications.

GABA_Signaling cluster_GABA_A GABAA Receptor (Ionotropic) cluster_GABA_B GABAB Receptor (Metabotropic) GABA_Analog This compound GABA_A GABAA Receptor GABA_Analog->GABA_A Binds to GABA_B GABAB Receptor GABA_Analog->GABA_B Binds to Cl_Influx Cl- Influx GABA_A->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition G_Protein Gi/o Protein Activation GABA_B->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition K_Channel Activation of K+ Channels G_Protein->K_Channel Ca_Channel Inhibition of Ca2+ Channels G_Protein->Ca_Channel cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease

Caption: Simplified overview of GABA receptor signaling pathways targeted by GABA analogs.

The unique constrained structure of this compound makes it a valuable tool for dissecting the structural requirements for ligand recognition and activation of different GABA receptor subtypes. Future research could involve:

  • Site-directed mutagenesis studies: To identify the specific amino acid residues within the GABA binding pocket that interact with this constrained analog.

  • Development of radiolabeled this compound: To enable direct binding studies and autoradiography to map its binding sites in the brain.

  • Synthesis of derivatives: To explore the structure-activity relationship and optimize potency and selectivity.

By employing the protocols and considering the conceptual framework outlined in these application notes, researchers can effectively characterize this compound and other constrained GABA analogs, thereby advancing our understanding of GABAergic neurotransmission and paving the way for the development of novel and improved therapeutics.

References

Application Notes and Protocols for the Chiral Separation of Aminocyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Purity in Aminocyclopentanecarboxylic Acid Scaffolds

Aminocyclopentanecarboxylic acids represent a vital class of constrained amino acids, serving as key building blocks in the synthesis of peptidomimetics, antiviral agents, and other pharmacologically active compounds. The rigid cyclopentane ring imparts conformational stability to peptide chains, a desirable trait for enhancing biological activity and metabolic stability. However, the stereochemistry of these molecules is paramount; enantiomers of the same aminocyclopentanecarboxylic acid can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the development of robust and efficient analytical techniques for their chiral separation is not merely an academic exercise but a critical necessity in drug discovery, development, and quality control.

This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the chiral separation of aminocyclopentanecarboxylic acids. We will delve into the mechanistic principles behind each method, offer field-proven insights for method development, and provide detailed, step-by-step protocols for immediate application in the laboratory.

I. Direct Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC stands as the most prevalent and versatile technique for the enantioselective analysis of aminocyclopentanecarboxylic acids. This approach relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase (a Chiral Stationary Phase or CSP). The differential stability of these complexes leads to different retention times and, thus, separation.

A. Mechanistic Insight: The "Three-Point Interaction" Model

The foundational principle governing chiral recognition on a CSP is often described by the "three-point interaction" model.[1] For effective chiral discrimination, a minimum of three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole, or ionic interactions) must occur between the analyte and the chiral selector. If one enantiomer can form a more stable three-point interaction with the CSP than its mirror image, chiral separation is achieved.

B. Key Classes of Chiral Stationary Phases for Aminocyclopentanecarboxylic Acids

The choice of CSP is the most critical parameter in developing a direct chiral HPLC method. For aminocyclopentanecarboxylic acids, the following classes of CSPs have demonstrated broad applicability:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are highly versatile CSPs that can separate a wide range of underivatized amino acids.[2][3] Their complex structures offer multiple interaction sites, including ionic groups, which are ideal for polar and ionic compounds like amino acids.[2] The D-enantiomer is often more strongly retained on these phases due to the inherent chirality of the macrocyclic glycopeptide, which interacts with D-alanyl-D-alanine residues in bacterial cell membranes.[2]

  • Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules.[4][5] Chiral recognition is achieved through a combination of inclusion into the hydrophobic cavity and interactions with the chiral hydroxyl groups at the rim of the cyclodextrin.[5][6] Both native and derivatized cyclodextrins are used, with derivatization enhancing the enantioselectivity for a broader range of analytes.[7][8]

  • Ligand-Exchange Chromatography (LEC) CSPs: LEC is particularly well-suited for the separation of amino acids.[1][9][10] These CSPs consist of a chiral ligand (often an amino acid derivative) complexed with a metal ion (typically Cu(II)) immobilized on a solid support.[1][9] Separation occurs through the formation of transient, diastereomeric ternary complexes between the analyte, the metal ion, and the chiral selector.[1]

C. Experimental Protocol: Direct Chiral HPLC Separation of an Aminocyclopentanecarboxylic Acid

This protocol provides a general framework for the direct chiral separation of an underivatized aminocyclopentanecarboxylic acid using a macrocyclic glycopeptide-based CSP.

1. Materials and Reagents:

  • Racemic aminocyclopentanecarboxylic acid standard

  • HPLC-grade methanol, acetonitrile, water

  • Trifluoroacetic acid (TFA) or formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

3. Chromatographic Conditions (Starting Point):

  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 80:20:0.1 (v/v/v) Methanol:Water:TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or MS in full scan mode

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the racemic aminocyclopentanecarboxylic acid in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Development and Optimization:

  • Mobile Phase Composition: The ratio of organic modifier to aqueous phase significantly impacts retention and resolution. A "U-shaped" retention profile is often observed, where retention decreases and then increases with increasing organic modifier concentration.[2] Systematically vary the methanol or acetonitrile concentration to find the optimal resolution.

  • Acidic Modifier: The type and concentration of the acidic modifier (e.g., TFA, formic acid) can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and peak shape.

  • Temperature: Lowering the column temperature can sometimes improve chiral selectivity.[11]

D. Data Presentation: Comparative Performance of CSPs
CSP TypeChiral Selector ExampleTypical Mobile PhaseAdvantagesLimitations
Macrocyclic Glycopeptide TeicoplaninMethanol/Water/AcidBroad applicability for underivatized amino acids, robust.[2]Can be expensive.
Cyclodextrin Beta-cyclodextrin derivativeAcetonitrile/Water/BufferWide range of derivatives available, good for method development.[7][8]May require derivatization for some analytes.
Ligand-Exchange L-Proline derivative with Cu(II)Aqueous buffer with copper saltHigh selectivity for amino acids, can use aqueous mobile phases.[1][9][10]Limited to analytes that can act as ligands, potential for metal leaching.

II. Indirect Chiral Separation via Derivatization

Indirect chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[12][13] These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column (e.g., C18).[3][12][13]

A. Causality in Experimental Choices: Why Derivatize?
  • Enhanced Detectability: Many CDAs contain a chromophore or fluorophore, significantly improving detection sensitivity, which is crucial for trace analysis in biological matrices.[14]

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar amino acids, leading to better retention and peak shape on reversed-phase columns.[14]

  • Universal Applicability: This method can be employed when a suitable chiral column is not available or when direct methods fail to provide adequate resolution.

B. Common Chiral Derivatizing Agents

A widely used and effective CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[12] It reacts with the primary or secondary amine group of the aminocyclopentanecarboxylic acid to form stable diastereomeric derivatives.[12]

C. Experimental Protocol: Indirect Chiral Separation using Marfey's Reagent

1. Materials and Reagents:

  • Racemic aminocyclopentanecarboxylic acid

  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate

  • 2 M Hydrochloric acid

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

2. Derivatization Procedure:

  • Dissolve approximately 50 nmol of the aminocyclopentanecarboxylic acid sample in 100 µL of 1 M sodium bicarbonate.[3]

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[3]

  • Incubate the mixture at 40 °C for 1 hour in the dark.[3]

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[3]

  • Evaporate the acetone under a stream of nitrogen and dilute the sample with the mobile phase for HPLC analysis.[3]

3. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 340 nm.[3]

D. Visualization of Workflows

Chiral_Separation_Workflows cluster_direct Direct Separation Workflow cluster_indirect Indirect Separation Workflow d_start Racemic Aminocyclopentanecarboxylic Acid d_inject Inject onto Chiral HPLC Column (e.g., Teicoplanin CSP) d_start->d_inject d_sep Separation of Enantiomers d_inject->d_sep d_detect Detection (UV/MS) d_sep->d_detect i_start Racemic Aminocyclopentanecarboxylic Acid i_derivatize Derivatization with Chiral Reagent (e.g., Marfey's Reagent) i_start->i_derivatize i_diastereomers Formation of Diastereomers i_derivatize->i_diastereomers i_inject Inject onto Achiral HPLC Column (e.g., C18) i_diastereomers->i_inject i_sep Separation of Diastereomers i_inject->i_sep i_detect Detection (UV/MS) i_sep->i_detect

Caption: Comparative workflows for direct and indirect chiral separation of aminocyclopentanecarboxylic acids.

III. Chiral Separation by Gas Chromatography (GC)

For volatile or semi-volatile aminocyclopentanecarboxylic acids, chiral Gas Chromatography (GC) offers high resolution and sensitivity.[15] Due to the low volatility of amino acids, derivatization is a mandatory step to block the polar carboxyl and amino groups.

A. Derivatization: A Prerequisite for GC Analysis

A two-step derivatization is typically employed:

  • Esterification: The carboxyl group is converted to an ester (e.g., methyl or ethyl ester) to increase volatility.

  • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to reduce polarity and prevent peak tailing.

This process must be carefully controlled to prevent racemization of the chiral center.

B. Chiral Stationary Phases for GC

The most common chiral stationary phases for GC are based on derivatized cyclodextrins dispersed in a polysiloxane matrix.[15][16] The choice of the cyclodextrin derivative can significantly influence the enantioselectivity, and in some cases, even reverse the elution order of the enantiomers.

C. Experimental Protocol: Chiral GC-MS of Derivatized Aminocyclopentanecarboxylic Acid

1. Materials and Reagents:

  • Racemic aminocyclopentanecarboxylic acid

  • 3 N Methanolic HCl

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane

  • Chiral GC column (e.g., CHIRALDEX® G-TA)

2. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Derivatization Procedure:

  • Methylation: Add 1 mL of 3 N methanolic HCl to 1 mg of the amino acid. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.

  • Acetylation: Dissolve the residue in 1 mL of dichloromethane and add 100 µL of TFAA. Cap and heat at 60 °C for 20 minutes. Cool before injection.

4. GC Conditions:

  • Column: CHIRALDEX® G-TA, 30 m x 0.25 mm ID

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Injection: 1 µL, split 50:1

IV. Chiral Separation by Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption, making it a "green" analytical alternative.[17][18] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[19][20]

A. The Role of Chiral Selectors in CE

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE.[19][21] The enantiomers of the analyte form transient inclusion complexes with the cyclodextrin, and the different stability constants of these complexes lead to different electrophoretic mobilities and, thus, separation.[21]

B. Experimental Protocol: Chiral CE of an Aminocyclopentanecarboxylic Acid

1. Materials and Reagents:

  • Racemic aminocyclopentanecarboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium phosphate monobasic and dibasic

  • HPLC-grade water

2. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

3. BGE and Sample Preparation:

  • BGE: 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM HP-β-CD.

  • Sample: Dissolve the racemic amino acid in water to a concentration of 0.5 mg/mL.

4. CE Conditions:

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm ID

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 200 nm

C. Logical Relationships in Chiral CE Method Development

CE_Optimization start Method Goal: Baseline Separation selector Chiral Selector (e.g., HP-β-CD) start->selector ph Buffer pH start->ph influences analyte charge voltage Applied Voltage start->voltage drives separation concentration Selector Concentration selector->concentration affects complexation resolution Resolution concentration->resolution ph->resolution voltage->resolution analysis_time Analysis Time voltage->analysis_time

Caption: Key parameters influencing chiral separation in Capillary Electrophoresis.

V. Conclusion and Future Perspectives

The chiral separation of aminocyclopentanecarboxylic acids is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. The choice of method—be it direct HPLC with a chiral stationary phase, indirect HPLC following derivatization, high-resolution chiral GC, or efficient capillary electrophoresis—will depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. As the complexity of chiral molecules in drug development continues to increase, the combination of these separation techniques with mass spectrometry (LC-MS/MS, GC-MS, CE-MS) will undoubtedly become the gold standard, offering unparalleled selectivity and sensitivity for the enantioselective analysis of these critical chiral building blocks.[14][17][18][22]

VI. References

  • Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. (2018). Journal of Chromatography A. 9

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). Journal of Pharmaceutical and Biomedical Analysis. 10

  • Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. (2016). Journal of Chromatography A. 7

  • Chiral mobile phase in ligand-exchange chromatography of amino acids: exploring the copper(II) salt anion effect with a computational approach. (2012). Journal of Chromatography A. 23

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. (n.d.). E3S Web of Conferences. 1

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Huateng Pharma. 12

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules. 24

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2021). Acta Naturae. 13

  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2022). Molecules. 4

  • Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. (2019). Analytical Chemistry. 5

  • Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2021). Journal of Pharmaceutical and Biomedical Analysis. 6

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). Molecules. 8

  • Chiral Amino Acid Analysis Using LC/MS. (n.d.). Wako Blog. 14

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae. 25

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. (1987). Analytical Chemistry. 26

  • TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. 27

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). In Methods in Molecular Biology. 22

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. (2006). Journal of Separation Science. 28

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich. 2

  • Determining enantiomeric purity of chiral amino acids via HPLC. (n.d.). Benchchem. 3

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. 29

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2021). Analytical Chemistry. 30

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). In Methods in Molecular Biology. 31

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Drug Development and Research. 32

  • [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. (2021). Chinese Journal of Analytical Chemistry. 17

  • Chiral Separations by Capillary Electrophoresis. (n.d.). In Methods in Molecular Biology. 19

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. 33

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. 15

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). Molecules. 20

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). Electrophoresis. 21

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. 16

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules. 34

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. 11

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). (2021). Monatshefte für Chemie - Chemical Monthly. 35

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. 18

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. 36

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (2016). Journal of the American Chemical Society. 37

References

Strategic Functionalization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Scaffold for Constrained Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Value of Conformational Constraint

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Its rigid cyclopentane backbone imposes a distinct conformational constraint on the spatial relationship between the amino and carboxylic acid functional groups. This structural rigidity makes it an invaluable scaffold for designing potent and selective modulators of biological targets, particularly as a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4][5][6][7]

Unlike flexible molecules, which can adopt numerous conformations, the cyclopentane ring limits the accessible conformational space. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity and selectivity. The (1R,3S) stereochemistry defines a specific three-dimensional arrangement of the functional groups, providing a chiral template for building complex, enantiomerically pure molecules.[1]

This guide provides a comprehensive overview of the synthetic strategies for the functionalization of this versatile scaffold. We will explore modifications at its three key sites: the N-terminus (amino group), the C-terminus (carboxylic acid group), and the cyclopentane ring itself. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Principles: Navigating the Synthetic Landscape

Before embarking on specific functionalization pathways, several core principles must be considered to ensure stereochemical integrity and reaction efficiency.

  • Orthogonal Protection Strategy: The bifunctional nature of the molecule necessitates a robust protecting group strategy. The amino group is typically protected with a base-stable, acid-labile group like tert-butoxycarbonyl (Boc), while the carboxylic acid can be protected as an ester (e.g., methyl or ethyl) if N-terminal modifications are desired first. The choice of protecting groups must be "orthogonal," meaning one can be removed without affecting the other, allowing for sequential and controlled functionalization.[8][9]

  • Stereochemical Control: All synthetic manipulations must be designed to preserve the inherent (1R,3S) stereochemistry. Reaction conditions that could lead to epimerization, such as strong bases or high temperatures, should be employed with caution and rigorously monitored.

  • Activation is Key: Both the amino and carboxylic acid groups are relatively unreactive in their native state. Chemical activation is required to drive reactions. Carboxylic acids are typically activated using coupling agents to form reactive intermediates, while the nucleophilicity of the amine is unleashed upon deprotonation or used in reactions with electrophilic partners.

G cluster_0 Functionalization Sites A This compound N_Term N-Terminus (Amino Group) A->N_Term Acylation, Alkylation C_Term C-Terminus (Carboxylic Acid) A->C_Term Esterification, Amidation Ring Cyclopentane Ring (C-H Bonds) A->Ring C-H Activation, etc.

Figure 1: Primary sites for synthetic modification on the this compound scaffold.

Part I: Selective Modification of the Amino and Carboxyl Termini

The most direct path to generating novel analogs involves derivatization of the existing amino and carboxylic acid functional groups. These modifications are fundamental for creating peptidomimetics, prodrugs, and molecules with altered pharmacokinetic properties.

N-Terminus Functionalization: Amide Bond Formation

The formation of an amide bond at the N-terminus is a cornerstone of peptide synthesis and drug development. This is typically achieved by coupling the amine with a carboxylic acid.

Causality Behind the Protocol: To prevent self-polymerization and ensure a clean reaction, the carboxylic acid of the this compound starting material must first be protected, typically as a methyl or ethyl ester. The free amine of this esterified intermediate can then be reacted with a desired carboxylic acid that has been "activated" using a coupling agent. Carbodiimides like EDC, in conjunction with additives like HOBt or NHS, convert the carboxylic acid into a highly reactive O-acylisourea intermediate or an active ester, which is readily attacked by the nucleophilic amine.

Protocol 1: N-Acylation via EDC/HOBt Coupling

  • Starting Material: this compound methyl ester.

  • Dissolution: Dissolve the desired carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the active ester.

  • Coupling: Add a solution of this compound methyl ester (1.0 equivalent) and a non-nucleophilic base such as DIPEA (1.5 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

C-Terminus Functionalization: Ester and Amide Analogs

Modifying the carboxylic acid is crucial for creating prodrugs with enhanced cell permeability or for linking the scaffold to other molecules.

Causality Behind the Protocol: For C-terminus modification, the N-terminus must be protected to prevent it from interfering with the reaction. The Boc group is ideal for this purpose due to its stability in the basic or neutral conditions often used for C-terminus reactions and its straightforward removal under acidic conditions.[8] For amide bond formation, the same coupling chemistry described above is used, but the roles are reversed: the Boc-protected this compound is activated and reacted with a desired amine.

G Start Boc-(1R,3S)-3-amino- cyclopentanecarboxylic acid Activate Activate Carboxyl (EDC, NHS) Start->Activate Couple Couple with Primary Amine (R-NH2) Activate->Couple Protected_Amide Boc-Protected Amide Product Couple->Protected_Amide Deprotect Deprotect Amine (TFA in DCM) Protected_Amide->Deprotect Final_Product Final Amide (Free N-Terminus) Deprotect->Final_Product

Figure 2: A typical workflow for C-terminus amide formation, highlighting the key steps of protection, activation, coupling, and deprotection.

Protocol 2: C-Terminus Amidation

  • Starting Material: (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid.[8]

  • Activation: Dissolve the Boc-protected acid (1.0 equivalent), the desired amine (1.2 equivalents), and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Coupling: Cool the solution to 0 °C and add DIPEA (2.5 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the Boc-protected amide.

  • Deprotection (Optional): To liberate the N-terminus, dissolve the purified product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final product, often as a TFA salt.

Part II: Advanced Functionalization of the Cyclopentane Ring

Modifying the hydrocarbon backbone of the cyclopentane ring is a more challenging yet highly rewarding strategy. It allows for the introduction of new pharmacophoric features and stereocenters, enabling fine-tuning of a molecule's spatial and electronic properties.

Strategic Imperative: Direct C-H functionalization on a saturated carbocycle like cyclopentane is notoriously difficult due to the inert nature of sp³ C-H bonds. Therefore, a common and effective strategy is to introduce functionality by starting with or generating an unsaturated precursor, such as a cyclopentene derivative. The double bond then serves as a versatile chemical handle for a wide range of transformations. A powerful method for constructing such precursors is the Ring-Closing Metathesis (RCM) reaction.[10]

Example Strategy: Introduction of Hydroxyl Groups via an Unsaturated Intermediate

This approach allows for the synthesis of polyhydroxylated cyclopentane β-amino acids, which can act as glycosidase inhibitors or novel peptidomimetics.[10]

Causality Behind the Protocol: The strategy involves several key steps. First, a diene precursor is synthesized from a suitable chiral starting material (e.g., a carbohydrate).[10] This diene is then subjected to RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the five-membered cyclopentene ring. The resulting α,β-unsaturated ester is a Michael acceptor. A stereoselective aza-Michael addition can then be used to install the amine group. Finally, the double bond can be functionalized, for example, via dihydroxylation to install two hydroxyl groups with specific stereochemistry.

Protocol 3: Conceptual Protocol for Ring Dihydroxylation

(Note: This is a conceptual protocol based on established chemical transformations.[10] The synthesis of the starting cyclopentene is a multi-step process not detailed here.)

  • Starting Material: A suitably N-protected (1R,3S)-3-aminocyclopent-4-ene-1-carboxylic acid ester.

  • Reaction Setup: Dissolve the starting material (1.0 equivalent) in a 10:1 mixture of acetone and water.

  • Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) as the stoichiometric co-oxidant.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (OsO₄) (approx. 2 mol%), typically as a 2.5% solution in t-butanol. Caution: OsO₄ is highly toxic and volatile; handle with extreme care in a fume hood.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, staining for the diol product with potassium permanganate.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 1 hour.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude diol by flash column chromatography to yield the polyhydroxylated product. The syn-dihydroxylation will occur from the less sterically hindered face of the cyclopentene ring.

Functionalization Strategy Target Site Key Reagents Potential Outcome / Application
N-AcylationAmino GroupCarboxylic Acid, EDC, HOBtCreation of peptidomimetics, SAR studies.
C-AmidationCarboxylic AcidAmine, HATU, DIPEAImproved metabolic stability, linker attachment.
C-EsterificationCarboxylic AcidAlcohol, Acid Catalyst (H₂SO₄)Prodrug design for enhanced bioavailability.
Ring DihydroxylationC4-C5 AlkeneOsO₄ (cat.), NMOIntroduction of polarity, hydrogen bonding sites.
Ring HydrogenationAlkeneH₂, Pd/CSaturation of the ring, removal of reactivity.
Aza-Michael Additionα,β-Unsaturated EsterAmine SourceIntroduction of the amino group to the ring.[10]

Table 1: Summary of key functionalization strategies for this compound and its precursors.

Applications in Drug Discovery & Medicinal Chemistry

The derivatization of the this compound scaffold allows for a systematic exploration of chemical space to optimize pharmacological properties.

  • GABA Receptor/Transporter Modulation: As conformationally restricted GABA analogs, derivatives of this scaffold are invaluable tools for probing the binding sites of GABA receptors (GABA-A, GABA-B) and transporters (GATs).[11][12] Functionalization allows for the mapping of structure-activity relationships (SAR) to achieve subtype selectivity, which is critical for developing therapeutics for neurological disorders like epilepsy and neuropathic pain with fewer side effects.[6][13]

  • Peptidomimetics: Incorporation of these functionalized amino acids into peptide sequences can induce specific secondary structures (e.g., turns or helices) and enhance proteolytic stability.[14] This is a key strategy in transforming biologically active peptides into viable drug candidates.

  • Bioisosteric Replacement: The carboxylic acid moiety can be replaced with other acidic functional groups, such as a tetrazole ring, which can be considered a bioisostere.[15][16] This modification can dramatically alter a compound's pKa, lipophilicity, and metabolic profile, often leading to improved oral bioavailability and cell membrane permeability.[15]

Conclusion

This compound is more than just a chiral building block; it is a powerful platform for the design of conformationally defined bioactive molecules. A systematic approach to its functionalization, grounded in the principles of orthogonal protection and stereochemical control, unlocks a vast chemical space for exploration. By leveraging modifications at the N-terminus, C-terminus, and the cyclopentane ring itself, researchers can develop novel chemical entities with precisely tuned properties, accelerating the discovery of next-generation therapeutics for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification and Analysis of Polar Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polar amino acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and analysis of these highly polar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar amino acids, organized by the chromatographic technique.

Section 1: Ion-Exchange Chromatography (IEX)

IEX is a cornerstone technique for amino acid separation, leveraging the charge differences of these zwitterionic molecules.[1][2] However, its success is highly dependent on precise control of experimental parameters.

Q1: My polar amino acids are not binding to the cation-exchange column and are eluting in the void volume. What is the likely cause?

A1: This is a classic issue of incorrect buffer pH relative to the isoelectric points (pI) of your target amino acids.

  • Causality: For an amino acid to bind to a cation-exchange resin (which has fixed negative charges), the amino acid must possess a net positive charge.[3] This occurs when the pH of the buffer is significantly below the amino acid's pI.[4] If the buffer pH is near or above the pI, the amino acid will be neutral or negatively charged, respectively, and will not bind to the resin.[5]

  • Troubleshooting Steps:

    • Verify pI Values: Confirm the pI values for your target amino acids. For example, Aspartic Acid (pI ≈ 2.77) is acidic, while Lysine (pI ≈ 9.74) is basic.

    • Measure Buffer pH: Do not trust the label on the bottle. Measure the pH of your starting/loading buffer at the temperature you will be running the experiment, as pH can be temperature-dependent.[4]

    • Adjust Buffer pH: The starting buffer pH should be at least 1-1.5 pH units below the pI of the most acidic amino acid you wish to bind.[6] For a standard mixture, a starting pH of around 2.2 is often used to ensure all amino acids are protonated and carry a net positive charge.[1]

    • Check Sample Ionic Strength: Ensure your sample is desalted or has a very low ionic strength before loading.[7] High salt concentrations in the sample will compete with the amino acids for binding sites on the resin, preventing retention.

Q2: My amino acid peaks are broad and show significant tailing during the salt gradient elution. How can I improve the peak shape?

A2: Poor peak shape in IEX often points to issues with the elution gradient, flow rate, or secondary interactions.

  • Causality: Elution in IEX is achieved by increasing the salt concentration of the mobile phase, which shields the charges and competes for binding sites on the resin, displacing the bound amino acids.[6][8] A gradient that is too steep can cause analytes to elute in a broad band. Slow kinetics or secondary, non-ionic interactions with the resin can also lead to peak tailing.

  • Troubleshooting Flowchart:

G start Poor Peak Shape in IEX check_gradient Is the salt gradient too steep? start->check_gradient check_flowrate Is the flow rate too high? check_gradient->check_flowrate No solution_gradient Decrease gradient slope (e.g., 0-0.5M NaCl over 60 min instead of 30 min). check_gradient->solution_gradient Yes check_buffer Are there secondary interactions? check_flowrate->check_buffer No solution_flowrate Reduce flow rate to allow for better mass transfer. check_flowrate->solution_flowrate Yes solution_buffer Add a small amount of organic solvent (e.g., 5-10% Acetonitrile) to the mobile phase to disrupt hydrophobic interactions. check_buffer->solution_buffer end Improved Peak Shape solution_gradient->end solution_flowrate->end solution_buffer->end

Caption: Troubleshooting workflow for poor peak shape in IEX.

Section 2: Reversed-Phase HPLC (RP-HPLC) with Derivatization

Because most amino acids lack a UV chromophore or fluorophore, derivatization is a common strategy to enable detection and improve retention on nonpolar C18 columns.[9][10]

Q1: My derivatization reaction is giving inconsistent peak areas, leading to poor quantification. What's going wrong?

A1: The reproducibility of any derivatization protocol hinges on meticulous control of the reaction conditions.[11]

  • Causality: Derivatization reactions are chemical reactions that must go to completion (or at least to a consistent, reproducible endpoint) for accurate quantification. Factors like pH, temperature, reagent stability, and the presence of interfering substances in the sample matrix can all affect the reaction efficiency.

  • Key Parameters to Validate:

    • Reagent Stability: Many derivatizing agents, like o-phthaldialdehyde (OPA), are not stable in solution for long periods.[12] Prepare fresh reagents daily and store them protected from light and at the recommended temperature.

    • pH Control: Most derivatization reactions are highly pH-sensitive. The AccQ•Tag method, for example, requires a specific borate buffer. If your sample is highly acidic (e.g., from hydrolysis), it must be neutralized before adding the derivatization reagent.

    • Stoichiometry: Ensure a sufficient molar excess of the derivatization reagent relative to the total amount of amino acids in your sample. The reaction can stall if the reagent is the limiting reactant.

    • Matrix Effects: Components in your sample matrix (e.g., primary amines from other sources, high salt) can consume the reagent or interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[13]

Protocol: Automated Pre-Column Derivatization with OPA/MPA

This protocol is adapted from established methods for the derivatization of primary amino acids.[12]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.2 M boric acid solution and adjust the pH to the level specified by your method (typically pH 9.5-10.5) with 10 M sodium hydroxide.

    • OPA/MPA Solution: Prepare a solution of o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA) in a suitable solvent like methanol.

  • Automated Derivatization (via Autosampler):

    • Program the autosampler to aspirate 10 µL of the amino acid standard or sample into a vial.

    • Add 45 µL of the OPA/MPA solution.

    • Add 45 µL of the 0.2 M borate buffer.

    • Mix the solution by aspirating and dispensing the total volume three times. . Allow a 1-minute reaction time before injecting 1 µL of the mixture for HPLC analysis.[12]

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for analyzing polar amino acids in their native, underivatized state, avoiding the complexities of derivatization.[14][15]

Q1: My retention times in HILIC are unstable and drifting between injections. How can I get a robust and reproducible method?

A1: Retention time instability is the most common complaint in HILIC and is almost always related to insufficient column equilibration or mobile phase issues.[10]

  • Causality: HILIC separation relies on the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[15] This water layer is dynamic and takes a significant amount of time to form and stabilize. Any small change in the mobile phase composition (especially the water content) will alter this layer and affect retention times.

  • Troubleshooting and Best Practices:

    • Thorough Equilibration: This is non-negotiable in HILIC. Equilibrate the column with the initial mobile phase for at least 30-60 minutes before the first injection. Use 15-20 column volumes as a starting point.

    • Consistent Mobile Phase Preparation: Prepare mobile phases meticulously. Use a graduated cylinder for accuracy. Even a 0.1% difference in the organic/aqueous ratio can cause significant retention shifts.

    • Control Temperature: Use a column oven. Temperature fluctuations affect solvent viscosity and the partitioning equilibrium, leading to drift.

    • Sample Solvent Effects: Ideally, the sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting a sample in a purely aqueous solution can disrupt the water layer on the column and cause distorted peak shapes and shifting retention.

Q2: I'm analyzing a mixture of acidic, basic, and neutral amino acids using HILIC-MS, but the peak shapes for my basic amino acids (e.g., Lysine, Arginine) are poor. Why?

A2: Poor peak shape for basic analytes in HILIC is often due to unwanted ionic interactions with the stationary phase.

  • Causality: While the primary retention mechanism in HILIC is hydrophilic partitioning, residual silanol groups on the silica-based stationary phase can be deprotonated and carry a negative charge. Basic amino acids, which are positively charged at typical mobile phase pH, can undergo strong, undesirable ionic interactions with these silanols, leading to peak tailing.

  • Solutions:

    • Increase Buffer Salt Concentration: The salt in the mobile phase (e.g., ammonium formate, ammonium acetate) is crucial for improving peak shape.[14][15] The salt cations (NH₄⁺) compete with the protonated basic amino acids for the negatively charged silanol sites, masking these secondary interactions. Try increasing the buffer concentration in your mobile phase, for example, from 10 mM to 20 mM.[14][15]

    • Adjust Mobile Phase pH: Adjusting the pH can also modulate these interactions. Using a mobile phase with a lower pH (e.g., pH 3.0 with formic acid) can help suppress the deprotonation of silanol groups, reducing their negative charge and minimizing unwanted ionic interactions.

Table 1: Comparison of Major Chromatographic Techniques for Polar Amino Acid Analysis

FeatureIon-Exchange (IEX)RP-HPLC (with Derivatization)HILIC (Underivatized)
Principle Separation by charge.[3]Separation by hydrophobicity.[16]Separation by polarity/partitioning.
Derivatization Not required for separation; post-column for detection (e.g., Ninhydrin).[1][17]Pre- or post-column derivatization is required for retention and detection.[9][10]Not required.[14][18]
Common Issues pH sensitivity, salt effects, co-elution.[6][13]Incomplete reactions, reagent instability, matrix effects.[11]Long equilibration times, retention time drift, poor peak shape.[10]
Best For Robust, quantitative analysis of protein hydrolysates and physiological fluids.[1][19]High-throughput analysis when coupled with automated derivatization.[12][20]Direct analysis of polar amino acids, especially when coupled with Mass Spectrometry.[18][21]

Frequently Asked Questions (FAQs)

Q1: Why are polar amino acids so challenging to purify in the first place?

A1: The primary challenge stems from their high polarity and zwitterionic nature.[22] In standard reversed-phase chromatography, which separates compounds based on hydrophobicity, polar amino acids have very little interaction with the nonpolar stationary phase and elute very early, often with poor separation.[3][22] Their amphoteric properties mean their charge state is highly dependent on pH, which must be carefully controlled in techniques like ion-exchange chromatography.

Q2: What is the purpose of acid hydrolysis, and are there any drawbacks?

A2: Acid hydrolysis is used to break the peptide bonds in proteins and peptides, liberating the individual amino acids for compositional analysis.[23] The standard method involves hydrolysis with 6 M HCl at 110°C for 24 hours. The main drawback is that this harsh condition completely destroys Tryptophan and can lead to partial loss of Cysteine, Methionine, Serine, and Threonine.[23] Specific, alternative methods like basic hydrolysis are required for accurate Tryptophan quantification.[23]

Q3: Can I use one method to purify all 20 proteinogenic amino acids in a single run?

A3: Achieving baseline separation of all 20 amino acids in a single chromatographic run is a significant challenge but is possible with optimized methods.

  • Ion-exchange chromatography using carefully controlled pH and salt gradients (often with lithium-based buffers for complex physiological samples) is the classical gold standard for this.[1][17]

  • RP-HPLC with derivatization (e.g., using the AccQ•Tag or OPA/FMOC methods) is also designed to separate all amino acids, including secondary amines like Proline.[20]

  • HILIC-MS methods have been developed that can separate most amino acids, including challenging isobaric pairs like Leucine and Isoleucine.

Q4: How do I choose between IEX, RP-HPLC, and HILIC?

A4: The choice depends on your specific application, available equipment, and desired outcome.

G start What is your primary goal? goal1 Robust, Gold-Standard Quantification of Hydrolysates start->goal1 goal2 High-Throughput Analysis with UV/Fluorescence Detection start->goal2 goal3 Direct Analysis of Native Amino Acids (No Derivatization) Coupled to MS start->goal3 method1 Use Ion-Exchange Chromatography (IEX) goal1->method1 method2 Use RP-HPLC with Pre-column Derivatization goal2->method2 method3 Use Hydrophilic Interaction Chromatography (HILIC) goal3->method3

Caption: Decision tree for selecting a chromatography method.

References

Stability and degradation of (1R,3S)-3-Aminocyclopentanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-3-Aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound in a laboratory setting.

Q1: What is this compound and what are its primary applications?

A1: this compound is a cyclic, non-proteinogenic β-amino acid. Its constrained cyclopentane ring structure makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other bioactive molecules. Incorporating this amino acid can enhance the metabolic stability of peptides.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid form, the compound should be stored in a well-sealed container in a cool, dry place, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized.

Q3: What are the expected degradation pathways for this molecule in solution?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of its functional groups—a secondary amine and a carboxylic acid. The primary routes of degradation are likely to be:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including hydroxylamines and potentially ring-opening byproducts under harsh oxidative stress.

  • Decarboxylation: While generally stable, the carboxylic acid group may undergo decarboxylation under extreme heat.[1][2][3]

  • Reactions with Excipients: In formulated solutions, interactions with other components can lead to degradation. For instance, reactive aldehyde impurities in excipients can form adducts with the amine group.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is expected to be pH-dependent. At neutral pH, it will exist predominantly as a zwitterion, which is generally a stable form. In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis of the functional groups or other degradation reactions may be accelerated. It is crucial to determine the pH-stability profile for your specific application.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if these are degradation products?

A1: The appearance of new peaks is a common sign of degradation. To confirm, follow these steps:

  • Analyze a Control Sample: Prepare a fresh solution of this compound and run it on your HPLC system using the same method. The absence of the new peaks in the fresh sample strongly suggests they are degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound. A decrease in peak purity over time indicates the presence of co-eluting impurities.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in the tentative identification of degradation products by comparing the masses with those of potential degradants.

Q2: The concentration of my stock solution of this compound appears to decrease over time, even when stored at 4°C. What could be the cause?

A2: A decrease in concentration can be due to several factors:

  • Adsorption: The compound may be adsorbing to the surface of the storage container, especially if stored in certain types of plastic. Consider using polypropylene or glass containers.

  • Precipitation: If the solution is close to its saturation point, a decrease in temperature could cause the compound to precipitate. Visually inspect the solution for any solid material.

  • Degradation: Even at 4°C, slow degradation can occur over extended periods, especially if the solution is not protected from light or is contaminated.

Q3: My forced degradation study under oxidative conditions (using H₂O₂) shows a very rapid loss of the parent compound. How can I achieve a more controlled degradation?

A3: Rapid degradation is common with strong oxidizing agents like hydrogen peroxide. To achieve a target degradation of 5-20% as recommended by ICH guidelines, consider the following adjustments:[4][5][6]

  • Lower the Concentration of H₂O₂: Start with a lower concentration of hydrogen peroxide (e.g., 0.1-3%).[5]

  • Reduce the Temperature: Perform the study at a lower temperature (e.g., room temperature or even 4°C).

  • Decrease the Exposure Time: Sample at earlier time points to capture the initial stages of degradation.

Q4: I am having difficulty developing a stability-indicating HPLC method that separates the parent peak from all degradation products. What can I do?

A4: Method development for stability-indicating assays can be challenging. Here are some tips for improving your separation:

  • Vary the Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A shallower gradient may improve the resolution of closely eluting peaks.

  • Change the pH of the Aqueous Phase: The retention of your compound and its degradation products can be highly sensitive to pH. Small adjustments to the mobile phase pH can significantly alter selectivity.

  • Try a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. For highly polar compounds like amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more effective.[7]

III. Protocols

This section provides detailed protocols for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5][6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).[5]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 1, 2, 4, and 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C, protected from light.

    • Withdraw samples at 1, 2, 5, and 7 days.

  • Photostability:

    • Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Analyze the samples after the exposure period.

3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector and a mass spectrometer.

Chromatographic Conditions:

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% to 5% B

    • 12-14 min: 5% B

    • 14-15 min: 5% to 95% B

    • 15-20 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

IV. Data Summary and Visualization

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HCl60°C - 80°CUp to 7 days5-20%
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 60°CUp to 24 hours5-20%
Oxidation3% - 30% H₂O₂Room TemperatureUp to 7 days5-20%
Thermal60°C - 80°CUp to 14 days5-20%
Photostability>1.2 million lux hours and >200 W h/m²AmbientAs per ICH Q1B5-20%

Diagrams

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peaks start Unexpected Peak Observed control Analyze Fresh Control Sample start->control peak_present Peak Absent in Control? control->peak_present purity Assess Peak Purity (PDA) peak_present->purity Yes not_degradant Peak is Likely an Artifact or Contaminant peak_present->not_degradant No purity_ok Purity Fails? purity->purity_ok lcms Perform LC-MS Analysis purity_ok->lcms Yes purity_ok->not_degradant No identify Tentatively Identify Degradant lcms->identify

Caption: Troubleshooting workflow for unexpected HPLC peaks.

G cluster_1 Potential Degradation Pathways cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_th Thermal Stress (Heat) parent This compound C₆H₁₁NO₂ m/z = 130.08 ox_prod N-Hydroxy derivative parent->ox_prod Oxidation ring_open Ring-opened products parent->ring_open Harsh Oxidation decarbox 3-Aminocyclopentane (Decarboxylation) parent->decarbox Decarboxylation

Caption: Potential degradation pathways of the target molecule.

V. References

  • Benchchem. (n.d.). Technical Support Center: Stability of Pharmaceutical Compounds. Benchchem. Retrieved from --INVALID-LINK--

  • García, J., et al. (2015). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocol for Forced Degradation of Cefodizime in the Laboratory. Benchchem. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from --INVALID-LINK--

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Energy Procedia, 4, 43-50.

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16013.

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43.

  • Ghosh, D. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from --INVALID-LINK--

  • Pharma Dekho. (2023). Sop for force degradation study. Pharma Dekho. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Retrieved from --INVALID-LINK--

  • Kim, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16014–16024.

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Retrieved from --INVALID-LINK--

  • Francis, F., et al. (2017). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. International Journal of Greenhouse Gas Control, 63, 258-267.

  • Pharma Stability. (2025). Building a Troubleshooting Knowledge Base for Stability Laboratories. Pharma Stability. Retrieved from --INVALID-LINK--

  • Mtoz Biolabs. (n.d.). LC-MS Amino Acid Analysis. Mtoz Biolabs. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Retrieved from --INVALID-LINK--

  • Pharma.Tips. (n.d.). Tag: Stability Troubleshooting. Pharma.Tips. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from --INVALID-LINK--

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Fiveable. Retrieved from --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Decarboxylation. Wikipedia. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). analysis of the stability of cyclopentane and it's rotational confirmations [Video]. YouTube. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from --INVALID-LINK--

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 1-9.

References

Technical Support Center: Diastereoselective Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereose lective synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled five-membered ring formation. Here, we address common experimental challenges with in-depth, mechanistically grounded troubleshooting advice.

Section 1: Troubleshooting Poor Diastereoselectivity

Low diastereoselectivity is one of the most frequent hurdles in the synthesis of complex cyclopentane scaffolds. The observed ratio of diastereomers is a direct reflection of the subtle energetic differences between competing transition states. Understanding and manipulating these differences is key to improving your outcomes.

FAQ 1: My [3+2] cycloaddition is giving a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate?

Poor diastereoselectivity in [3+2] cycloadditions often points to insufficient facial control during the approach of the dipole and the dipolarophile. The root cause can typically be traced to reaction parameters that fail to adequately differentiate the energies of the diastereomeric transition states.

Core Principles & Causality:

The stereochemical outcome of a cycloaddition is dictated by the geometry of the transition state. Factors that influence this geometry include sterics, electronics, and the coordination environment of the catalyst. A lack of differentiation in these factors leads to a mixture of products. For instance, in a palladium-catalyzed [3+2] cycloaddition of a vinyl cyclopropane, the chiral ligand is responsible for creating a sterically defined pocket that should favor one facial approach over the other. If this pocket is too accommodating or if the substrate lacks sufficient steric bulk to interact with it effectively, selectivity will be poor.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed A 1. Evaluate Solvent Effects start->A Initial Step B 2. Screen Catalyst / Ligand A->B If no improvement end Improved d.r. A->end Successful C 3. Modify Reaction Temperature B->C If minor improvement B->end Successful D 4. Substrate Modification C->D If still suboptimal C->end Successful D->end

Caption: A decision tree for troubleshooting low diastereoselectivity.

Step-by-Step Methodologies:

  • Solvent Optimization: The polarity and coordinating ability of the solvent can be crucial.[2] Non-polar solvents like toluene or hexanes often enhance steric-based diastereoselection by promoting a more compact transition state, whereas polar solvents can sometimes interfere with catalyst-substrate interactions.[3]

    • Protocol: Screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., THF, Dioxane).[1] Maintain a consistent concentration and temperature for direct comparison.

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of metal precursor and, more importantly, the chiral ligand is paramount.[1] For organocatalyzed reactions, the catalyst's structure dictates the stereochemical environment.

    • Protocol: If using a palladium catalyst, screen different phosphine ligands (e.g., BINAP derivatives, Trost ligands).[1] For Brønsted acid-catalyzed reactions like the Nazarov cyclization, evaluate different phosphoramides or BINOL-derived acids.[4]

  • Temperature Modification: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between diastereomeric transition states (Eyring equation).

    • Protocol: Run the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Be aware that reaction times will increase significantly.

Data Presentation: Impact of Solvent and Ligand on Diastereoselectivity

EntryCatalyst SystemSolventTemperature (°C)d.r. (desired:undesired)
1Pd₂(dba)₃ / L1 Dioxane801.5 : 1
2Pd₂(dba)₃ / L1 Toluene805 : 1
3Pd₂(dba)₃ / L2 Toluene80>15 : 1
4Pd₂(dba)₃ / L2 Toluene25>20 : 1

Data is illustrative. L1 and L2 represent different chiral phosphine ligands.

FAQ 2: My Nazarov cyclization has poor diastereoselectivity. Why is this happening and how can I fix it?

The Nazarov cyclization involves a 4π-conrotatory electrocyclization of a divinyl ketone or similar precursor to form a cyclopentenone.[5] The stereochemistry is set during this ring-closing step. Poor diastereoselectivity often arises because substituents alpha to the ketone are prone to epimerization under the strongly acidic conditions typically required.[6]

Core Principles & Causality:

The conrotatory nature of the cyclization means that the relative stereochemistry of the substituents on the vinyl groups dictates the stereochemistry of the newly formed sigma bond.[6] However, the oxyallyl cation intermediate can undergo proton exchange, leading to racemization or epimerization at the alpha positions before elimination occurs, thus scrambling the stereochemical information.[6]

Troubleshooting Strategies:

  • Use of Milder Lewis Acids: Strong Brønsted or Lewis acids (e.g., H₂SO₄, TiCl₄) can promote side reactions and epimerization.[5][6] Switching to milder, more specialized Lewis acids can preserve stereochemical integrity.

    • Recommendation: Screen catalysts like Sc(OTf)₃, Cu(OTf)₂, or InBr₃, which can promote the cyclization under less harsh conditions.[7]

  • Substrate-Directed Control: Incorporating a chiral auxiliary or a directing group into the substrate can enforce a specific rotation during the electrocyclization.[5]

    • Example: A silicon-containing group can act as a "traceless auxiliary," sterically blocking one direction of rotation and leading to high diastereoselectivity.[5][6]

  • Catalytic Asymmetric Variants: Employing a chiral Lewis acid can create an asymmetric environment that differentiates the two possible conrotatory pathways.[6]

    • Protocol: Investigate the use of chiral BINOL-derived phosphoric acids or chiral metal complexes. While achieving high selectivity can be challenging, this is an active area of research.[4]

Section 2: Troubleshooting Low Yield and Reaction Failure

Even with perfect selectivity, a reaction is not useful if it provides a low yield of the desired product. Issues can range from catalyst deactivation to substrate decomposition or the formation of unexpected side products.

FAQ 3: My domino reaction for cyclopentane synthesis stalls or gives a complex mixture of products. What's the likely cause?

Domino (or cascade) reactions, which form multiple bonds in a single operation without isolating intermediates, are highly efficient but sensitive to disruption.[8][9] If any step in the sequence is slow or fails, the reactive intermediate can be diverted down non-productive pathways.

Core Principles & Causality:

A successful domino reaction requires that each step is faster than any potential side reaction of the intermediate.[9] For example, in a rhodium-catalyzed domino sequence involving ylide formation,[1][4]-sigmatropic rearrangement, oxy-Cope rearrangement, and an intramolecular carbonyl-ene reaction, a failure at the ene-reaction step could lead to the isolation of the keto-ester intermediate.[10]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Domino Reaction Failure start Reaction Stalls / Complex Mixture A 1. Confirm Starting Material Purity start->A B 2. Analyze Crude Mixture (NMR, LCMS) A->B Purity Confirmed C 3. Isolate & Identify Intermediates B->C Intermediate Detected D 4. Optimize Conditions for Problematic Step C->D end Successful Cascade D->end

Caption: Workflow for diagnosing and fixing a failed domino reaction.

Step-by-Step Methodologies:

  • Confirm Starting Material Purity: Impurities can poison catalysts or react with intermediates. Ensure all starting materials and reagents are pure and solvents are anhydrous and degassed.

  • Analyze the Crude Reaction: Before workup, take an aliquot of the crude reaction mixture for ¹H NMR and LCMS analysis. This can help identify stable intermediates or major side products, providing clues as to which step failed.

  • Isolate Intermediates: If a specific intermediate is accumulating, attempt to isolate and fully characterize it. This confirms the point of failure.

  • Optimize the Problematic Step: Once the slow or failed step is identified, optimize conditions specifically for that transformation. This might involve changing the catalyst, temperature, or adding a co-catalyst to facilitate only that step before re-integrating it into the domino sequence. For example, if an ene reaction is failing under thermal conditions, the addition of a Lewis acid might be required to complete the cascade.[10]

FAQ 4: My Michael addition-initiated cyclization is giving low yields. What are the common pitfalls?

The Michael addition is a powerful tool for forming a key carbon-carbon bond, which is then followed by an intramolecular cyclization (e.g., an aldol or enolate alkylation) to close the cyclopentane ring.[11][12] Low yields can result from issues with either the initial conjugate addition or the subsequent ring closure.

Core Principles & Causality:

The success of this strategy hinges on the efficient formation of the Michael adduct enolate, which must then be trapped intramolecularly. Common failure modes include:

  • Protonation of the Enolate: If a proton source is present, the enolate formed after the Michael addition can be quenched before it has a chance to cyclize.

  • Reversibility: The Michael addition can be reversible, especially with less reactive nucleophiles.

  • Steric Hindrance: Significant steric bulk near the reacting centers can slow down either the intermolecular Michael addition or the intramolecular cyclization.[11] The Thorpe-Ingold effect suggests that gem-disubstitution can favor cyclization, but excessive hindrance can be detrimental.[11]

  • Ring Strain: The formation of a five-membered ring involves overcoming some degree of ring strain, which can disfavor the cyclization step compared to six-membered ring formation (e.g., in a Robinson annulation).[13]

Troubleshooting Strategies:

  • Choice of Base and Nucleophile: Use a non-nucleophilic base to generate the initial enolate (Michael donor) to avoid competitive side reactions. The choice of nucleophile is also critical; "soft" nucleophiles like cuprates or thiolates are excellent for 1,4-addition, whereas "hard" nucleophiles like Grignard or organolithium reagents may favor 1,2-addition to the carbonyl.[14]

  • Reaction Conditions: Ensure strictly anhydrous conditions to prevent premature quenching of the enolate intermediate. Running the reaction at low temperatures can help control reactivity and minimize side reactions.

  • Tandem vs. Stepwise Approach: If the one-pot tandem reaction is failing, consider a stepwise approach. Isolate the Michael adduct first, then subject it to cyclization conditions using a different base or solvent system optimized for the ring-closing step.

References

Identification of byproducts in (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chiral building block. As a non-proteinogenic amino acid, this compound is a valuable component in the development of novel therapeutics, and achieving high purity is critical for downstream applications.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common byproducts.

Question 1: My final product shows the presence of an unexpected stereoisomer. What are the likely sources and how can I resolve this?

Answer:

The presence of unwanted stereoisomers, such as the (1S,3R), (1R,3R), or (1S,3S) isomers, is a common challenge in the synthesis of this compound. The primary sources of these impurities depend on the synthetic route employed.

Probable Causes:

  • Incomplete Resolution: If your synthesis involves a resolution step (e.g., enzymatic resolution or diastereomeric salt formation), incomplete separation of the desired enantiomer from its antipode is a likely cause.

  • Racemization: Certain reaction conditions can lead to the racemization of chiral centers. For instance, harsh basic or acidic conditions, or elevated temperatures during hydrolysis or deprotection steps, can promote epimerization at the C1 or C3 position.[1]

  • Non-Stereoselective Reactions: If a key bond-forming step in your synthesis is not perfectly stereoselective, it will inherently produce a mixture of diastereomers.

Troubleshooting and Solutions:

  • Optimize Resolution Step:

    • Enzymatic Resolution: If using an enzyme like a lipase, ensure the pH, temperature, and reaction time are optimized for maximum enantioselectivity. Consider screening different enzymes or solvents to improve the separation.

    • Diastereomeric Salt Formation: For resolution via diastereomeric salts, the choice of resolving agent is crucial. Experiment with different chiral acids or bases. The crystallization conditions, including solvent, temperature, and cooling rate, should be carefully controlled to ensure the selective precipitation of the desired diastereomer.

  • Mitigate Racemization:

    • Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures, especially during steps involving the activation of the carboxylic acid or the deprotection of the amino group.

    • pH Control: Carefully control the pH during aqueous workups and extractions to avoid extremes that can induce epimerization.

  • Enhance Stereoselectivity:

    • For syntheses involving asymmetric catalysis, re-evaluate the catalyst loading, ligand, and reaction conditions to maximize stereocontrol.

Analytical Workflow for Stereoisomer Identification:

A robust analytical method is essential for identifying and quantifying stereoisomeric impurities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Caption: Workflow for Chiral HPLC Analysis of Stereoisomers.

Question 2: I have identified byproducts originating from the Diels-Alder reaction in the synthesis of the 2-azabicyclo[2.2.1]hept-5-en-3-one intermediate. What are these byproducts and how can I minimize their formation?

Answer:

The synthesis of this compound often proceeds through the key intermediate (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. This intermediate is typically prepared via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. Byproducts can arise from this cycloaddition and subsequent hydrolysis steps.

Probable Causes and Byproducts:

  • Reaction with Tosyl Cyanide: When tosyl cyanide is used as the dienophile, the subsequent hydrolysis of the cycloaddition product can lead to the formation of an acetyl tosyl sulfinate side-product.[2][3]

  • Dimerization of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. This can reduce the yield of the desired Diels-Alder adduct.

Troubleshooting and Solutions:

  • Minimize Acetyl Tosyl Sulfinate Formation:

    • Careful Control of Hydrolysis: The hydrolysis of the sulfonyl imine intermediate should be performed under carefully controlled conditions (e.g., using aqueous acetic acid) to favor the formation of the desired lactam over the sulfinate byproduct.[3]

  • Prevent Dimerization of Cyclopentadiene:

    • Freshly Cracked Cyclopentadiene: Always use freshly distilled ("cracked") cyclopentadiene for the Diels-Alder reaction. This is achieved by heating dicyclopentadiene to its retro-Diels-Alder temperature and collecting the monomeric cyclopentadiene.

    • Low-Temperature Reaction: Perform the Diels-Alder reaction at low temperatures (e.g., 0 °C or below) to suppress the rate of dimerization.

Reaction Scheme:

Diels_Alder cluster_reactants Reactants cluster_products Products Cyclopentadiene Cyclopentadiene VinceLactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Cyclopentadiene->VinceLactam Diels-Alder & Hydrolysis TosylCyanide Tosyl Cyanide TosylCyanide->VinceLactam Sulfinate Acetyl Tosyl Sulfinate (Byproduct) TosylCyanide->Sulfinate Side Reaction

Caption: Simplified reaction scheme showing the formation of the Vince lactam and a potential byproduct.

Question 3: My final product is off-white or beige, but it should be a white crystalline solid. What are the likely impurities causing this discoloration?

Answer:

Discoloration of the final product often indicates the presence of trace impurities, which may or may not be structurally related to the target compound.

Probable Causes:

  • Residual Catalysts: If your synthesis involves transition metal catalysts (e.g., palladium on carbon for hydrogenation), incomplete removal of the catalyst can lead to a grayish or black tint.

  • Colored Byproducts: Certain side reactions can produce colored impurities.

  • Degradation Products: The product may be sensitive to light, air, or prolonged heating, leading to the formation of colored degradation products.

Troubleshooting and Solutions:

  • Efficient Catalyst Removal:

    • Ensure thorough filtration after heterogeneous catalysis steps. Using a pad of Celite® can aid in the removal of fine catalyst particles.

    • For homogeneous catalysts, employ appropriate workup and purification procedures to ensure their complete removal.

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good recovery of the desired product while leaving the impurities in the mother liquor.

    • Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration. Use this method judiciously, as it can also lead to some product loss.

  • Proper Storage:

    • Store the final product in a well-sealed container, protected from light, and at the recommended temperature to prevent degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and scalable synthetic approach involves the enzymatic resolution of racemic (±)-cis-3-aminocyclopentanecarboxylic acid or its precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (the Vince lactam).[5] The Vince lactam is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[6][7]

Q2: Which analytical techniques are best for identifying and quantifying byproducts in my synthesis?

A2: A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, is essential for separating and quantifying stereoisomers.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of both the desired product and any significant impurities.

Q3: How can I confirm the absolute stereochemistry of my final product?

A3: The absolute stereochemistry can be confirmed by several methods:

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous determination of the absolute configuration.

  • Comparison to a Known Standard: Comparing the optical rotation and chiral HPLC retention time of your product with a commercially available, certified standard of this compound is a common and reliable method.

  • Chiral Derivatization: Derivatizing the amino acid with a chiral agent and analyzing the resulting diastereomers by NMR or chromatography can also be used to determine the enantiomeric purity and, in some cases, infer the absolute stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation of Cyclopentadiene:

    • Set up a fractional distillation apparatus.

    • Gently heat dicyclopentadiene to ~180 °C.

    • Collect the monomeric cyclopentadiene, which distills at ~40-42 °C, in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Diels-Alder Reaction:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tosyl cyanide (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Add the freshly prepared cyclopentadiene (1.1 eq) dropwise to the solution over 30 minutes.

    • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add a mixture of glacial acetic acid and water.

    • Stir vigorously for 1-2 hours.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Chiral HPLC Analysis of 3-Aminocyclopentanecarboxylic Acid Stereoisomers

This is a representative method; the specific column and mobile phase may need to be optimized.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) is often effective for separating underivatized amino acid enantiomers.[1]

  • Mobile Phase: A typical mobile phase could consist of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact ratio will need to be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of the desired (1R,3S) isomer to determine its retention time.

    • Inject a solution of the racemic mixture to identify the retention times of both enantiomers.

    • Inject the sample solution and integrate the peak areas to determine the ratio of stereoisomers present.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct/ImpurityProbable OriginRecommended Analytical MethodMitigation Strategy
(1S,3R)-3-Aminocyclopentanecarboxylic acid (enantiomer)Incomplete resolution; RacemizationChiral HPLCOptimize resolution step; Use milder reaction conditions
(1R,3R)- and (1S,3S)-3-Aminocyclopentanecarboxylic acid (diastereomers)Non-stereoselective synthesisChiral HPLC, NMROptimize stereoselective reaction conditions
Acetyl tosyl sulfinateSide reaction during hydrolysis of tosyl cyanide adductLC-MSCareful control of hydrolysis conditions
DicyclopentadieneDimerization of starting materialGC-MS, NMRUse freshly "cracked" cyclopentadiene; Low reaction temperature
Residual PalladiumIncomplete removal after hydrogenationICP-MSThorough filtration through Celite®

References

Technical Support Center: Resolution of Enantiomers of 3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-aminocyclopentanecarboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these critical chiral building blocks.

The enantiomers of 3-aminocyclopentanecarboxylic acid are vital components in the synthesis of various pharmaceutical compounds. Their stereochemistry is often paramount to biological activity, making efficient and reliable enantiomeric resolution a critical step in drug discovery and development. This document provides practical, experience-driven guidance to overcome common experimental hurdles.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution by forming diastereomeric salts is a widely used and cost-effective method for separating enantiomers on a large scale.[1][2] This technique relies on the differential solubility of diastereomeric salts formed between the racemic 3-aminocyclopentanecarboxylic acid and a chiral resolving agent.[3][4]

Troubleshooting Guide

Q1: My initial crystallization yielded a low enantiomeric excess (ee) for the target 3-aminocyclopentanecarboxylic acid enantiomer. What are the likely causes and how can I improve it?

A1: Low enantiomeric excess is a frequent challenge in diastereomeric salt crystallization and can stem from several factors:

  • Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. If the solubilities are too similar in the chosen solvent, co-precipitation will occur, leading to low ee.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof). Anhydrous solvents are often preferred to prevent the formation of hydrates which can alter solubility.[5]

      • Anti-Solvent Addition: Consider a strategy where the diastereomeric salt is dissolved in a good solvent, followed by the slow addition of an anti-solvent to induce selective crystallization of the less soluble diastereomer.

  • Incorrect Stoichiometry: The molar ratio between the racemic 3-aminocyclopentanecarboxylic acid and the chiral resolving agent is crucial.[6]

    • Troubleshooting Steps:

      • Ratio Optimization: While a 1:1 molar ratio is a common starting point, it's not always optimal.[5] Systematically vary the ratio (e.g., 1:0.5, 1:0.8, 1:1.2) to find the point of maximum selectivity.

  • Rapid Cooling Rate: Cooling the crystallization mixture too quickly can lead to kinetic trapping and co-precipitation of both diastereomers, significantly reducing the enantiomeric excess.[5]

    • Troubleshooting Steps:

      • Controlled Cooling: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, followed by further cooling in a refrigerator or freezer.

  • Purity of Starting Materials: Impurities in either the racemic 3-aminocyclopentanecarboxylic acid or the resolving agent can interfere with the crystallization process and negatively impact the enantiomeric excess.[5]

    • Troubleshooting Steps:

      • Purity Verification: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC, melting point). If necessary, purify the starting materials before the resolution experiment.

Q2: I'm struggling to find a suitable chiral resolving agent for 3-aminocyclopentanecarboxylic acid. What are some common options?

A2: Since 3-aminocyclopentanecarboxylic acid is an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amine) functional group. This allows for the use of either a chiral acid or a chiral base as the resolving agent.

Resolving Agent TypeExamples
Chiral Acids (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphor-10-sulfonic acid, (-)-Mandelic acid[3][7]
Chiral Bases (+)-α-Phenylethylamine, (-)-Brucine, (-)-Strychnine, (+)-Cinchonine[7][8]

The selection of the best resolving agent is often empirical. It is advisable to screen a variety of commercially available and cost-effective resolving agents to identify the one that provides the best separation.[2][3]

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic 3-aminocyclopentanecarboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in a refrigerator (4°C) overnight can enhance crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enriched Amino Acid: Dissolve the crystalline diastereomeric salt in water and add a base (e.g., NaOH) or an acid (e.g., HCl), depending on the resolving agent used, to liberate the free amino acid.

  • Extraction and Isolation: Extract the resolving agent into an organic solvent. The enantiomerically enriched 3-aminocyclopentanecarboxylic acid will remain in the aqueous layer. The free amino acid can then be isolated by techniques such as ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

  • Analysis of Enantiomeric Excess: Determine the enantiomeric excess of the resolved amino acid using chiral HPLC or by derivatization with a chiral agent followed by analysis with standard HPLC or NMR.[9]

Workflow Diagram

G racemic Racemic 3-Aminocyclopentanecarboxylic Acid dissolve Dissolve & Mix racemic->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve solvent Hot Solvent solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filter cool->filter crystals Diastereomeric Salt Crystals (Enriched) filter->crystals filtrate Filtrate (Enriched in other enantiomer) filter->filtrate liberate Liberate Amino Acid (Acid/Base) crystals->liberate extract Extract Resolving Agent liberate->extract product Enantiomerically Enriched 3-Aminocyclopentanecarboxylic Acid extract->product analysis Analyze ee (Chiral HPLC) product->analysis

Caption: Workflow for classical resolution via diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers under mild reaction conditions.[8] This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8][10]

Troubleshooting Guide

Q1: The enzymatic resolution of my 3-aminocyclopentanecarboxylic acid derivative is proceeding very slowly or not at all. What could be the issue?

A1: Several factors can contribute to low enzyme activity:

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

    • Troubleshooting Steps:

      • Lower Substrate Concentration: Try running the reaction at a lower substrate concentration.

      • Product Removal: If possible, implement a method for in-situ product removal.

  • Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for their activity.

    • Troubleshooting Steps:

      • Optimize pH: Perform small-scale experiments across a pH range to find the optimum for your specific enzyme and substrate.

      • Optimize Temperature: Similarly, screen a range of temperatures to identify the optimal condition. Be mindful that excessively high temperatures can denature the enzyme.

  • Poor Enzyme Choice: Not all enzymes will be effective for a given substrate.

    • Troubleshooting Steps:

      • Screen Different Enzymes: Test a variety of commercially available enzymes, such as lipases (e.g., Candida antarctica lipase B) or proteases, as they are known to exhibit enantioselectivity towards amino acid derivatives.[10][11]

Q2: The enantiomeric excess of both the product and the remaining starting material is low after stopping the reaction at approximately 50% conversion. Why is this happening?

A2: This indicates low enantioselectivity of the enzyme for your substrate.

  • Troubleshooting Steps:

    • Enzyme Screening: The most effective solution is to screen different enzymes to find one with higher enantioselectivity.

    • Solvent Engineering: The nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Experiment with different organic solvents or aqueous-organic mixtures.

    • Substrate Modification: If direct resolution of the amino acid is not working, consider converting it to an ester or amide derivative, which may be a better substrate for the enzyme.

Experimental Protocol: Enzymatic Resolution of an Ester Derivative
  • Substrate Preparation: Synthesize a simple ester derivative (e.g., methyl or ethyl ester) of racemic 3-aminocyclopentanecarboxylic acid.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer). Add the selected enzyme (e.g., a lipase).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the extent of conversion.

  • Reaction Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme or by adding a solvent that denatures the enzyme (e.g., acetone).

  • Separation of Product and Unreacted Substrate: Adjust the pH of the reaction mixture to separate the resulting carboxylic acid (from the hydrolyzed enantiomer) and the unreacted ester. For example, acidify the mixture and extract the unreacted ester with an organic solvent. The carboxylic acid will remain in the aqueous phase.

  • Isolation: Isolate the unreacted ester from the organic phase and the carboxylic acid from the aqueous phase.

  • Hydrolysis of Unreacted Ester: Hydrolyze the unreacted ester (e.g., using aqueous HCl) to obtain the other enantiomer of 3-aminocyclopentanecarboxylic acid.

  • Analysis of Enantiomeric Excess: Determine the ee of both the produced carboxylic acid and the hydrolyzed unreacted ester using chiral HPLC.

Workflow Diagram

G racemic_ester Racemic 3-Aminocyclopentanecarboxylic Acid Ester hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase) enzyme->hydrolysis buffer Buffer Solution buffer->hydrolysis quench Quench Reaction hydrolysis->quench separation pH Adjustment & Extraction quench->separation unreacted_ester Unreacted Ester (Enantiomer 1) separation->unreacted_ester acid_product Carboxylic Acid (Enantiomer 2) separation->acid_product hydrolyze_ester Hydrolyze Ester unreacted_ester->hydrolyze_ester final_product2 Enantiomer 2 acid_product->final_product2 final_product1 Enantiomer 1 hydrolyze_ester->final_product1 analysis1 Analyze ee final_product1->analysis1 analysis2 Analyze ee final_product2->analysis2

Caption: Workflow for enzymatic kinetic resolution.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating enantiomers.[12] It offers direct separation without the need for derivatization in many cases.[13]

Troubleshooting Guide

Q1: I am not achieving baseline separation of the 3-aminocyclopentanecarboxylic acid enantiomers on my chiral HPLC column. How can I improve the resolution?

A1: Optimizing chiral HPLC separations often involves a systematic approach to adjusting chromatographic parameters:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for chiral recognition.

    • Troubleshooting Steps:

      • Vary the Organic Modifier: If using reversed-phase or polar organic mode, systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).[14]

      • Change the Organic Modifier: Sometimes, switching from one organic modifier to another (e.g., methanol to isopropanol) can dramatically improve selectivity.

      • Mobile Phase Additives: For amino acids, adding small amounts of an acid (e.g., formic acid, acetic acid, TFA) or a base (e.g., diethylamine, triethylamine) can improve peak shape and selectivity.[15]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Troubleshooting Steps:

      • Decrease Temperature: Lowering the column temperature often increases chiral selectivity and improves resolution, although it may lead to broader peaks and longer retention times.[15]

  • Flow Rate: The flow rate can impact the efficiency of the separation.

    • Troubleshooting Steps:

      • Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more time for the enantiomers to interact with the chiral stationary phase.[15]

Q2: The peak shape of my 3-aminocyclopentanecarboxylic acid enantiomers is poor (e.g., tailing or fronting). What can I do?

A2: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Additives: As mentioned above, adding acidic or basic modifiers can significantly improve the peak shape of ionizable compounds like amino acids by suppressing unwanted ionic interactions.[15]

    • Adjust pH: If using an aqueous mobile phase, carefully adjusting the pH can improve peak shape and resolution.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Chiral HPLC Column Selection

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. For amino acids like 3-aminocyclopentanecarboxylic acid, several types of CSPs are particularly effective.

CSP TypeChiral Selector ExamplesSeparation Principle
Macrocyclic Glycopeptides Teicoplanin, VancomycinMultiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[13][16]
Polysaccharide-based Cellulose or amylose derivativesFormation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.
Zwitterionic Cinchona alkaloid-basedIon-exchange and polar interactions.[17]

A screening approach, where the racemic mixture is tested on a few different types of chiral columns with standard mobile phases, is often the most efficient way to identify a suitable column.[14]

References

Scale-up considerations for the production of (1R,3S)-3-Aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (1R,3S)-3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable chiral building block. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during production.

Section 1: Synthesis Strategy & Route Selection

The successful scale-up of this compound begins with the selection of an appropriate synthetic route. The choice of strategy will significantly impact cost, throughput, and the impurity profile of the final product. A common and versatile starting material for this synthesis is the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[4][5]

Frequently Asked Questions (FAQs): Synthesis Route

Q1: What are the primary synthesis routes for this compound for large-scale production?

A1: For industrial-scale synthesis, two main strategies are prevalent:

  • Chemoenzymatic synthesis starting from Vince lactam: This is a widely adopted route due to the commercial availability of the starting material and the high stereoselectivity offered by enzymatic resolution.[4][5] The general workflow involves the hydrolysis of the lactam, followed by enzymatic resolution to isolate the desired stereoisomer.

  • Asymmetric synthesis from achiral precursors: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity. An example is the synthesis starting from ethyl 2-oxocyclopentanecarboxylate.[6]

The choice between these routes often depends on factors such as the cost of chiral catalysts, availability of enzymes, and the desired optical purity.

Q2: What are the advantages of using the Vince lactam route for scale-up?

A2: The Vince lactam route offers several advantages for large-scale production:

  • Well-established chemistry: The synthetic transformations from Vince lactam are well-documented and understood.[4]

  • High stereochemical control: The use of enzymatic resolution provides a reliable method to obtain high enantiomeric excess (ee).[7][8]

  • Commercial availability of starting material: Vince lactam is commercially available, which de-risks the supply chain for large-scale manufacturing.

Q3: What are the key considerations when choosing a synthetic route for scale-up?

A3: When selecting a synthetic route for scale-up, consider the following:

  • Cost of goods (CoGs): Evaluate the cost of all raw materials, reagents, solvents, and catalysts.

  • Process safety: Assess the hazards associated with all chemical transformations and ensure appropriate safety measures are in place.

  • Scalability: Ensure that all unit operations can be reliably scaled to the desired production volume.

  • Environmental impact: Consider the use of greener solvents and reagents to minimize the environmental footprint of the process.

  • Regulatory compliance: The chosen route must be compliant with regulatory requirements for pharmaceutical manufacturing.

Section 2: Troubleshooting Guide for Enzymatic Resolution

Enzymatic kinetic resolution is a critical step in the synthesis of this compound, often employing lipases such as Candida antarctica lipase B (CALB).[9][10] This section provides a troubleshooting guide for common issues encountered during this step.

Experimental Protocol: Enzymatic Kinetic Resolution

A typical protocol for the enzymatic kinetic resolution of a racemic intermediate is as follows:

  • Dissolve the racemic substrate (e.g., a protected aminocyclopentenol derivative) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Add the lipase (e.g., immobilized CALB) to the reaction mixture.

  • Initiate the reaction by adding an acylating agent (e.g., vinyl acetate) or by performing hydrolysis.

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product using chiral HPLC.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible ee for both the unreacted substrate and the product.

  • Separate the enzyme from the reaction mixture by filtration.

  • Isolate and purify the desired enantiomer.

Troubleshooting Common Issues in Enzymatic Resolution
Problem Potential Cause Troubleshooting Steps
Low enantioselectivity (low ee) 1. Suboptimal enzyme choice. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Enzyme inhibition.1. Screen a panel of lipases to identify the most selective enzyme for your substrate. 2. Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. 3. Evaluate different organic solvents. The nature of the solvent can significantly impact enzyme activity and selectivity. 4. Ensure the substrate and reagents are free from impurities that could inhibit the enzyme.
Slow reaction rate 1. Low enzyme activity. 2. Poor substrate solubility. 3. Mass transfer limitations (for immobilized enzymes).1. Increase the enzyme loading. 2. Use a co-solvent to improve substrate solubility. 3. Increase the agitation speed to improve mass transfer.
Reaction proceeds beyond 50% conversion 1. Inaccurate monitoring of reaction progress. 2. Difficulty in stopping the reaction quickly at large scale.1. Implement a reliable in-process control (IPC) method, such as chiral HPLC, to accurately monitor the conversion. 2. Develop a rapid quenching procedure to stop the reaction at the desired endpoint.
Difficulty in separating the enzyme 1. Use of a free enzyme. 2. Fouling of the filtration system.1. Use an immobilized enzyme to facilitate separation by filtration. 2. Optimize the filtration setup to prevent clogging.

Visualization of the Enzymatic Resolution Workflow

G cluster_0 Enzymatic Resolution Workflow racemic_substrate Racemic Substrate enzyme_addition Add Lipase (e.g., CALB) racemic_substrate->enzyme_addition reaction Kinetic Resolution (e.g., acylation or hydrolysis) enzyme_addition->reaction monitoring Monitor Conversion (Chiral HPLC) reaction->monitoring quenching Quench Reaction at ~50% Conversion monitoring->quenching Target ee reached separation Separate Enzyme quenching->separation product_isolation Isolate Desired Enantiomer separation->product_isolation

Caption: Workflow for enzymatic kinetic resolution.

Section 3: Purification and Isolation Challenges

The final steps in the production of this compound involve the purification and isolation of the product to meet the required quality specifications for pharmaceutical use.

Frequently Asked Questions (FAQs): Purification and Isolation

Q4: What are the most common challenges in the purification of this compound?

A4: Common purification challenges include:

  • Removal of the unwanted enantiomer: Achieving high enantiomeric purity often requires multiple purification steps.

  • Crystallization difficulties: The product may be difficult to crystallize, leading to low yields and poor product quality.

  • Removal of process-related impurities: Impurities from previous synthetic steps must be effectively removed.

Q5: What methods can be used to improve the enantiomeric purity of the final product?

A5: Several techniques can be employed to enhance enantiomeric purity:

  • Preparative chiral HPLC: This is a powerful technique for separating enantiomers on a large scale, although it can be costly.[11]

  • Diastereomeric salt crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[9][11]

  • Enantioselective filtration: This emerging technique uses chiral membranes to selectively adsorb one enantiomer, allowing for the separation of the racemic mixture.[12][13]

Q6: How can I optimize the crystallization of this compound?

A6: To optimize crystallization, consider the following:

  • Solvent screening: Evaluate a range of solvents and solvent mixtures to identify conditions that promote the formation of well-defined crystals.

  • Control of supersaturation: Carefully control the rate of cooling or addition of an anti-solvent to avoid rapid precipitation, which can lead to the formation of amorphous material or the inclusion of impurities.

  • Seeding: The use of seed crystals can help to control the crystal form and particle size distribution.

  • pH adjustment: The solubility of amino acids is highly dependent on pH. Optimizing the pH of the crystallization medium can significantly improve the yield and purity of the product.

Visualization of the Purification Strategy

G cluster_1 Purification and Isolation Strategy crude_product Crude Product (mixture of enantiomers) chiral_purification Chiral Purification crude_product->chiral_purification diastereomeric_salt Diastereomeric Salt Crystallization chiral_purification->diastereomeric_salt Option 1 chiral_hplc Preparative Chiral HPLC chiral_purification->chiral_hplc Option 2 final_crystallization Final Crystallization diastereomeric_salt->final_crystallization chiral_hplc->final_crystallization final_product High Purity this compound final_crystallization->final_product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Overcoming Solubility Challenges of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,3S)-3-Aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this valuable synthetic intermediate.[1][2] This guide provides a structured, in-depth approach to understanding and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

Q1: Why is this compound often described as only "slightly soluble" in neutral water, despite having polar amino and carboxyl groups?[2][3]

A1: The Zwitterionic State is the Culprit.

The core of the solubility issue lies in the compound's structure as a non-proteinogenic amino acid. In the solid state and in aqueous solutions near a neutral pH, the molecule exists predominantly as a zwitterion .

  • Zwitterion: A molecule with both a positive and a negative electrical charge at different locations, resulting in a net neutral charge. The acidic proton from the carboxylic acid group (-COOH) is transferred to the basic amino group (-NH2), forming a carboxylate (-COO⁻) and an ammonium (-NH3⁺) group.

This zwitterionic nature leads to strong intermolecular electrostatic interactions and hydrogen bonding within the crystal lattice. A significant amount of energy is required to break these strong interactions, which is why the compound's solubility in neutral water is limited. The molecule is more attracted to itself than to the water molecules at this specific pH, known as the isoelectric point (pI). The solubility of amino acids is typically at its minimum near their isoelectric point.[3]

G cluster_0 pH < pI (Acidic) cluster_1 pH ≈ pI (Neutral) cluster_2 pH > pI (Basic) cation Cationic Form (-NH3+, -COOH) Highly Soluble zwitterion Zwitterionic Form (-NH3+, -COO-) Poorly Soluble cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (-NH2, -COO-) Highly Soluble zwitterion->anion + OH- anion->zwitterion + H+

Caption: pH-dependent forms of this compound.

Section 2: First-Line Troubleshooting - Systematic pH Adjustment

Q2: What is the most direct and effective method to increase the aqueous solubility of this compound?

A2: Manipulate the pH to Shift Away from the Isoelectric Point.

The most robust and scientifically-grounded initial approach is to adjust the pH of your solvent.[4] By moving the pH significantly below or above the compound's isoelectric point (pI), you force the equilibrium towards the fully protonated (cationic) or deprotonated (anionic) form, respectively. These charged species are substantially more soluble in polar solvents like water because they can form stronger ion-dipole interactions with water molecules, overcoming the crystal lattice energy.[5][6]

Data Summary: Expected pH Effect on Solubility
pH ConditionPredominant SpeciesExpected Aqueous SolubilityRationale
Acidic (e.g., pH 1-3) Cationic (-NH₃⁺, -COOH)HighThe positively charged ammonium group enhances electrostatic interactions with water.
Neutral (pH ≈ pI) Zwitterionic (-NH₃⁺, -COO⁻)LowStrong intermolecular forces in the crystal lattice dominate, minimizing dissolution.
Basic (e.g., pH 9-11) Anionic (-NH₂, -COO⁻)HighThe negatively charged carboxylate group enhances electrostatic interactions with water.
Experimental Protocol: Solubility Determination via pH Adjustment

This protocol outlines a method to systematically test and achieve the desired concentration by preparing acidic or basic stock solutions.

Materials:

  • This compound

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bars

  • Volumetric flasks

Procedure:

  • Target Concentration: Determine the final concentration needed for your experiment (e.g., 50 mg/mL).

  • Initial Slurry: Weigh the required amount of the compound and add it to a beaker containing approximately 80% of the final desired volume of deionized water. This will form a slurry.

  • Acidic Dissolution:

    • While stirring, slowly add 1 M HCl dropwise to the slurry.

    • Monitor the pH continuously.

    • Observe the solids dissolving as the pH decreases. Note the pH at which complete dissolution occurs.

  • Basic Dissolution:

    • In a separate beaker, repeat steps 2 and 3, but instead add 1 M NaOH dropwise.

    • Observe the solids dissolving as the pH increases. Note the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Final pH Check: Measure the pH of the final stock solution. This pH is the minimum requirement to maintain solubility at this concentration. For long-term stability, it is often advisable to adjust the pH ~0.5-1.0 unit further away from the point of dissolution.

Trustworthiness Check: The protocol is self-validating. The point of complete dissolution provides a clear, observable endpoint that directly correlates pH with solubility for a given concentration.

G start Start: Need to Dissolve Compound slurry Create Aqueous Slurry of Compound start->slurry adjust_ph Adjust pH with HCl or NaOH until fully dissolved slurry->adjust_ph decision Is the final application pH sensitive? decision->adjust_ph No, adjust further advanced Proceed to Advanced Strategies (Co-solvents, Salt Formation) decision->advanced Yes check_solubility Is desired concentration reached? adjust_ph->check_solubility check_solubility->decision No success Success: Compound Dissolved check_solubility->success Yes

Caption: Workflow for the pH adjustment solubility strategy.

Section 3: Advanced Strategies for Challenging Applications

Q3: My experiment is incompatible with extreme pH values. How can I increase solubility under near-neutral conditions?

A3: Employ Co-solvents.

When pH adjustment is not an option, the use of co-solvents is the next logical step.[4] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy penalty for solvating the non-polar cyclopentane ring of the molecule, thereby increasing solubility.

Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a less polar environment that is more favorable for dissolving organic molecules with both polar and non-polar regions.[8]

Table: Common Biocompatible Co-solvents
Co-solventTypical Starting Conc. (v/v)Notes
Ethanol 5 - 20%Commonly used, but can be volatile and may affect some biological assays.
Propylene Glycol (PG) 10 - 40%A viscous, non-toxic solvent widely used in pharmaceutical formulations.[9]
Polyethylene Glycol 400 (PEG 400) 10 - 50%A low-toxicity polymer effective at solubilizing many compounds.[10]
Dimethyl Sulfoxide (DMSO) 1 - 10%A powerful solvent, but use with caution in cell-based assays due to potential toxicity.[11]
Experimental Protocol: Co-solvent Screening
  • Prepare Co-solvent Blends: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 30% PEG 400 in water).

  • Determine Saturation Solubility: Add an excess amount of this compound to a fixed volume of each co-solvent blend.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.

  • Analyze: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS). This will give you the saturation solubility for each condition.

Q4: I need a stable, solid form of the compound that is readily soluble in water for easy kit preparation. What is the best approach?

A4: Consider Salt Formation.

For applications requiring a highly soluble and stable solid, converting the zwitterionic amino acid into a salt is an excellent and widely used pharmaceutical strategy.[12] By reacting the compound with a sufficiently strong acid or base, you can form a stable salt that prevents the molecule from reverting to its poorly soluble zwitterionic form in the solid state. Approximately 50% of marketed small-molecule drugs are administered as salts.[12][13]

The pKa Rule: For a stable salt to form, there should generally be a difference (ΔpKa) of at least 2-3 units between the pKa of the drug's ionizable group and the pKa of the counter-ion.[13]

  • To form a salt with the amino group (basic), use an acid with a pKa at least 2-3 units lower than the pKa of the conjugate acid (-NH₃⁺).

  • To form a salt with the carboxylic acid group, use a base with a pKa at least 2-3 units higher than the pKa of the carboxylic acid.

Protocol: Small-Scale Salt Screening
  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).

  • Stoichiometric Reaction: Dissolve the parent compound in a suitable solvent. Add a stoichiometric equivalent (1:1 molar ratio) of the chosen counter-ion.

  • Induce Crystallization: Slowly remove the solvent (e.g., via evaporation or by adding an anti-solvent) to induce crystallization of the new salt form.

  • Isolate and Dry: Collect the resulting solid by filtration and dry it under a vacuum.

  • Characterize and Test: Confirm salt formation using analytical techniques (e.g., DSC, XRPD) and test the aqueous solubility and dissolution rate of the new solid form compared to the parent compound.[14]

Q5: Are there other, more specialized techniques for advanced formulation development?

A5: Yes, Cyclodextrin Complexation and Solid Dispersions offer further options.

For more complex challenges, such as enhancing oral bioavailability or creating advanced delivery systems, two powerful techniques are:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the non-polar cyclopentane ring of the molecule, forming a host-guest complex that presents a highly soluble exterior to the aqueous environment, significantly enhancing solubility.[16][17] Methods to prepare these complexes include co-precipitation and kneading.[18]

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble, inert carrier matrix (like PVP or PEGs) at a solid state.[19] Upon contact with water, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which leads to faster dissolution and improved solubility.[20][21][22]

G start High Concentration Needed ph_check Is pH adjustment permissible? start->ph_check cosolvent Use Co-solvents (PG, PEG 400, Ethanol) ph_check->cosolvent No ph_adjust Use pH Adjustment ph_check->ph_adjust Yes salt_check Is a highly soluble solid form required? cosolvent->salt_check salt Perform Salt Screening (e.g., HCl, Mesylate salt) salt_check->salt Yes advanced Consider Advanced Formulation (Cyclodextrins, Solid Dispersions) salt_check->advanced No

Caption: Decision tree for selecting a solubility enhancement method.

Section 4: Quick Reference Troubleshooting FAQs

Q6: My compound immediately precipitates when I add my pre-dissolved acidic stock solution to my neutral phosphate buffer. What's happening?

A6: This is a classic buffering capacity issue. Your neutral buffer has shifted the pH of the stock solution back towards the compound's isoelectric point (pI), causing it to crash out of solution. Solution:

  • Change Addition Order: Try adding the buffer components to your acidic stock solution slowly while adjusting the pH to the final desired value.

  • Increase Buffer Strength: A higher molarity buffer may be able to handle the pH shift, but this can impact other experimental parameters.

  • Use a Different Strategy: If buffering is essential, this is a prime scenario for using co-solvents, which are less pH-dependent.

Q7: I used 20% ethanol as a co-solvent, but the solution is still hazy and some material won't dissolve. What should I do?

A7: The solubilizing capacity of the co-solvent system is insufficient at that concentration. Solution:

  • Increase Co-solvent Concentration: Incrementally increase the ethanol percentage (e.g., to 30% or 40%) and observe if solubility improves.

  • Screen Other Co-solvents: Ethanol may not be the optimal choice. Test other co-solvents like PEG 400 or Propylene Glycol, which may have a stronger solubilizing effect for this specific compound.

  • Combine Methods: A combination of mild pH adjustment (e.g., to pH 5.5) and a co-solvent can often be more effective than either method alone.

Q8: Which solubility enhancement method is the "best"?

A8: The "best" method is entirely dependent on the specific constraints of your application. There is no one-size-fits-all answer.

MethodBest For...Key AdvantageKey Limitation
pH Adjustment Simple aqueous solutions, in-vitro assays tolerant of non-neutral pH.Simple, highly effective, and inexpensive.Not suitable for pH-sensitive applications or in-vivo use where pH is buffered.
Co-solvency Formulations with pH constraints, cell-based assays (with careful selection).Works at neutral pH, can achieve high concentrations.Potential for compound to precipitate on dilution; solvent may have biological effects.[4]
Salt Formation Creating stable, highly soluble solid materials for reliable stock preparation or oral dosage forms.Dramatically improves dissolution rate and solid-state properties.Requires chemical modification and characterization; not all compounds form stable salts.

References

Validation & Comparative

Comparison of (1R,3S)-3-Aminocyclopentanecarboxylic acid with other cyclic amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid and Other Cyclic Amino Acids for Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of molecules with high specificity and improved pharmacokinetic profiles is paramount. Cyclic amino acids, a class of unnatural amino acids (UAAs), have emerged as powerful tools in this endeavor.[1] By constraining the molecular backbone, cyclization offers a distinct advantage over linear peptide counterparts, enhancing metabolic stability, bioavailability, and receptor binding affinity.[2][3] This guide provides a detailed comparison of this compound, a key cyclic β-amino acid, with other structurally significant cyclic amino acids, offering insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Conformational Constraint

The therapeutic potential of peptides is often hindered by their rapid degradation and high conformational flexibility. The entropic penalty of a flexible molecule binding to a target is significant. Cyclization elegantly addresses these issues. By locking the peptide backbone into a more rigid three-dimensional shape, we achieve several key benefits:

  • Enhanced Binding Affinity: A pre-organized conformation that mimics the bound state reduces the entropic cost of binding, leading to higher affinity for the target protein.[2]

  • Increased Metabolic Stability: The absence of N- and C-termini and the shielding of amide bonds make cyclic structures less susceptible to cleavage by proteases, extending their in-vivo half-life.[3][4]

  • Improved Target Specificity: Reduced flexibility minimizes off-target interactions, leading to a cleaner pharmacological profile.[2]

Within this class, β-amino acids, which feature an additional carbon atom in their backbone, are particularly valuable for creating novel peptide secondary structures, or "foldamers," with unique biological activities.[5]

Profile: this compound

This compound is a non-proteinogenic, cyclic β-amino acid. Its defining feature is the cyclopentane ring, which rigidly constrains the spatial relationship between the amine and carboxylic acid functional groups.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol [6][7]
CAS Number 71830-08-5[7][8]
Stereochemistry (1R,3S) - cis configuration
Synonyms (-)-(1R,3S)-β-Homocycloleucine[8][9]

This molecule is a crucial chiral building block in pharmaceutical synthesis.[6][9] Its structure is analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), making it and its derivatives promising candidates for targeting GABA receptors and exploring treatments for neurological disorders.[9][10][11]

Comparative Analysis with Other Cyclic Amino Acids

The pharmacological and physicochemical properties of cyclic amino acids are profoundly influenced by ring size, stereochemistry, and the relative positions of functional groups. Here, we compare (1R,3S)-3-ACPC to other key analogues.

Isomeric Comparison: The Aminocyclopentanecarboxylic Acid (ACPC) Family

The position of the amino group relative to the carboxyl group on the cyclopentane ring is critical. Let's compare the 3-amino isomer with its 2-amino counterpart.

CompoundStructure (Simplified 2D)Key Features & Applications
This compound A β-amino acid. The 1,3-substitution pattern provides a specific spatial arrangement relevant for mimicking GABA.[12] Primarily used as a building block for small molecule drugs targeting CNS receptors.[9][13]
(1S,2S)-trans-2-Aminocyclopentanecarboxylic acid (ACPC) A β-amino acid. The trans stereochemistry forces a specific dihedral angle, making it an excellent building block for creating stable, well-defined helical structures (12-helices) in β-peptides.[14][15]
(1R,2S)-cis-2-Aminocyclopentanecarboxylic acid (ACPC) A β-amino acid. The cis isomer induces different folding preferences compared to its trans counterpart, highlighting the importance of stereochemistry in peptide secondary structure design.[14][16]

Expert Insight: The choice between a 2-amino and a 3-amino scaffold depends entirely on the therapeutic goal. For creating peptide foldamers with predictable secondary structures, the 2-ACPC isomers are invaluable due to their ability to propagate a helical fold.[14] For designing compact ligands for neurotransmitter receptors, the 3-ACPC scaffold provides a conformation that more closely resembles endogenous ligands like GABA.

Ring Size Comparison: Cyclopentane vs. Cyclohexane

Altering the ring size from five to six carbons significantly changes the molecule's conformational flexibility and the accessible spatial arrangements of its functional groups.

Parameter3-Aminocyclopentane carboxylic Acid3-Aminocyclohexane carboxylic Acid
Conformational Flexibility More rigid. Primarily adopts envelope and twist conformations.[17]More flexible. Adopts chair and boat/twist-boat conformations.[18]
Energy Landscape Lower number of low-energy conformers.Higher number of accessible low-energy conformers.
Design Implications Provides a more conformationally restricted scaffold, which can lead to higher binding affinity if the preferred conformation matches the receptor's binding pocket.Offers more conformational diversity, which can be useful in initial screening but may require further rigidification to optimize binding.

Expert Insight: The increased rigidity of the cyclopentane ring is a double-edged sword. It is ideal for locking in a bioactive conformation but requires precise design. The cyclohexane ring offers more flexibility, which can be advantageous when the exact binding mode is unknown, but this often comes at the cost of binding affinity due to a greater entropic penalty.

Functional Comparison: Targeting GABA Receptors

(1R,3S)-3-ACPC is considered a GABA analogue.[19] Its efficacy is best understood by comparing it to other cyclic compounds designed to interact with the GABAergic system.

CompoundTarget ActivityStructural Rationale
(1R,3S)-3-ACPC Potential GABA receptor modulator.The constrained 1,3-cis arrangement of the amino and carboxyl groups mimics the folded conformation of GABA.
4-Aminocyclopent-1-enecarboxylic acid derivatives GABA-A receptor agonists and antagonists.[12]The double bond introduces further rigidity. Adding substituents (e.g., thioethers) can dramatically alter activity, converting an agonist scaffold into an antagonist.[12]
Homo-beta-proline Potent inhibitor of glial and neuronal GABA uptake.[10]This bicyclic structure provides a highly constrained framework that interacts effectively with GABA transporters.

Expert Insight: This comparison demonstrates a critical principle in drug design: subtle structural and stereochemical modifications can profoundly alter biological activity. The introduction of a double bond or an additional substituent can shift a molecule's function from a receptor agonist to an antagonist or a reuptake inhibitor.[12] This highlights the importance of exploring a diverse chemical space around a core scaffold.

Experimental Protocols for Comparative Analysis

To objectively compare these molecules, a systematic experimental approach is required. The following protocols outline key workflows for synthesis, conformational analysis, and biological evaluation.

Stereoselective Synthesis Workflow

The synthesis of enantiomerically pure cyclic amino acids is non-trivial. The following workflow is a representative strategy for producing a specific stereoisomer of aminocyclopentanecarboxylic acid.[14][16]

Objective: To synthesize a single stereoisomer of a protected aminocyclopentanecarboxylic acid.

Synthesis_Workflow cluster_0 Starting Material & Cyclization cluster_1 Stereocenter Introduction cluster_2 Functionalization & Protection cluster_3 Validation Start Achiral Cyclopentanone Derivative Cycloadd [2+2] Cycloaddition or other cyclization Start->Cycloadd Resolution Chiral Resolution (e.g., with a chiral acid/base) Cycloadd->Resolution Racemic Mixture Enzymatic Enzymatic Kinetic Resolution Cycloadd->Enzymatic Racemic Ester/Amide Asymm Asymmetric Hydrogenation Cycloadd->Asymm Prochiral Precursor Func Functional Group Interconversion Resolution->Func Enzymatic->Func Asymm->Func Protect Protection (e.g., Fmoc, Boc) Func->Protect Final Final Protected Amino Acid Protect->Final NMR NMR Spectroscopy (¹H, ¹³C, COSY) Final->NMR Structure Confirmation Optical Optical Rotation Final->Optical Enantiopurity Check Conformation_Workflow cluster_nmr Experimental Data cluster_md Computational Modeling cluster_analysis Structure Elucidation start Synthesized Cyclic Amino Acid nmr NMR Spectroscopy (D₂O or CDCl₃) start->nmr md Molecular Dynamics (MD) Simulation (in water box) start->md noesy 2D NOESY (Proton-Proton Distances) nmr->noesy j_coupling ¹H Coupling Constants (Dihedral Angles) nmr->j_coupling ensemble Generate Conformational Ensemble md->ensemble comparison Compare Experimental Data with MD Ensemble noesy->comparison j_coupling->comparison analysis Analyze Trajectories (RMSD, Clustering) ensemble->analysis analysis->comparison structure Determine Dominant Solution Conformation(s) comparison->structure Binding_Assay_Workflow cluster_test Experimental Conditions prep Prepare Receptor Source (e.g., cell membrane prep expressing GABA-A receptor) incubation Incubation Step prep->incubation radioligand Select Radioligand (e.g., [³H]muscimol) radioligand->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation total Total Binding: Receptor + Radioligand total->incubation nonspecific Non-specific Binding: Receptor + Radioligand + Excess Cold Ligand nonspecific->incubation test_compound Competitive Binding: Receptor + Radioligand + Test Compound (serial dilution) test_compound->incubation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (Calculate IC₅₀/Kᵢ) detection->analysis

References

A Comparative Guide to the Structure-Activity Relationship of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (1R,3S)-3-Aminocyclopentanecarboxylic Acid Scaffold - A Privileged Structure for GABA Receptor Ligands

This compound is a conformationally restricted analog of GABA.[1] Its rigid cyclopentane ring system pre-organizes the key pharmacophoric elements—the amino and carboxylic acid groups—into a specific spatial arrangement that mimics the bioactive conformation of GABA at its receptors. This inherent structural constraint reduces the entropic penalty upon binding, often leading to higher affinity and selectivity compared to flexible GABA analogs.

The stereochemistry of the scaffold is paramount. The (1R,3S) configuration, in particular, has been identified as a key determinant of activity at certain GABA receptor subtypes, highlighting the stereospecific nature of the ligand-receptor interactions. This guide will delve into how modifications to this core structure influence binding affinity, functional activity (agonist vs. antagonist), and selectivity across different GABA receptor subtypes, primarily focusing on GABAA and GABAC receptors.

Comparative Analysis of Derivative Classes

The SAR of this compound derivatives can be systematically explored by modifying three key regions of the molecule: the cyclopentane ring, the carboxylic acid moiety, and the amino group.

Ring Modifications and Stereochemistry: Impact on Potency and Efficacy

The stereochemical arrangement of the amino and carboxyl groups on the cyclopentane ring is a critical determinant of biological activity. A comparative study of the four stereoisomers of 3-aminocyclopentanecarboxylic acid reveals the profound impact of chirality on GABA receptor interaction.

CompoundStereochemistryReceptor SubtypeActivityPotency (EC50/Ki, µM)
(+)-TACPtrans-(1S,3R)ρ1 GABACPartial Agonist2.7[2]
ρ2 GABACPartial Agonist1.45[2]
(-)-CACPcis-(1R,3S)ρ1 GABACPartial Agonist78.5[2]
ρ2 GABACPartial Agonist63.8[2]
(+)-CACPcis-(1S,3R)ρ1 GABACPartial Agonist26.1[2]
ρ2 GABACPartial Agonist20.1[2]
(-)-TACPtrans-(1R,3S)ρ1/ρ2 GABACWeak Partial Agonist>100[2]

Key Insights:

  • Trans vs. Cis Isomers: The trans isomer, (+)-TACP, is significantly more potent as a partial agonist at GABAC receptors than the cis isomers.[2] This suggests that the spatial separation and orientation of the amino and carboxyl groups in the trans configuration are more favorable for binding and activation of this receptor subtype.

  • Enantioselectivity: There is clear enantioselectivity, with the (1S,3R) enantiomer of the trans configuration being the most potent agonist. Conversely, for the cis configuration, the (1S,3R) enantiomer is more potent than the (1R,3S) enantiomer.[2]

  • Unsaturation: Introduction of a double bond in the cyclopentane ring, as in 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA), can dramatically alter the pharmacological profile. The (+)-enantiomer of 4-ACPCA acts as a potent antagonist at GABAC receptors, with a Ki of 6.0 µM at ρ1 and 4.7 µM at ρ2 receptors.[2] This highlights that subtle changes in ring conformation and electronics can switch a compound from an agonist to an antagonist.

N-Substituted Derivatives: Exploring the Amine Functionality

Modification of the amino group through acylation, alkylation, or arylation provides a powerful avenue to modulate the pharmacological properties of the this compound scaffold. These modifications can influence receptor affinity, selectivity, and pharmacokinetic parameters.

Acylation of the amino group to form amides can introduce new interaction points with the receptor and alter the electronic properties of the nitrogen atom. While specific quantitative data for a broad series of N-acyl derivatives of this compound is limited in the readily available literature, general principles of SAR from related GABAergic compounds can be applied. The nature of the acyl group (e.g., size, aromaticity, hydrogen bonding capacity) would be expected to significantly impact activity. For instance, the introduction of a bulky aromatic acyl group could probe for additional binding pockets in the receptor.

Alkylation or arylation of the amino group can also lead to significant changes in activity. Studies on related GABA uptake inhibitors have shown that N-substitution with lipophilic moieties can dramatically increase potency.[3]

A notable example in a related series of cyclopentane analogs involves the introduction of thioether substituents, which can be considered as a form of N-alkylation mimicry. The addition of a benzylthioether group to a 4-aminocyclopent-1-enecarboxylic acid scaffold resulted in a switch from agonist to antagonist activity at GABAA receptors.[4]

CompoundModificationReceptor SubtypeActivityPotency (IC50, µM)
Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acidAddition of a benzylthioether groupα1β2γ2L GABAAAntagonist42[4]

Key Insights:

  • Shift in Functional Activity: The introduction of a bulky, lipophilic group at the amino-end of the molecule can convert an agonist into an antagonist.[4] This suggests that these larger substituents may occupy a space that prevents the conformational change required for receptor activation, while still allowing for binding.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis of key derivatives and their biological evaluation are provided below.

Synthesis of N-Acyl-(1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives

This protocol describes a general method for the N-acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Desired acid chloride (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in 1 M NaOH solution and cool to 0°C in an ice bath.

  • To this solution, add the desired acid chloride (1.1 equivalents) and a solution of 1 M NaOH (1.1 equivalents) simultaneously, portion-wise, while maintaining the temperature at 0°C and stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

GABAA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Materials:

  • Rat brain membranes (source of GABAA receptors)

  • [3H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds (derivatives of this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant amount of brain membrane preparation.

  • Add a fixed concentration of [3H]Muscimol (e.g., 1-5 nM).

  • For total binding, add buffer only.

  • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • For competition binding, add varying concentrations of the test compounds.

  • Incubate the tubes at 4°C for a defined period (e.g., 30-60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing Key Relationships

To better understand the structure-activity relationships, the following diagrams illustrate the key concepts.

SAR Summary Diagram

SAR_Summary cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound Ring Ring Modification (e.g., unsaturation) Scaffold->Ring Stereochem Stereochemistry (cis vs. trans) Scaffold->Stereochem N_Sub N-Substitution (Acyl, Alkyl, Aryl) Scaffold->N_Sub Antagonism Switch to Antagonism Ring->Antagonism e.g., 4-ACPCA Potency Increased Potency Stereochem->Potency trans > cis at GABAC Selectivity Altered Selectivity Stereochem->Selectivity N_Sub->Potency N_Sub->Antagonism e.g., bulky groups

Caption: Key structural modifications and their resulting pharmacological outcomes.

Experimental Workflow for SAR Studies

Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding_assay GABA Receptor Binding Assay purification->binding_assay data_analysis Data Analysis (IC50/Ki) binding_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Iterative Design end Lead Optimization sar_analysis->end

Caption: A typical workflow for conducting SAR studies on novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the design of novel GABA receptor modulators. The structure-activity relationships explored in this guide underscore the critical importance of stereochemistry and the nature of substituents on the cyclopentane ring and the amino group.

Key takeaways include:

  • The trans orientation of the amino and carboxyl groups is generally favored for agonist activity at GABAC receptors.

  • Subtle modifications, such as the introduction of a double bond in the ring, can convert an agonist into an antagonist.

  • Bulky N-substituents can also induce a switch to antagonist activity, likely through steric hindrance of the receptor's activation mechanism.

Future research in this area should focus on a more systematic exploration of N-substituted derivatives, including a wider range of N-acyl, N-alkyl, and N-aryl analogs. Quantitative structure-activity relationship (QSAR) studies on these expanded libraries could provide predictive models to guide the design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for the treatment of various neurological and psychiatric disorders.

References

Efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic acid analogs as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Comparison Guide: Efficacy of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Analogs as cGAS Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modulating Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) as a sign of infection or cellular damage.[1][2] Upon activation, cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to STING and initiates a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][3] While crucial for host defense, aberrant activation of this pathway by self-DNA is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome (AGS).[4][5][6]

This has positioned cGAS as a high-value therapeutic target for the development of small molecule inhibitors.[5][7] Among the scaffolds explored, the rigid, stereochemically defined this compound core has emerged as a promising starting point for designing potent and selective cGAS inhibitors. Its constrained conformation allows for precise presentation of functional groups into the enzyme's active site, providing a favorable platform for medicinal chemistry optimization. This guide provides a comparative analysis of analogs based on this scaffold, detailing their structure-activity relationships (SAR), mechanisms of inhibition, and the experimental protocols required to validate their efficacy.

Mechanism of Action: Targeting the cGAS Catalytic Site

Analogs derived from the this compound scaffold primarily function as competitive inhibitors. They are designed to occupy the catalytic pocket of cGAS where the substrates, ATP and GTP, normally bind.[8][9] By mimicking the binding interactions of the natural substrates, these inhibitors prevent the synthesis of 2'3'-cGAMP, thereby blocking the downstream activation of the STING pathway.[1][3] The efficacy of these inhibitors is a direct result of their ability to form key interactions—such as hydrogen bonds and hydrophobic contacts—with active site residues, outcompeting ATP and GTP. The development of these compounds often relies on high-throughput screening followed by targeted medicinal chemistry to enhance potency and specificity.[9][10]

The general mechanism of cGAS-STING signaling and the point of intervention for these inhibitors are illustrated below.

cGAS-STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA (Pathogen or Self-DNA) cGAS cGAS (Enzyme) dsDNA->cGAS Senses cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Catalyzes Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS Inhibitor (1R,3S)-3-Aminocyclopentane- carboxylic Acid Analog Inhibitor->cGAS Competitively Inhibits STING STING cGAMP->STING Binds & Activates TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation & Nuclear Translocation TBK1->IRF3 Cytokines Type I Interferons & Pro-inflammatory Cytokines IRF3->Cytokines Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. cGAMP Detection (ELISA) cluster_analysis 4. Data Analysis A Prepare serial dilution of test inhibitor B Prepare reaction master mix (Buffer, dsDNA, cGAS enzyme) C Add inhibitor & controls to plate wells D Initiate reaction by adding ATP/GTP substrate C->D E Incubate at 37°C (e.g., 30-60 min) D->E F Terminate reaction with Stop Solution (EDTA) E->F G Transfer reaction product to antibody-coated plate H Add cGAMP-HRP tracer (Competition step) G->H I Wash plate & add TMB substrate H->I J Stop color development & read absorbance (450 nm) I->J K Generate standard curve using known cGAMP concentrations L Calculate % inhibition for each inhibitor concentration K->L M Plot % inhibition vs. log[Inhibitor] and fit curve to determine IC50 L->M

References

A Comparative Guide to the Spectroscopic Data of 3-Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for the cis and trans isomers of 3-aminocyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. Understanding the nuanced differences in their spectroscopic signatures is crucial for unambiguous identification and quality control.

Introduction: The Significance of Stereoisomerism

The spatial arrangement of functional groups in cyclic molecules like 3-aminocyclopentanecarboxylic acid dictates their three-dimensional shape and, consequently, their interaction with biological targets. The cis isomer, with the amino and carboxyl groups on the same side of the cyclopentane ring, presents a distinct conformational profile compared to the trans isomer, where they are on opposite sides. This seemingly subtle difference can lead to significant variations in binding affinity, efficacy, and metabolic stability. Therefore, robust analytical methods to differentiate these isomers are essential. This guide will delve into the comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for these two isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the protons in the cis and trans isomers of 3-aminocyclopentanecarboxylic acid are expected to show characteristic differences due to their distinct spatial relationships.

Causality Behind Experimental Choices: ¹H NMR experiments are typically conducted in a deuterated solvent, such as D₂O or DMSO-d₆, to avoid signals from the solvent's protons. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH). For amino acids, D₂O is often used, which results in the exchange of the amine and carboxylic acid protons with deuterium, causing their signals to disappear from the spectrum. This simplifies the analysis of the cyclopentane ring protons.

A comparative analysis of closely related dicarboxylic acid analogs provides a strong foundation for interpreting the expected spectra of 3-aminocyclopentanecarboxylic acid isomers[1]. In the cis isomer, the proximity of the amino and carboxyl groups can lead to through-space interactions that influence the chemical shifts of the ring protons. The proton at C3 (bearing the amino group) and the proton at C1 (bearing the carboxyl group) are expected to be in a cis relationship, leading to a specific range of coupling constants.

In the trans isomer, the greater distance between the functional groups results in a different set of through-space interactions and coupling constants. The coupling constants between adjacent protons on the cyclopentane ring are particularly informative for determining the relative stereochemistry.

Table 1: Comparison of Expected ¹H NMR Spectral Data for Isomers of 3-Aminocyclopentanecarboxylic Acid

Proton Expected Chemical Shift (ppm) - cis Isomer Expected Chemical Shift (ppm) - trans Isomer Key Differentiating Features
H1 (CH-COOH)~2.8 - 3.2~2.7 - 3.1Subtle downfield shift in the cis isomer due to steric compression.
H3 (CH-NH₂)~3.3 - 3.7~3.2 - 3.6Potential for greater deshielding in the cis isomer.
Ring Protons (H2, H4, H5)Complex multipletsComplex multipletsDifferences in multiplet patterns and coupling constants due to stereochemistry.

Note: The exact chemical shifts can vary depending on the solvent and pH. A ¹H NMR spectrum for the hydrochloride salt of cis-3-aminocyclopentanecarboxylic acid is available, providing experimental reference for this isomer[2].

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

Causality Behind Experimental Choices: ¹³C NMR spectra are typically acquired with proton decoupling, which results in singlet signals for each carbon atom, simplifying the spectrum. The chemical shifts are reported relative to a standard, usually tetramethylsilane (TMS).

The stereochemical differences between the cis and trans isomers of 3-aminocyclopentanecarboxylic acid are expected to manifest as variations in the ¹³C NMR chemical shifts. The steric interactions in the cis isomer can cause a "gamma-gauche" effect, leading to an upfield shift (lower ppm value) for certain carbon atoms compared to the trans isomer. A detailed study on 1-aminocyclopentane-1,3-dicarboxylic acid isomers supports this expectation, showing distinct chemical shifts for the ring carbons based on their stereochemistry[1].

Table 2: Comparison of Expected ¹³C NMR Spectral Data for Isomers of 3-Aminocyclopentanecarboxylic Acid

Carbon Expected Chemical Shift (ppm) - cis Isomer Expected Chemical Shift (ppm) - trans Isomer Key Differentiating Features
C=O (Carboxyl)~175 - 180~175 - 180Minimal difference expected.
C1 (CH-COOH)~45 - 50~46 - 51Potential for slight upfield shift in the cis isomer.
C3 (CH-NH₂)~50 - 55~51 - 56Potential for slight upfield shift in the cis isomer.
C2, C5~30 - 35~32 - 37Observable differences due to changes in steric environment.
C4~25 - 30~27 - 32Observable differences due to changes in steric environment.

Note: These are predicted ranges based on analogous structures. Experimental data for fluorinated derivatives of the trans isomer provides some reference for the chemical shifts in that ring system.[3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectra of the cis and trans isomers of 3-aminocyclopentanecarboxylic acid will share common features characteristic of the amino and carboxylic acid functional groups, but will differ in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the overall molecular geometry.

Causality Behind Experimental Choices: IR spectra of solid samples are often obtained using a KBr pellet or as a Nujol mull. For liquids, thin films between salt plates are used. Attenuated Total Reflectance (ATR) is a modern technique that simplifies sampling.

Key Functional Group Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, often overlapping with C-H stretches.

  • N-H Stretch (Amine): A medium intensity band (or two bands for a primary amine) in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm⁻¹.

  • N-H Bend (Amine): A medium to strong band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a softer ionization method that typically produces the protonated molecule [M+H]⁺, giving clear molecular weight information.

For both isomers of 3-aminocyclopentanecarboxylic acid, the molecular ion peak (M⁺) would be expected at m/z 129. The fragmentation patterns are likely to be similar, involving the loss of the carboxylic acid group (-COOH, 45 Da) and the amino group (-NH₂, 16 Da). However, the relative intensities of the fragment ions may differ between the cis and trans isomers due to differences in the stability of the intermediate radical cations formed upon fragmentation.

Expected Fragmentation Pathways:

  • [M - H₂O]⁺: Loss of water from the carboxylic acid and an adjacent proton.

  • [M - COOH]⁺: Loss of the carboxylic acid group.

  • [M - NH₂]⁺: Loss of the amino group.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 3-aminocyclopentanecarboxylic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizing the Workflow

Caption: Workflow for the spectroscopic differentiation of 3-aminocyclopentanecarboxylic acid isomers.

Integrated Spectroscopic Analysis for Definitive Identification

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive identification of the cis and trans isomers of 3-aminocyclopentanecarboxylic acid relies on an integrated analysis of the data from all techniques.

Distinguishing_Features center Isomer Differentiation H_NMR ¹H NMR center->H_NMR C_NMR ¹³C NMR center->C_NMR IR IR Spectroscopy center->IR MS Mass Spectrometry center->MS H_NMR_feat Coupling Constants (J-values) H_NMR->H_NMR_feat C_NMR_feat Gamma-Gauche Effect (Upfield Shifts) C_NMR->C_NMR_feat IR_feat Fingerprint Region (Skeletal Vibrations) IR->IR_feat MS_feat Fragment Ion Intensities MS->MS_feat

Caption: Key spectroscopic features for distinguishing isomers.

By combining the detailed information on proton and carbon environments from NMR, the vibrational fingerprint from IR, and the molecular weight and fragmentation data from MS, researchers can confidently and accurately distinguish between the cis and trans isomers of 3-aminocyclopentanecarboxylic acid, ensuring the integrity and quality of their research and development efforts.

References

A Comparative Guide to the Synthetic Routes of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a non-proteinogenic β-amino acid often referred to as cispentacin, stands as a molecule of significant interest in modern medicinal chemistry and pharmaceutical development. Its rigid, five-membered ring structure, adorned with precisely oriented amino and carboxylic acid functional groups, makes it an invaluable chiral building block. The defined stereochemistry is crucial for molecular recognition, enabling the synthesis of complex molecules with specific three-dimensional architectures designed to interact with biological targets. Most notably, this compound is a critical intermediate in the synthesis of Remdesivir (Veklury®), an antiviral medication that gained prominence during the COVID-19 pandemic.

The synthesis of this specific stereoisomer—(1R,3S)—presents a considerable challenge: the simultaneous and controlled installation of two stereocenters on a cyclopentane ring with a cis relative configuration. This guide provides an in-depth comparative analysis of three principal synthetic strategies employed to achieve this goal, designed for researchers, chemists, and process development professionals. We will move beyond a mere recitation of steps to explore the underlying logic, comparative metrics, and practical considerations of each route, grounded in authoritative literature.

Route 1: The Chemoenzymatic Approach via Kinetic Resolution of Vince Lactam

This strategy is a classic example of leveraging biocatalysis to solve a complex stereochemical problem. The core principle is to start with a readily available racemic precursor, the bicyclic γ-lactam (±)-1 (known as Vince lactam), and use an enzyme to selectively react with only one of its enantiomers. This process, known as kinetic resolution, leaves the unreacted, desired enantiomer in high optical purity.

Conceptual Overview & Strategic Rationale

The brilliance of this approach lies in its efficiency. The synthesis of racemic Vince lactam is straightforward and scalable from cyclopentadiene and chlorosulfonyl isocyanate.[1] The challenge of creating chirality is offloaded to a highly selective enzyme, which physically distinguishes between the two enantiomers. The remaining bicyclic structure of the resolved lactam, (-)-1 , serves as a robust scaffold where the double bond can be precisely cleaved to unmask the cyclopentane ring with the desired cis stereochemistry already installed.

The key transformation is the enzymatic hydrolysis of the unwanted (+)-(1S,4R)-Vince lactam, which is selectively opened by a γ-lactamase or lipase to form the corresponding amino acid.[2][3] This leaves the desired (-)-(1R,4S)-Vince lactam 1 untouched and therefore enantiomerically enriched.

Synthetic Pathway

The transformation from the resolved (-)-Vince lactam 1 to the target molecule 3 is achieved through oxidative cleavage of the alkene. Ozonolysis is the most effective method for this C=C bond scission.[4][5] The resulting dialdehyde intermediate is unstable and is typically worked up under reductive conditions (e.g., using sodium borohydride) to yield a diol, which is then further processed. Alternatively, direct oxidative workup followed by hydrolysis can lead to the target amino acid. A particularly elegant two-step sequence involves ozonolysis followed by treatment with performic acid and subsequent acid hydrolysis to directly yield the target amino acid 3 .

route1 rac_1 Racemic Vince Lactam (±)-1 enzyme Enzymatic Kinetic Resolution (e.g., γ-Lactamase) rac_1->enzyme minus_1 (-)-Vince Lactam (1R,4S)-1 enzyme->minus_1 >98% e.e. opened_plus_1 Ring-Opened (+)-Lactam enzyme->opened_plus_1 target_3 This compound (3) minus_1->target_3 1. O₃, HCOOH/H₂O₂ 2. HCl, H₂O, Δ (Oxidative Cleavage)

Caption: Chemoenzymatic route via Vince Lactam resolution.

Route 2: Asymmetric Conjugate Addition

This approach represents a fundamentally different philosophy: instead of separating stereoisomers, it creates them from an achiral precursor using a chiral reagent. The key step is a Michael-type 1,4-conjugate addition of a chiral amine equivalent to an α,β-unsaturated ester. The research group of Stephen G. Davies pioneered this methodology for the synthesis of β-amino acids.

Conceptual Overview & Strategic Rationale

This strategy is highly convergent and atom-economical. It constructs the C-N bond and sets both the C1 and C3 stereocenters in a single, highly diastereoselective reaction. The stereochemical outcome is directed by a chiral auxiliary temporarily attached to the nucleophilic nitrogen atom. The chosen substrate, tert-butyl cyclopent-2-ene-1-carboxylate 4 , is achiral and readily prepared. The nucleophile is a lithium amide derived from (R)-N-benzyl-N-(α-methylbenzyl)amine, where the α-methylbenzyl group serves as the chiral controller. Its subsequent removal via hydrogenolysis is straightforward.

The cis stereochemistry of the final product arises from the sterically favored approach of the bulky lithium amide nucleophile to one face of the cyclopentene ring, followed by protonation of the resulting enolate from the less hindered face.

Synthetic Pathway

The synthesis begins with the conjugate addition of the chiral lithium amide to the unsaturated ester 4 . This reaction proceeds with exceptional diastereoselectivity (>95% d.e.) to establish the desired (1R, 3S) configuration in the adduct 5 . The final step involves the removal of both the tert-butyl ester protecting group (with acid) and the two benzyl-type groups on the nitrogen (by catalytic hydrogenolysis) to unveil the target amino acid 3 .

route2 start_4 tert-Butyl cyclopent-2-ene-1-carboxylate (4) adduct_5 Chiral Adduct (5) start_4->adduct_5 1,4-Conjugate Addition THF, -78 °C >95% d.e. target_3 This compound (3) adduct_5->target_3 Deprotection (H₂, Pd/C) reagent Chiral Lithium Amide (Davies' Reagent) reagent->adduct_5

Caption: Asymmetric conjugate addition route.

Route 3: Chiral Pool Synthesis from D-Glucose

The chiral pool strategy leverages the vast supply of enantiomerically pure starting materials provided by nature, such as carbohydrates, amino acids, and terpenes. D-glucose, with its multiple, well-defined stereocenters, serves as an excellent starting point for complex chiral targets. The core idea is to chemically transform the existing stereocenters of glucose into the desired stereochemical array of the target molecule.

Conceptual Overview & Strategic Rationale

This approach avoids the need for enzymatic resolution or an external chiral auxiliary. The chirality is inherent in the starting material. The challenge lies in designing an efficient sequence of reactions to selectively modify and rearrange the carbohydrate scaffold. Key transformations often include forming C-C bonds to create the carbocyclic ring and manipulating functional groups (hydroxyls) to install the required amino group with the correct stereochemistry. While potentially longer, this strategy can provide unambiguous access to a single enantiomer.

A representative synthesis demonstrates the conversion of D-glucose into aminocyclopentitol derivatives, which are close structural analogs of the target. The strategy involves converting the pyranose ring into an acyclic precursor that undergoes an intramolecular cyclization, such as a nitrone cycloaddition, to form the five-membered ring.

Synthetic Pathway

A typical sequence begins with the chemical modification of D-glucose 6 to introduce functionalities required for cyclization, such as an alkene and a nitrone precursor. For instance, the C6-hydroxyl can be removed and the C5-C6 bond converted to a double bond, while the anomeric carbon is elaborated into a nitrone. An intramolecular nitrone cycloaddition reaction then forms a bicyclic isoxazolidine intermediate 7 , effectively creating the cyclopentane ring. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring unmasks the amino group and hydroxyl groups on the cyclopentane core 8 . While this example yields an aminocyclopentitol, further oxidation of a hydroxyl group to a carboxylic acid would complete the synthesis of the target amino acid.

route3 glucose_6 D-Glucose (6) acyclic_int Acyclic Precursor (Alkene-Nitrone) glucose_6->acyclic_int Multi-step functionalization isoxazolidine_7 Cyclopentano- isoxazolidine (7) acyclic_int->isoxazolidine_7 Intramolecular Cycloaddition aminocyclopentitol_8 Aminocyclopentitol Analog (8) isoxazolidine_7->aminocyclopentitol_8 N-O Bond Cleavage target_3 This compound (3) aminocyclopentitol_8->target_3 Oxidation (Conceptual)

Caption: Chiral pool synthesis strategy from D-Glucose.

Quantitative and Qualitative Comparison

The choice of a synthetic route is invariably a multi-factorial decision, balancing elegance and efficiency with practicality and scale. The following table summarizes the key metrics for the discussed strategies.

MetricRoute 1: ChemoenzymaticRoute 2: Asymmetric Conjugate AdditionRoute 3: Chiral Pool (from Glucose)
Starting Material Racemic Vince Lactamtert-Butyl cyclopent-2-ene-1-carboxylateD-Glucose
Source of Chirality Enzymatic Kinetic ResolutionChiral Auxiliary (on Lithium Amide)Inherent in Starting Material
Key Transformation Enzymatic hydrolysis / Ozonolysis1,4-Conjugate AdditionIntramolecular Cyclization
Typical No. of Steps ~3-4 from racemic lactam~2-3 from unsaturated ester>10 from glucose
Stereocontrol Excellent (e.e. >99% for resolved lactam)Excellent (d.e. >95%)Excellent (transferred from glucose)
Overall Yield Moderate (Theoretically max 50% from racemate)Good to HighLow to Moderate
Scalability Proven for enzymatic resolutionsGood; requires cryogenic conditionsChallenging due to long sequence
Primary Advantage Use of robust, scalable biocatalysisHigh convergency, direct stereocontrolUnambiguous stereochemistry from cheap SM
Primary Disadvantage Inherent 50% loss of materialRequires stoichiometric chiral reagent & cryogenicsLong synthetic sequence, protecting groups

Field-Proven Insights & Recommendations

  • For Large-Scale Industrial Production: The Chemoenzymatic Route (Route 1) is often the most attractive. The initial resolution step, while theoretically limited to a 50% yield, can be highly efficient and cost-effective when a robust enzyme is identified. The starting materials are inexpensive, and the subsequent chemical steps are well-established. Strategies for racemizing and recycling the unwanted enantiomer can further enhance the overall process economy, making it a powerful choice for manufacturing.

  • For Rapid Laboratory-Scale Synthesis & Analogs: The Asymmetric Conjugate Addition (Route 2) offers the quickest and most elegant access to the target molecule and its derivatives. Its high convergency makes it ideal for medicinal chemistry programs where speed and the ability to quickly generate analogs are paramount. While the stoichiometric use of the chiral auxiliary and the need for cryogenic temperatures can be drawbacks for large-scale production, they are minor hurdles in a research and development setting.

  • For Foundational & Academic Exploration: The Chiral Pool Synthesis (Route 3) , while often the longest and least practical for bulk production of this specific target, provides an outstanding platform for developing new synthetic methodologies. The intellectual challenge of converting a common natural product like glucose into a completely different chiral scaffold drives innovation in reaction development and protecting group strategy.

Detailed Experimental Protocols

The following protocols are adapted from authoritative literature and represent key transformations in the discussed syntheses.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam (Route 1)

Adapted from Forró, E. et al., Tetrahedron: Asymmetry, 2004.

Objective: To resolve racemic 2-azabicyclo[2.2.1]hept-5-en-3-one via lipase-catalyzed hydrolysis.

Materials:

  • Racemic Vince Lactam ((±)-1 )

  • Lipolase® (from Candida antarctica)

  • Diisopropyl ether (iPr₂O), anhydrous

  • Deionized water

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of racemic Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60 °C, add deionized water (82.4 µL, 4.58 mmol, 0.5 equiv).

  • Add Lipolase® (1.5 g) to the mixture. Seal the vessel and maintain stirring at 60 °C.

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product. This may take 4-8 hours.

  • Upon reaching ~50% conversion, cool the reaction mixture to room temperature and filter off the enzyme, washing the solid with a small amount of iPr₂O.

  • Concentrate the filtrate under reduced pressure to obtain the crude, unreacted (-)-(1R,4S)-Vince lactam 1 .

  • To isolate the ring-opened product, the filtered enzyme can be washed thoroughly with phosphate buffer (pH 7.0). The aqueous washings contain the sodium salt of the hydrolyzed (+)-lactam. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with EtOAc (3 x 25 mL).

  • Dry the organic extracts (for both product and starting material) over Na₂SO₄, filter, and concentrate under reduced pressure. The unreacted (-)-lactam can be purified by recrystallization or chromatography to yield material with >99% e.e.

Protocol 2: Asymmetric Conjugate Addition of Chiral Lithium Amide (Route 2)

Adapted from Davies, S. G. et al., J. Chem. Soc., Perkin Trans. 1, 1994.

Objective: To perform the stereoselective 1,4-addition of a chiral lithium amide to tert-butyl cyclopent-2-ene-1-carboxylate.

Materials:

  • (R)-(+)-N-benzyl-α-methylbenzylamine

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl cyclopent-2-ene-1-carboxylate (4 )

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.2 equiv) in anhydrous THF (10 mL/mmol) under an argon atmosphere at 0 °C, add n-BuLi (1.15 equiv) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Cool the reaction mixture to -78 °C (acetone/dry ice bath).

  • Add a solution of tert-butyl cyclopent-2-ene-1-carboxylate 4 (1.0 equiv) in anhydrous THF dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor by TLC for the consumption of the starting ester.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired adduct 5 as a single diastereoisomer (>95% d.e. as determined by NMR analysis).

References

A Comparative Guide to the Cross-Reactivity Profiling of (1R,3S)-3-Aminocyclopentanecarboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in ACPC-Based Drug Candidates

(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) and its derivatives represent a class of conformationally constrained amino acid analogs that have garnered significant interest in medicinal chemistry. Their rigid cyclopentane scaffold makes them valuable building blocks for synthesizing novel therapeutics, particularly targeting neurological disorders and as antifungal agents.[1][2] The constrained structure can enforce a specific bioactive conformation, potentially leading to high potency and selectivity for the intended molecular target. However, this same structural mimicry of endogenous amino acids, such as γ-aminobutyric acid (GABA) and glutamate, creates an inherent risk of cross-reactivity with other structurally related targets.

Unintended interactions with these "off-targets" can lead to a range of adverse drug reactions (ADRs), undermining the therapeutic window and potentially causing late-stage clinical attrition.[3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides a comprehensive framework for the cross-reactivity profiling of ACPC-based compounds, comparing their performance with alternative chemical scaffolds and providing the supporting experimental methodologies essential for robust lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, interpretable data.

Strategic Framework for Cross-Reactivity Profiling

A successful cross-reactivity profiling campaign is a multi-tiered process, integrating computational predictions with in vitro experimental validation. This staged approach allows for the efficient allocation of resources, starting with broad, cost-effective in silico screens and progressing to more focused, resource-intensive biological assays. The overall goal is to build a comprehensive "selectivity signature" for each lead candidate.

The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, provide a regulatory framework for preclinical safety pharmacology studies, emphasizing the assessment of effects on major organ systems like the central nervous, cardiovascular, and respiratory systems.[4][5][6] Our profiling strategy is designed to meet and exceed these standards by identifying potential liabilities at the molecular level before they manifest as physiological effects.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Primary Screening cluster_2 Tier 3: In Vitro Secondary & Functional Assays a ACPC-Based Lead Compound b Computational Off-Target Prediction (Similarity Search, Docking, QSAR) a->b c Broad Off-Target Panel (e.g., SafetyScreen44/87) b->c Prioritize Targets d Binding Assays (Radioligand) c->d e Functional Assays for Confirmed Hits (e.g., Transporter Uptake, Electrophysiology) d->e Identify Hits (>50% inhibition) f Dose-Response & IC50/EC50 Determination e->f g Selectivity Ratio Calculation f->g h Candidate Selection g->h Lead Optimization Decision

Caption: A tiered workflow for cross-reactivity profiling of lead compounds.

Primary Off-Target Families for ACPC-Based Compounds

Given their structural resemblance to key neurotransmitters, the primary off-target concerns for ACPC-based compounds fall into two main categories:

  • GABA Transporters (GATs): The central nervous system maintains a delicate balance of excitation and inhibition, with GABA as the primary inhibitory neurotransmitter. GABA transporters (GAT1, GAT2, GAT3, and BGT-1) are responsible for clearing GABA from the synaptic cleft, thereby terminating its signal.[7][8] Inhibition of these transporters by a therapeutic agent can lead to an overabundance of GABA, causing effects ranging from sedation and ataxia to more severe neurological disturbances.[9] GAT1, being the predominant isoform in the brain, is a particularly critical off-target to assess.[10]

  • NMDA Receptors: As analogs of glutamate, the brain's primary excitatory neurotransmitter, ACPC compounds may interact with N-methyl-D-aspartate (NMDA) receptors.[11] These receptors are crucial for synaptic plasticity, learning, and memory.[12] Unintended modulation—either antagonism or allosteric modulation—can lead to significant adverse effects, including cognitive impairment, psychosis, and excitotoxicity.[3][11] The heterotetrameric nature of NMDA receptors (composed of various GluN1 and GluN2 subunits) presents a complex profiling challenge, as subtype selectivity can dramatically alter the physiological outcome.[3]

Comparative Analysis: ACPC-Analog vs. Alternative Scaffolds

To provide a clear benchmark, we will compare a hypothetical ACPC-based compound, ACPC-A , against two established drugs with related mechanisms of action:

  • Tiagabine: A selective inhibitor of GAT1, used as an anticonvulsant.[13] Its well-defined selectivity profile makes it an excellent comparator for assessing GABA transporter cross-reactivity.

  • Memantine: A low-affinity, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] It serves as a benchmark for evaluating unintended interactions with the glutamatergic system.

Data Presentation: Off-Target Binding Profile

The following table summarizes illustrative data from a broad radioligand binding screen, where compounds are tested at a concentration of 10 µM. The results are expressed as the percentage of inhibition of radioligand binding. A "hit" is typically defined as >50% inhibition, warranting further investigation.[14]

Table 1: Illustrative Off-Target Binding Screen at 10 µM

Target Class Target ACPC-A (% Inhibition) Tiagabine (% Inhibition) Memantine (% Inhibition) Potential Adverse Effect Association
GABA Transporters hGAT1 68% 95% 5% Seizures, sedation, ataxia
hGAT2 25% 15% 2% -
hGAT3 55% 20% 3% Sedation
hBGT-1 30% 45% 1% -
Glutamate Receptors NMDA (MK-801 site) 52% 8% 75% Psychosis, dizziness, confusion
AMPA 12% 3% 10% -
Kainate 9% 1% 7% -
Other CNS Targets 5-HT₂ₐ Receptor 15% 5% 18% Hallucinations, sleep disturbance
Dopamine D₂ Receptor 8% 2% 12% Extrapyramidal symptoms
α₁-Adrenergic Receptor 11% 4% 9% Hypotension, dizziness
Cardiovascular hERG Channel 58% 6% 15% QT prolongation, Torsades de Pointes
L-type Ca²⁺ Channel 18% 3% 22% Hypotension, bradycardia

| | β₁-Adrenergic Receptor| 5% | 1% | 4% | Bradycardia |

Data are illustrative and for comparative purposes only.

From this initial screen, ACPC-A shows potential liabilities at GAT1, GAT3, the NMDA receptor, and critically, the hERG channel. These "hits" must be followed up with functional assays to determine the potency (IC₅₀) of the interaction.

Data Presentation: Functional Potency (IC₅₀) and Selectivity Ratios

Following the primary screen, dose-response curves are generated for the identified off-targets to determine the IC₅₀ values.

Table 2: Comparative Functional Potency (IC₅₀, µM) and Selectivity Ratios

Parameter ACPC-A Tiagabine Memantine
Primary Target IC₅₀ (Hypothetical) 0.05 N/A N/A
hGAT1 Uptake IC₅₀ 1.2 0.08 >100
hGAT3 Uptake IC₅₀ 8.5 15.2 >100
NMDA (Electrophysiology) IC₅₀ 9.8 >100 1.5
hERG (Patch Clamp) IC₅₀ 7.5 >100 25
Selectivity Ratio (GAT1) 24-fold N/A N/A
Selectivity Ratio (NMDA) 196-fold N/A N/A

| Selectivity Ratio (hERG) | 150-fold | N/A | N/A |

Data are illustrative. Selectivity Ratio = Off-Target IC₅₀ / Primary Target IC₅₀.

Interpretation: While ACPC-A is potent at its primary target, it exhibits significant activity at GAT1 and the hERG channel. A therapeutic window of at least 100-fold between the primary target and any off-target is often desired.[15] The 24-fold selectivity over GAT1 and the 150-fold window for hERG are potential causes for concern and would necessitate structure-activity relationship (SAR) studies to mitigate these off-target effects.[16]

Experimental Protocols

The trustworthiness of cross-reactivity data hinges on the quality and execution of the experimental protocols. Below are detailed, step-by-step methodologies for key functional assays.

Protocol 1: GABA Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific human GAT subtype.

Causality: The choice of a cell-based functional assay over a simple binding assay is critical because it measures the compound's effect on the transporter's actual biological function—the translocation of its substrate—providing more physiologically relevant data. Using stably transfected HEK-293 cells ensures consistent and high-level expression of the target transporter.

Methodology:

  • Cell Culture: Maintain HEK-293 cells stably expressing hGAT1 (or hGAT3, etc.) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells into a 96-well microplate at a density of 80,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (ACPC-A, Tiagabine) in DMSO. Perform serial dilutions in assay buffer (Krebs-Ringer-HEPES) to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure: a. Aspirate the culture medium from the wells and wash twice with 100 µL of pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the test compound or vehicle (0.1% DMSO) to the appropriate wells. c. Pre-incubate the plate for 10 minutes at 37°C. d. Initiate the uptake by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~10 nM). e. Incubate for 15 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

  • Lysis and Scintillation Counting: a. Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes. b. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Define non-specific uptake using a high concentration of a known inhibitor (e.g., 1 mM nipecotic acid). b. Subtract non-specific counts from all other measurements. c. Normalize the data to the vehicle control (100% uptake) and plot the percent inhibition against the log concentration of the test compound. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Seed hGAT1-HEK293 cells in 96-well plate wash Wash cells with assay buffer start->wash preincubate Pre-incubate with Test Compound (10 min) wash->preincubate uptake Add [3H]GABA (15 min incubation) preincubate->uptake terminate Terminate with ice-cold buffer wash uptake->terminate lyse Lyse cells (1% SDS) terminate->lyse count Scintillation Counting lyse->count end Calculate IC50 count->end

Caption: Workflow for the [³H]GABA transporter uptake assay.

Protocol 2: hERG Channel Electrophysiology Assay (Automated Patch Clamp)

This assay directly measures the flow of ions through the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of this channel is a primary cause of drug-induced QT prolongation.[14]

Causality: While binding assays can indicate an interaction, only a functional electrophysiology assay can confirm channel block and provide an accurate measure of potency (IC₅₀). Automated patch clamp systems are used to increase throughput while maintaining the high data quality required for safety assessment.

Methodology:

  • Cell Culture: Use CHO or HEK-293 cells stably expressing the KCNH2 gene (encoding the hERG channel). Culture under standard conditions with a selection antibiotic.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and resuspend to a concentration of 1-2 million cells/mL.

  • Instrument Setup: a. Prime the automated patch clamp system (e.g., QPatch, Patchliner) with appropriate intracellular and extracellular solutions. b. The intracellular solution should contain K⁺ as the primary cation, and the extracellular solution should mimic physiological ion concentrations.

  • Assay Procedure: a. Dispense cell suspension into the instrument's cell hotel. b. The instrument will automatically capture single cells and form gigaseals. c. Establish a whole-cell configuration. d. Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current."

  • Compound Application: a. After establishing a stable baseline current for at least 3 minutes, apply the vehicle control (e.g., 0.1% DMSO in extracellular solution) to confirm no effect. b. Apply increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) cumulatively, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis: a. Measure the peak tail current amplitude at each concentration. b. Normalize the current at each concentration to the baseline current before compound addition. c. Plot the percent inhibition of the tail current against the log concentration of the test compound. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Forward Strategy

The comprehensive cross-reactivity profiling of this compound-based compounds is an indispensable component of modern drug discovery. By integrating early-stage in silico predictions with a tiered system of in vitro binding and functional assays, researchers can build a detailed understanding of a compound's selectivity. The illustrative comparison of ACPC-A with established drugs like Tiagabine and Memantine highlights how quantitative data can contextualize potential liabilities. In this example, the off-target activities at GAT1 and the hERG channel for ACPC-A would trigger a clear decision point: initiate a focused medicinal chemistry effort to engineer out these unwanted interactions while preserving on-target potency. This data-driven, safety-conscious approach is paramount to selecting drug candidates with the highest probability of success in clinical development.

References

Safety Operating Guide

Navigating the Disposal of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The proper disposal of compounds such as (1R,3S)-3-Aminocyclopentanecarboxylic acid is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this amino acid analog, grounded in established safety principles and regulatory frameworks.

Foundational Principles: Waste Characterization and Hazard Assessment

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. While this compound is not classified as a hazardous substance under GHS, it is crucial to recognize that its toxicological properties have not been exhaustively investigated.[1][2] Therefore, a cautious approach, treating the compound as potentially harmful, is a cornerstone of prudent laboratory practice.

Key Hazard Considerations:

  • Inhalation: May be harmful if inhaled.[3]

  • Ingestion: May be harmful if swallowed.[3]

  • Skin and Eye Contact: May cause skin and eye irritation.[2][3]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should follow a systematic workflow to ensure safety and compliance. This process begins at the point of generation and concludes with collection by a licensed waste disposal service.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4][5] This is not only a safety imperative to prevent hazardous reactions but also a requirement for cost-effective and compliant disposal.

  • Solid Waste:

    • Place pure, unadulterated this compound solid waste into a dedicated, clearly labeled hazardous waste container.

    • Chemically contaminated items such as weighing boats, gloves, and paper towels should also be collected in a designated solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate liquid waste container.

    • Do not mix aqueous solutions with organic solvents.[4]

    • Avoid mixing this waste with other chemicals, especially strong oxidizing agents, reducing agents, or bases, to prevent unforeseen reactions.[6]

Step 2: Proper Container Management

The integrity of the waste container is critical to preventing leaks and ensuring safe storage.

  • Container Compatibility: Use containers made of materials compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: All waste containers must be accurately and clearly labeled.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The approximate concentration and quantity

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[4][7] This prevents the release of vapors and reduces the risk of spills.

Step 3: Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

  • Location: The SAA should be under the direct control of laboratory personnel.[9]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks or spills.[10]

  • Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) as defined by the Resource Conservation and Recovery Act (RCRA).[11]

Step 4: Arranging for Waste Pickup

Once a waste container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers, but institutional policies may vary), it must be transferred to a central accumulation area or picked up by a licensed hazardous waste disposal company.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Provide them with the identity of the spilled material.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Data Summary and Visualization

To facilitate quick reference, the key disposal parameters are summarized below:

ParameterGuidelineRationale
Waste Classification Non-hazardous (GHS), but treat as potentially hazardousToxicological properties are not fully investigated.[1][2]
Solid Waste Segregation Dedicated, labeled container for pure compound and contaminated materialsPrevents cross-contamination and hazardous reactions.[4][5]
Liquid Waste Segregation Separate containers for aqueous and organic solutionsEnsures compatibility and proper disposal routing.[4]
Container Type Chemically resistant (e.g., HDPE, glass)Prevents container degradation and leaks.
Container Labeling "Hazardous Waste," full chemical name, date, contact informationRegulatory compliance and safety for waste handlers.[7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentControlled and safe temporary storage at the point of generation.[8][9]
Disposal Method Licensed hazardous waste disposal serviceEnsures environmentally sound and compliant final disposal.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (this compound) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in dedicated solid waste container IsSolid->SolidWaste Yes LiquidWaste Collect in dedicated liquid waste container IsSolid->LiquidWaste No LabelContainer Label container correctly: - 'Hazardous Waste' - Full chemical name - Date & contact info SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreInSAA Store in designated SAA with secondary containment LabelContainer->StoreInSAA ContainerFull Is container full or storage time limit reached? StoreInSAA->ContainerFull ContainerFull->StoreInSAA No SchedulePickup Contact EHS for waste pickup ContainerFull->SchedulePickup Yes End Proper Disposal SchedulePickup->End

References

A Comprehensive Guide to Personal Protective Equipment for Handling (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5), a key building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) is essential, thereby fostering a robust safety culture within your laboratory.

Understanding the Hazard Profile of this compound

This compound is a white crystalline solid.[1] While its toxicological properties have not been exhaustively investigated, available safety data sheets (SDS) consistently highlight several key hazards.[2][3][4] It is classified as an irritant, with the potential to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][5] Furthermore, it is considered harmful if swallowed.[1][3]

The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion. Therefore, a comprehensive PPE strategy must create effective barriers against these pathways.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all endeavor. It should be dictated by a thorough risk assessment of the specific procedures being undertaken. For this compound, the physical form (solid/powder) and the scale of handling are critical determinants.

A tiered approach to PPE selection ensures that the level of protection aligns with the potential for exposure. This can be visualized as a decision-making workflow:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound is_powder Is the material a powder or crystalline solid? start->is_powder is_large_scale Large scale (>1g) or potential for dust generation? is_powder->is_large_scale Yes ppe_level_1 Standard PPE: - Safety Glasses with side shields - Lab Coat - Nitrile Gloves is_large_scale->ppe_level_1 No ppe_level_2 Enhanced PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Respiratory Protection (N95 or higher) is_large_scale->ppe_level_2 Yes proceed Proceed with Caution ppe_level_1->proceed ppe_level_2->proceed

Caption: PPE selection workflow for this compound.

Detailed PPE Recommendations

Based on the risk assessment, the following table summarizes the recommended PPE for handling this compound.

Level of Protection Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Standard Small-scale weighing and solution preparation (<1g) in a well-ventilated area.Safety glasses with side shields.[6]Nitrile gloves.Standard lab coat.[7]Not typically required.
Enhanced Large-scale handling (>1g), potential for dust generation, or inadequate ventilation.Chemical splash goggles.[6]Nitrile gloves (consider double-gloving).[6]Lab coat.NIOSH-approved N95 respirator or higher.[8]
Eye and Face Protection: The First Line of Defense

Given that this compound is a known eye irritant, robust eye protection is non-negotiable.[2][3]

  • Safety Glasses with Side Shields: For low-risk, small-scale operations, safety glasses provide a minimum level of protection against accidental splashes or projectiles.[6]

  • Chemical Splash Goggles: When handling larger quantities or when there is a significant risk of dust generation, chemical splash goggles are mandatory.[6] They form a complete seal around the eyes, offering superior protection against airborne particles and splashes from all directions.

Hand Protection: Preventing Dermal Exposure

The compound is a skin irritant, making hand protection crucial.[2][3]

  • Nitrile Gloves: Nitrile gloves are the standard choice for handling most laboratory chemicals, offering good chemical resistance and dexterity.[7]

  • Proper Glove Use: Always inspect gloves for any signs of damage before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove.[9] Dispose of used gloves in the appropriate chemical waste stream.

Body Protection: Shielding Against Contamination
  • Lab Coat: A standard lab coat should be worn at all times to protect skin and personal clothing from contamination.[7][10] Ensure the lab coat is fully buttoned.

  • Closed-Toe Shoes and Long Pants: This is a fundamental laboratory safety requirement to protect against spills and dropped objects.[6][10]

Respiratory Protection: Mitigating Inhalation Risks

As this compound can cause respiratory irritation, controlling the inhalation of dust is critical.[2][3]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a chemical fume hood or a powder containment hood.

  • Respiratory Protection: In situations where engineering controls are insufficient or during spill cleanup, a NIOSH-approved N95 respirator should be used to prevent the inhalation of fine particles.[8]

Procedural Guidance: Donning, Doffing, and Disposal

4.1. Donning PPE (Putting On)

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

4.2. Doffing PPE (Taking Off)

The removal of PPE should be done in a manner that minimizes the risk of cross-contamination.

  • Gloves: Remove your gloves first, using the proper technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

4.3. Disposal of Contaminated PPE and Chemical Waste

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Chemical Disposal: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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